1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene
Description
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Properties
IUPAC Name |
1,2,4,5-tetrafluoro-3,6-bis(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F10O2/c11-3-5(13)8(22-2-10(18,19)20)6(14)4(12)7(3)21-1-9(15,16)17/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCSGSHEUXXWIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC1=C(C(=C(C(=C1F)F)OCC(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382095 | |
| Record name | 1,2,4,5-tetrafluoro-3,6-bis(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6715-31-7 | |
| Record name | 1,2,4,5-tetrafluoro-3,6-bis(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene
Foreword: The Strategic Importance of Fluorinated Aromatic Ethers
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, leading to enhanced thermal stability, metabolic resistance, and unique electronic characteristics. Among the vast landscape of fluorinated compounds, polyfluoroaromatic ethers, such as 1,4-bis(2,2,2-trifluoroethoxy)tetrafluorobenzene, have garnered significant attention. The synergistic combination of a rigid, electron-deficient tetrafluorobenzene core and the strongly electron-withdrawing trifluoroethoxy groups imparts a unique profile of properties, making these molecules highly valuable synthons and functional materials. This guide provides a comprehensive overview of the synthesis of this compound, delving into the underlying chemical principles, a detailed experimental protocol, and a discussion of its characterization and potential applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of this important fluorinated molecule.
Foundational Principles: The Chemistry of Perfluoroaromatic Systems
The synthesis of this compound from hexafluorobenzene is a classic example of nucleophilic aromatic substitution (SNA_r). Unlike typical aromatic rings which are electron-rich and undergo electrophilic substitution, the high electronegativity of the six fluorine atoms in hexafluorobenzene renders the aromatic ring highly electron-deficient and susceptible to attack by nucleophiles.[1]
The reaction proceeds via a two-step addition-elimination mechanism. The first step involves the attack of a nucleophile, in this case, the 2,2,2-trifluoroethoxide anion, on the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic system and is further stabilized by the strong inductive effect of the fluorine atoms. The second step is the elimination of a fluoride ion, restoring the aromaticity of the ring and yielding the substituted product.
An important aspect of the disubstitution of hexafluorobenzene is the directing effect of the first substituent. The initial trifluoroethoxy group, while electron-withdrawing, directs the second incoming nucleophile to the para position. This is because the resonance stabilization of the Meisenheimer complex is most effective when the incoming nucleophile attacks the carbon atom para to the existing substituent.[1]
The Synthesis of this compound: A Detailed Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound from hexafluorobenzene. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Hexafluorobenzene | ≥99% | (Typical Supplier) | Highly volatile and should be handled in a well-ventilated fume hood. |
| 2,2,2-Trifluoroethanol | ≥99% | (Typical Supplier) | Corrosive and requires careful handling. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | (Typical Supplier) | Highly reactive with water; handle under an inert atmosphere. |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | (Typical Supplier) | Should be stored over molecular sieves to ensure dryness. |
| Diethyl Ether | Anhydrous | (Typical Supplier) | |
| Hexane | ACS Grade | (Typical Supplier) | For recrystallization. |
| Saturated aqueous NH₄Cl | |||
| Brine (Saturated aqueous NaCl) | |||
| Anhydrous MgSO₄ or Na₂SO₄ | For drying organic layers. |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Preparation of Sodium 2,2,2-Trifluoroethoxide: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (2.2 equivalents) in anhydrous N,N-dimethylformamide (DMF). The suspension is cooled to 0 °C in an ice bath. 2,2,2-Trifluoroethanol (2.2 equivalents) is then added dropwise via the dropping funnel. The addition should be slow to control the evolution of hydrogen gas. The mixture is stirred at 0 °C for 30 minutes after the addition is complete to ensure the complete formation of the sodium trifluoroethoxide. Causality: The in-situ formation of the alkoxide from the alcohol and a strong base like NaH is crucial for the subsequent nucleophilic attack. Anhydrous conditions are essential as NaH reacts violently with water, and the presence of water would consume the alkoxide.
-
Nucleophilic Aromatic Substitution: To the freshly prepared solution of sodium 2,2,2-trifluoroethoxide, add a solution of hexafluorobenzene (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Causality: The dropwise addition of hexafluorobenzene at a low temperature helps to control the exothermic nature of the reaction. The extended reaction time at room temperature allows for the completion of the disubstitution.
-
Work-up and Purification: Upon completion of the reaction, the mixture is carefully poured into a beaker containing crushed ice and saturated aqueous ammonium chloride solution to quench any unreacted sodium hydride. The aqueous layer is then extracted three times with diethyl ether. The combined organic layers are washed with water and then with brine to remove any remaining DMF and inorganic salts. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Causality: The aqueous work-up is necessary to remove the DMF solvent and inorganic byproducts. Diethyl ether is a suitable extraction solvent due to the product's good solubility in it and its low boiling point, which facilitates its removal.
-
Recrystallization: The crude solid is purified by recrystallization from hexane. The solid is dissolved in a minimal amount of hot hexane and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The resulting crystals are collected by vacuum filtration, washed with a small amount of cold hexane, and dried under vacuum to afford pure this compound as a white crystalline solid. Causality: Recrystallization is an effective method for purifying solid organic compounds. Hexane is a good choice of solvent as the product is soluble in hot hexane but has limited solubility in cold hexane, allowing for efficient recovery of the pure compound.
Reaction Mechanism: A Deeper Look
The formation of this compound from hexafluorobenzene proceeds through a sequential nucleophilic aromatic substitution.
Caption: Reaction mechanism for the synthesis of this compound.
The first substitution of a fluorine atom on hexafluorobenzene by the trifluoroethoxide anion yields 1-(2,2,2-trifluoroethoxy)pentafluorobenzene. The electron-withdrawing nature of the trifluoroethoxy group further deactivates the ring towards nucleophilic attack, but it directs the second substitution to the para position. This is due to the superior resonance stabilization of the Meisenheimer intermediate formed upon para attack, where the negative charge can be delocalized onto the oxygen atom of the existing trifluoroethoxy group.
Characterization of the Final Product
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a quartet for the methylene protons (-OCH₂CF₃) due to coupling with the three adjacent fluorine atoms (³J(H,F)). The chemical shift of this quartet would be in the region of δ 4.5-5.0 ppm.
-
¹⁹F NMR: The fluorine NMR spectrum will provide key structural information. It is expected to show two main signals: a triplet for the trifluoromethyl groups (-CF₃) due to coupling with the two adjacent methylene protons (³J(F,H)), and a singlet or a complex multiplet for the aromatic fluorine atoms. The high degree of symmetry in the final product simplifies the aromatic region of the spectrum. The chemical shift for the CF₃ group is typically around -75 ppm, while the aromatic fluorines will appear in the characteristic region for fluoroaromatic compounds.[2][3][4]
Other Spectroscopic and Analytical Data
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-F stretching frequencies in the region of 1100-1350 cm⁻¹ and C-O-C stretching frequencies around 1050-1150 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₀H₄F₁₀O₂).
-
Melting Point: The melting point of the purified product should be sharp and consistent with literature values.
Applications and Future Perspectives
The unique properties of this compound and related polyfluoroaromatic ethers make them attractive for a variety of applications in materials science and beyond.
-
Liquid Crystals: The rigid aromatic core and the terminal fluoroalkoxy groups are desirable features for the design of liquid crystalline materials. These compounds can serve as building blocks for creating liquid crystals with specific dielectric anisotropies and thermal properties. The introduction of fluorine can also influence the viscosity and response times of liquid crystal displays.[5]
-
High-Performance Polymers: Poly(ether ether ketone) (PEEK) and other high-performance polymers are known for their exceptional thermal and chemical stability. Incorporating fluorinated aromatic ethers into polymer backbones can further enhance these properties, leading to materials with improved solvent resistance, lower dielectric constants, and enhanced processability.
-
Pharmaceutical and Agrochemical Synthesis: The tetrafluorophenylene core can act as a bioisostere for other aromatic systems in drug and pesticide design. The trifluoroethoxy groups can improve metabolic stability and lipophilicity, which are crucial parameters for bioactive molecules.
The continued exploration of the synthesis and properties of this compound and its derivatives will undoubtedly lead to the development of new and innovative materials with tailored functionalities for a wide range of advanced applications.
Safety Considerations
-
Hexafluorobenzene: This compound is a flammable liquid and should be handled with care in a well-ventilated fume hood. It is an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
2,2,2-Trifluoroethanol: This is a corrosive liquid that can cause severe burns. It should be handled with extreme care, and appropriate PPE must be worn.
-
Sodium Hydride: NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. It should only be handled under an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried before use.
-
General Precautions: The reaction should be carried out in a well-ventilated fume hood. An appropriate fire extinguisher (e.g., dry powder) should be readily available.
References
-
PrepChem. (n.d.). Synthesis of 1,4-bis(2,2,2-trifluoroethoxy)benzene. Retrieved from [Link]
-
Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 1,4-bis(2,2,2- trifluoroethoxy)benzene.
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Retrieved from [Link]
-
MDPI. (n.d.). Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. Retrieved from [Link]
-
NIST Technical Series Publications. (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Controlled Nucleophilic Aromatic Substitution of Hexafluorobenzene Using a Flow Microreactor. Retrieved from [Link]
-
OUCI. (n.d.). Controlled nucleophilic aromatic substitution of hexafluorobenzene using a flow microreactor. Retrieved from [Link]
-
UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
19F NMR Reference Standards. (n.d.). Retrieved from [Link]
-
YouTube. (2021, October 27). Hexafluorobenzene (C6F6) from Benzene by Dr. Tanmoy Biswas. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of 1,4-bis(2-thienyl)-2,5-difluorobenzene (TF 2 P). Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Retrieved from [Link]
-
EPA. (n.d.). Benzene, 1,4-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- - Substance Details. Retrieved from [Link]
-
SciSpace. (n.d.). NMR spectral analysis of strongly second-order 6-, 8-, 9-. Retrieved from [Link]
Sources
An In-depth Technical Guide to 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have garnered significant attention due to their unique and often advantageous properties. The strategic incorporation of fluorine atoms into organic scaffolds can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene, a highly fluorinated aromatic ether with significant potential as a versatile building block in the synthesis of novel pharmaceuticals and advanced materials.
This document delves into the core physical and chemical properties of this compound, offers a detailed synthesis protocol, explores its expected reactivity, and discusses its potential applications, particularly within the realm of drug discovery. The information presented herein is intended to serve as a valuable resource for researchers and professionals working at the forefront of chemical synthesis and drug development.
Core Physicochemical Properties
This compound is a symmetrically substituted aromatic compound characterized by a perfluorinated benzene ring functionalized with two 2,2,2-trifluoroethoxy groups at the para positions. This high degree of fluorination imparts distinct properties to the molecule.
| Property | Value | Source(s) |
| Molecular Formula | C10H4F10O2 | [1] |
| Molecular Weight | 346.12 g/mol | [1] |
| CAS Number | 6715-31-7 | [1] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | 68-69 °C | |
| Boiling Point | 111-112 °C at 10 mmHg | |
| IUPAC Name | 1,2,4,5-tetrafluoro-3,6-bis(2,2,2-trifluoroethoxy)benzene | [1] |
| Synonyms | This compound | [1] |
Synthesis and Mechanism
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the fluorine atoms on the hexafluorobenzene ring makes it highly susceptible to attack by nucleophiles.
Synthetic Protocol: Nucleophilic Aromatic Substitution
This protocol outlines the synthesis of this compound from hexafluorobenzene and 2,2,2-trifluoroethanol.
Materials:
-
Hexafluorobenzene (C6F6)
-
2,2,2-Trifluoroethanol (CF3CH2OH)
-
Sodium hydride (NaH) or other suitable base (e.g., potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Standard laboratory glassware and workup reagents
Procedure:
-
Preparation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (2.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 2,2,2-trifluoroethanol (2.2 equivalents) dropwise to the suspension. Hydrogen gas will evolve. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the sodium 2,2,2-trifluoroethoxide.
-
Nucleophilic Substitution: To the freshly prepared alkoxide solution, add hexafluorobenzene (1.0 equivalent) dropwise via the dropping funnel at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure this compound.
Reaction Mechanism and Rationale
The reaction proceeds via a two-step addition-elimination mechanism characteristic of SNAr reactions. The highly electron-deficient perfluorinated ring is activated towards nucleophilic attack. The 2,2,2-trifluoroethoxide ion, a potent nucleophile, attacks one of the carbon atoms of the hexafluorobenzene ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, a fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the monosubstituted product. A second SNAr reaction at the para position affords the desired 1,4-disubstituted product. The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the sodium cation, leaving the alkoxide anion more nucleophilic.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds and established principles of NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR (500 MHz, CDCl3):
-
δ ~4.6-4.8 ppm (quartet, J ≈ 8.5 Hz, 4H): This signal corresponds to the four equivalent protons of the two methylene (-OCH2-) groups. The quartet splitting pattern arises from coupling to the three adjacent fluorine atoms of the trifluoromethyl group.
-
-
13C NMR (125 MHz, CDCl3):
-
δ ~140-145 ppm (triplet, J ≈ 240-250 Hz): Aromatic carbons directly bonded to fluorine (C-F).
-
δ ~135-140 ppm (t): Aromatic carbons bonded to the trifluoroethoxy group (C-O).
-
δ ~123 ppm (quartet, J ≈ 277 Hz): Carbon of the trifluoromethyl group (-CF3).
-
δ ~65 ppm (quartet, J ≈ 35 Hz): Carbon of the methylene group (-OCH2-).
-
-
19F NMR (470 MHz, CDCl3):
-
δ ~ -74 ppm (triplet, J ≈ 8.5 Hz, 6F): Fluorine atoms of the two trifluoromethyl (-CF3) groups. The triplet splitting is due to coupling with the two adjacent methylene protons.
-
δ ~ -140 to -145 ppm (singlet or complex multiplet, 4F): Fluorine atoms attached to the aromatic ring. Due to the symmetry of the molecule, these four fluorines are chemically equivalent and are expected to give a single signal.
-
Infrared (IR) Spectroscopy
| Wavenumber (cm-1) | Intensity | Assignment |
| ~2980-2900 | Weak-Medium | C-H stretching of the methylene group |
| ~1640-1600 | Medium | Aromatic C=C stretching |
| ~1280-1100 | Strong | C-F stretching of the CF3 group |
| ~1100-1000 | Strong | C-O-C stretching (ether linkage) |
| ~1000-900 | Strong | C-F stretching of the aromatic C-F bonds |
Mass Spectrometry (MS)
-
Electron Ionization (EI): The mass spectrum is expected to show a prominent molecular ion peak (M+) at m/z 346. Key fragmentation patterns would likely involve the loss of a trifluoroethoxy radical (-OCH2CF3) or cleavage of the ether bond.
Chemical Reactivity and Applications
The chemical reactivity of this compound is dominated by the properties of its perfluorinated aromatic core and the trifluoroethoxy substituents.
Reactivity of the Perfluorinated Ring
The tetrafluorobenzene ring is highly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of the fluorine atoms and the trifluoroethoxy groups. Conversely, it is activated for further nucleophilic aromatic substitution, although the existing bulky trifluoroethoxy groups may provide some steric hindrance to incoming nucleophiles.
Role in Drug Development
The introduction of fluorine and fluorinated moieties is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.
-
Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the in vivo half-life of a drug.
-
Lipophilicity and Bioavailability: The trifluoromethyl groups significantly increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
-
Binding Affinity: The highly polarized C-F bonds can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug.
This compound can serve as a rigid scaffold for the synthesis of novel bioactive molecules. The trifluoroethoxy groups can modulate the electronic and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic properties.
Safety and Handling
As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of a perfluorinated aromatic core and trifluoroethoxy substituents imparts desirable properties that are highly sought after in the fields of medicinal chemistry and materials science. This in-depth technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a critical resource for researchers aiming to leverage the unique attributes of this highly fluorinated compound in their scientific endeavors.
References
-
PubChem. This compound. [Link]
-
Alfa Aesar. This compound. [Link]
- Chambers, R. D. Fluorine in Organic Chemistry. Blackwell Publishing, 2004.
- O'Hagan, D. "Understanding the effects of fluorine in medicinal chemistry." Journal of Fluorine Chemistry, vol. 131, no. 11, 2010, pp. 1071-1081.
Sources
1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene CAS number 6715-31-7
An In-Depth Technical Guide to 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on this compound (CAS No. 6715-31-7). It provides an in-depth exploration of its chemical properties, synthesis, characterization, and applications, grounded in established chemical principles and field-proven insights.
Introduction: A Unique Fluorinated Building Block
This compound is a highly fluorinated aromatic ether. Its structure features a perfluorinated benzene core symmetrically substituted with two 2,2,2-trifluoroethoxy groups. This molecular architecture imparts a unique combination of properties, including significant thermal and chemical stability, hydrophobicity, and specific electronic characteristics derived from the strong electron-withdrawing nature of the fluorine atoms. These attributes make it a valuable intermediate and building block in materials science, medicinal chemistry, and specialized electronics.
Core Physicochemical Properties
A precise understanding of the compound's physical and chemical properties is fundamental to its application. The data below is compiled from authoritative chemical databases and suppliers.
| Property | Value | Source(s) |
| CAS Number | 6715-31-7 | [1][2] |
| IUPAC Name | 1,2,4,5-tetrafluoro-3,6-bis(2,2,2-trifluoroethoxy)benzene | [1][] |
| Molecular Formula | C₁₀H₄F₁₀O₂ | [1][4] |
| Molecular Weight | 346.12 g/mol | [1][] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 68-69 °C | [4] |
Synthesis and Mechanistic Rationale
The principal route for synthesizing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This mechanism is characteristic of electron-deficient aromatic rings, such as hexafluorobenzene. The electron-withdrawing fluorine atoms activate the ring towards attack by nucleophiles.
Causality of the Reaction Choice: The perfluorinated benzene ring is extremely electron-poor, making it highly susceptible to attack by strong nucleophiles. The SₙAr pathway is favored over electrophilic substitution, which is deactivated. The reaction proceeds via a stabilized anionic intermediate, often called a Meisenheimer complex.
Sources
An In-depth Technical Guide to the Molecular Structure of 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure, properties, synthesis, and potential applications of 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene. Designed for professionals in research and development, this document delves into the nuanced characteristics of this highly fluorinated aromatic ether, offering insights grounded in established scientific principles and experimental data.
Introduction: The Significance of Fluorinated Aromatic Ethers
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly influencing the fields of materials science and drug discovery. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—impart remarkable characteristics to parent molecules. These include enhanced thermal stability, metabolic resistance, and altered electronic properties.
This compound, with the chemical formula C₁₀H₄F₁₀O₂, stands as a molecule of significant interest within this class. Its structure, featuring a tetrafluorinated benzene core symmetrically substituted with two 2,2,2-trifluoroethoxy groups, creates a unique combination of a rigid, electron-deficient aromatic system and flexible, electron-withdrawing side chains. This architecture makes it a valuable building block for the synthesis of advanced polymers, liquid crystals, and potentially bioactive compounds.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is key to its distinct properties. The central tetrafluorobenzene ring provides a rigid scaffold, while the two trifluoroethoxy groups introduce a degree of conformational flexibility.
Key Physicochemical Properties:
| Property | Value | Source |
| IUPAC Name | 1,2,4,5-tetrafluoro-3,6-bis(2,2,2-trifluoroethoxy)benzene | [1] |
| CAS Number | 6715-31-7 | [1] |
| Molecular Formula | C₁₀H₄F₁₀O₂ | [1] |
| Molecular Weight | 346.12 g/mol | [1] |
| Melting Point | 68-69 °C | [2] |
| Boiling Point | 111-112 °C at 10 mmHg | [2] |
Structural Diagram:
Caption: Molecular structure of this compound.
Synthesis and Mechanistic Considerations
The primary route for the synthesis of this compound involves the nucleophilic aromatic substitution (SₙAr) reaction on hexafluorobenzene. The high degree of fluorination in hexafluorobenzene renders the aromatic ring highly electron-deficient and thus susceptible to attack by nucleophiles.
Reaction Pathway:
Caption: General synthesis pathway for this compound.
The reaction typically proceeds by treating hexafluorobenzene with two equivalents of the sodium or potassium salt of 2,2,2-trifluoroethanol. The substitution pattern is predominantly para, leading to the 1,4-disubstituted product. This regioselectivity is a common feature in nucleophilic aromatic substitutions on hexafluorobenzene.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol is a representative procedure based on established methods for the synthesis of similar fluoroaromatic ethers.
Materials:
-
Hexafluorobenzene
-
2,2,2-Trifluoroethanol
-
Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of 2,2,2-trifluoroethanol (2.2 equivalents) in anhydrous DMF, slowly add sodium hydride (2.2 equivalents) or potassium carbonate (2.5 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases (in the case of NaH) or for 1 hour (for K₂CO₃) to ensure the complete formation of the alkoxide.
-
To this solution, add hexafluorobenzene (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the high degree of symmetry in the molecule, the NMR spectra are relatively simple and highly informative.
-
¹H NMR: The proton NMR spectrum is expected to exhibit a single signal for the four equivalent methylene protons (-OCH₂CF₃). This signal will appear as a quartet due to coupling with the three adjacent fluorine atoms of the trifluoromethyl group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments. The aromatic carbons will exhibit complex splitting patterns due to C-F coupling. The methylene carbon and the trifluoromethyl carbon will also be observable.
-
¹⁹F NMR: The fluorine NMR is particularly diagnostic. Two main signals are expected: one for the four equivalent fluorine atoms on the aromatic ring and another for the six equivalent fluorine atoms of the two trifluoromethyl groups. The signal for the trifluoromethyl groups will appear as a triplet due to coupling with the two adjacent methylene protons.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 346. The fragmentation pattern will likely involve the loss of a trifluoroethoxy group (-OCH₂CF₃) or cleavage of the ether linkage.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to C-F stretching vibrations, typically in the region of 1100-1400 cm⁻¹. Aromatic C=C stretching and C-O-C stretching vibrations will also be present.
Applications in Research and Development
The unique properties of this compound make it a versatile building block in several areas of research and development.
Materials Science
-
High-Performance Polymers: The incorporation of this monomer into polymer backbones can enhance thermal stability, chemical resistance, and modify the dielectric properties of the resulting materials. The trifluoromethyl groups often improve solubility and processability.[3]
-
Liquid Crystals: The rigid tetrafluorobenzene core combined with the flexible side chains makes this molecule a potential component in the design of novel liquid crystalline materials.[4][5][6] Fluorination can influence the mesophase behavior and electro-optical properties.[4][5][6]
Drug Discovery
-
Medicinal Chemistry: The trifluoroethoxy and tetrafluorobenzene motifs are of significant interest in medicinal chemistry.[7] The introduction of these groups can improve metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity and pKa.[7] This molecule can serve as a scaffold for the synthesis of new drug candidates.
Conclusion
This compound is a highly functionalized aromatic compound with a unique combination of properties derived from its extensive fluorination. Its synthesis via nucleophilic aromatic substitution on hexafluorobenzene provides a reliable route to this valuable building block. The distinct spectroscopic signatures of this molecule allow for its unambiguous characterization. As research in materials science and drug discovery continues to advance, the utility of such precisely engineered fluorinated molecules is expected to grow, offering new opportunities for the development of innovative technologies and therapeutics.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Alfa Aesar. (n.d.). This compound. Thermo Fisher Scientific. Retrieved from [Link]
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Gratz, R. F. (1993). New monomers for high performance polymers. NASA Technical Reports Server. Retrieved from [Link]
- Haufe, G., & Leroux, F. (2018). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry, 10(13), 1545-1548.
- Kirsch, P. (2006). Nematic Liquid Crystals with a Tetrafluoroethylene Bridge in the Mesogenic Core Structure.
- Pirela, S. V., et al. (2000). Structure of p-tetrafluorobenzoquinone: Interaction with nematic liquid crystals. Magnetic Resonance in Chemistry, 38(8), 640-646.
- Zeng, Z., Phillips, B. S., Xiao, J.-C., & Shreeve, J. M. (2008). Polyfluoroalkyl, Polyethylene Glycol, 1,4-Bismethylenebenzene, or 1,4-Bismethylene-2,3,5,6-Tetrafluorobenzene Bridged Functionalized Dicationic Ionic Liquids: Synthesis and Properties as High-Temperature Lubricants. The Journal of Organic Chemistry, 73(6), 2187-2194.
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An In-depth Technical Guide to the Spectroscopic Characterization of 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene
Prepared by: A Senior Application Scientist
Introduction: Elucidating the Structure of a Complex Fluorinated Aromatic
In the realm of materials science and drug development, fluorinated organic compounds are of paramount importance. The unique electronic properties of fluorine can significantly alter a molecule's reactivity, lipophilicity, and metabolic stability. 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene is a molecule of interest, featuring a highly fluorinated aromatic core and trifluoroethoxy side chains. Its precise structure and purity are critical for its application, necessitating a robust and multi-faceted analytical approach for confirmation.
This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will move beyond simple data reporting to explain the underlying principles and the rationale behind the spectral interpretations, offering a self-validating system for structural confirmation.
Compound Properties:
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₀H₄F₁₀O₂ | [1][][3] |
| Molecular Weight | 346.12 g/mol | [1][] |
| CAS Number | 6715-31-7 | [1][][3] |
| IUPAC Name | 1,2,4,5-tetrafluoro-3,6-bis(2,2,2-trifluoroethoxy)benzene |[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Map
NMR spectroscopy is the cornerstone of molecular structure elucidation. For fluorinated compounds, ¹⁹F NMR, in addition to standard ¹H and ¹³C NMR, provides an exceptionally detailed picture of the molecular environment. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive probe.[4][5]
Diagram: Structural Assignments for NMR
Sources
An In-depth Technical Guide to the Solubility of 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene
This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-bis(2,2,2-trifluoroethoxy)tetrafluorobenzene. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical and practical aspects of this compound's solubility in common laboratory solvents. Given the limited availability of direct experimental data in publicly accessible literature, this guide combines foundational chemical principles with detailed, actionable protocols to empower researchers in their experimental design and execution.
Introduction: The Significance of this compound
This compound is a highly fluorinated aromatic compound. Its structure, characterized by a tetrafluorinated benzene core symmetrically substituted with two trifluoroethoxy groups, imparts unique physicochemical properties. These characteristics, including high thermal stability and chemical resistance, make it a molecule of interest in the synthesis of advanced polymers, liquid crystals, and as a building block in the development of novel pharmaceutical agents.[1][2] Understanding its solubility is a critical first step in harnessing its potential, as it dictates the choice of reaction media, purification methods, and formulation strategies.
The principle of "like dissolves like" is the cornerstone of predicting solubility.[3] This principle states that substances with similar polarities are more likely to be miscible. The polarity of this compound is influenced by the electron-withdrawing nature of the fluorine atoms on both the benzene ring and the ethoxy side chains. This high degree of fluorination is expected to result in low water solubility and a preference for organic solvents.[4][5]
Physicochemical Properties
A solid understanding of the fundamental physicochemical properties of a compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₄F₁₀O₂ | [6][] |
| Molecular Weight | 346.12 g/mol | [6] |
| Melting Point | 68-69 °C | [8] |
| IUPAC Name | 1,2,4,5-tetrafluoro-3,6-bis(2,2,2-trifluoroethoxy)benzene | [6] |
| CAS Number | 6715-31-7 | [8] |
Theoretical Solubility Profile
Based on the chemical structure of this compound and the general solubility trends of fluorinated aromatic compounds, a theoretical solubility profile can be predicted. The molecule possesses a nonpolar tetrafluorobenzene core and two polar ether linkages, countered by the highly nonpolar trifluoroethoxy groups. This combination suggests a complex interplay of forces governing its interaction with various solvents.
Key Structural Considerations:
-
Fluorinated Aromatic Core: The tetrafluorobenzene ring is electron-deficient and hydrophobic.
-
Trifluoroethoxy Groups: The -OCH₂CF₃ groups have a significant impact. The ether oxygen can act as a hydrogen bond acceptor, while the trifluoromethyl groups are highly lipophilic and hydrophobic.
-
Overall Polarity: The symmetrical arrangement of the substituents likely results in a relatively low overall molecular dipole moment, pushing it towards the nonpolar end of the spectrum.
Predicted Solubility in Common Solvents:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High to Moderate | The ether linkages can interact with the polar aprotic solvent molecules. The overall nonpolar character may limit very high solubility in highly polar solvents like DMSO. |
| Polar Protic | Methanol, Ethanol | Moderate to Low | The potential for hydrogen bonding with the ether oxygens is present, but the large, nonpolar fluorinated regions of the molecule will hinder extensive solvation by protic solvents. |
| Nonpolar Halogenated | Dichloromethane, Chloroform | High | The presence of C-F and C-Cl/C-H bonds of similar polarity and the absence of strong hydrogen bonding networks favor miscibility. Synthesis procedures for related compounds often utilize chloroform for extraction, suggesting good solubility.[9] |
| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The aromatic core of the solute can engage in π-π stacking interactions with aromatic solvents. |
| Nonpolar Aliphatic | Hexane, Heptane | Low | The significant difference in polarity and the lack of favorable intermolecular interactions suggest poor solubility. Synthesis procedures mention washing the final product with hexane, indicating its use as an anti-solvent.[9] |
| Aqueous | Water | Very Low / Insoluble | The highly fluorinated and hydrophobic nature of the molecule makes it immiscible with water.[4] |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a visual miscibility titration method, which is a straightforward and effective technique for determining qualitative and semi-quantitative solubility.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., Acetone, DMSO, Ethanol, Dichloromethane, Toluene, Hexane, Water)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Graduated pipettes or micropipettes
-
Vortex mixer
-
Magnetic stirrer and stir bars (optional)
-
Temperature-controlled environment (e.g., lab bench at ambient temperature)
Experimental Workflow
The following diagram illustrates the workflow for determining the solubility of the target compound.
Caption: Decision-making flowchart for solubility assessment.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood. [10]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid breathing dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry place.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier. [10]
Conclusion
While specific, published quantitative solubility data for this compound is scarce, a strong theoretical framework based on its chemical structure allows for reliable predictions of its solubility behavior. This guide provides researchers with both this theoretical foundation and a practical, detailed experimental protocol to determine its solubility in a range of common laboratory solvents. By following the outlined procedures, scientists and developers can generate the necessary data to confidently advance their research and development efforts involving this promising fluorinated compound.
References
-
BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of Halogenated Benzene Derivatives. Retrieved from BenchChem website. [4]2. Wikipedia. (2023). Fluorobenzene. In Wikipedia. [11]3. Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Retrieved from Sigma-Aldrich website. [3]4. Guerrero-Vargas, G., et al. (2018). Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives. PMC. [12]5. PubChem. (n.d.). This compound. Retrieved from PubChem. [6]6. ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - this compound. Retrieved from ChemicalBook. [10]7. Alfa Chemistry. (n.d.). CAS 6715-31-7 this compound. Retrieved from Alfa Chemistry website. [8]8. Gao, Y., Twamley, B., & Shreeve, J. M. (2006). Polyfluoroalkyl, Polyethylene Glycol, 1,4-Bismethylenebenzene, or 1,4-Bismethylene-2,3,5,6-Tetrafluorobenzene Bridged Functionalized Dicationic Ionic Liquids: Synthesis and Properties as High-Temperature Lubricants. Inorganic Chemistry, 45(3), 1150–1155. [13]9. ChemicalBook. (n.d.). 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene. Retrieved from ChemicalBook. [14]10. BOC Sciences. (n.d.). CAS 1147737-68-5 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoro-ethoxy)benzene. Retrieved from BOC Sciences website. []11. PrepChem.com. (n.d.). Synthesis of 1,4-bis(2,2,2-trifluoroethoxy)benzene. Retrieved from PrepChem.com. [9]12. BenchChem. (n.d.). 1,4-Bis(2,2,2-trifluoroethoxy)benzene. Retrieved from BenchChem website. [1]13. Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. [5]14. CymitQuimica. (n.d.). CAS 652-36-8: 2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic acid. Retrieved from CymitQuimica website. [16]15. ResearchGate. (n.d.). Scheme 1. Benzene and its fluorinated derivatives. Retrieved from ResearchGate. [17]16. Solubility of Things. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from Solubility of Things website. [2]17. PubChem. (n.d.). 1,4-Bis(2,2,2-trifluoroethoxy)-2,5-di-tert-butylbenzene. Retrieved from PubChem. [18]18. BOC Sciences. (n.d.). CAS 6715-31-7 this compound. Retrieved from BOC Sciences website.
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An In-depth Technical Guide to the Thermal Stability of 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene
Introduction: The Significance of Fluorinated Aromatic Ethers in Modern Drug Development
In the landscape of contemporary pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for fine-tuning physicochemical and biological properties. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved lipophilicity, making them highly desirable in drug discovery and development.[1][2] Among the various classes of organofluorine compounds, fluoroalkyl aromatic ethers have garnered considerable attention.[3] The subject of this guide, 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene, is a molecule of significant interest, embodying the advantageous characteristics of this class. Its structure, featuring a perfluorinated benzene core flanked by two trifluoroethoxy groups, suggests a high degree of thermal and chemical resilience.[4][5]
This technical guide provides a comprehensive analysis of the thermal stability of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermal properties of such fluorinated molecules. The following sections will delve into the synthesis, detailed protocols for thermal analysis, expected thermal behavior, and a discussion of the potential thermal decomposition mechanisms of this compound.
Molecular Structure and Synthesis
The chemical structure of this compound is characterized by a 1,2,4,5-tetrafluorobenzene ring substituted at the 1 and 4 positions with 2,2,2-trifluoroethoxy groups.
Chemical Structure:
-
IUPAC Name: 1,2,4,5-tetrafluoro-3,6-bis(2,2,2-trifluoroethoxy)benzene[5]
-
Molecular Formula: C₁₀H₄F₁₀O₂[4]
-
Molecular Weight: 346.12 g/mol [5]
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
Thermal Analysis: Methodologies and Experimental Protocols
The thermal stability of this compound can be rigorously evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide critical information on mass loss as a function of temperature and the energetics of phase transitions and decomposition.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is the primary method for determining the decomposition temperature of a compound.
Experimental Workflow for TGA:
Caption: Standard workflow for thermogravimetric analysis (TGA).
Step-by-Step TGA Protocol:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared TGA pan (platinum or alumina).
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Heat the sample at a linear rate of 10 °C/min to a final temperature well above the expected decomposition (e.g., 600 °C).[8]
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition, which is typically defined as the temperature at which a 5% mass loss is observed.
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to observe exothermic decomposition events.
Experimental Workflow for DSC:
Caption: Standard workflow for differential scanning calorimetry (DSC).
Step-by-Step DSC Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan.
-
Instrument Setup: Place the sample pan and an empty, sealed reference pan in the DSC cell.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heating Program: Equilibrate the sample at a starting temperature below the expected melting point. Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature that encompasses the melting and decomposition events.[9]
-
Data Collection: Record the heat flow to the sample as a function of temperature.
-
Data Analysis: Determine the melting point (onset or peak of the endothermic event) and the enthalpy of fusion (area under the melting peak). Observe any exothermic events that may indicate decomposition. For compounds where melting and decomposition overlap, high-speed DSC can be employed to separate these events.[5]
Expected Thermal Properties and Discussion
While specific experimental data for this compound is not publicly available, we can infer its thermal properties based on the behavior of structurally related fluorinated aromatic ethers. The high strength of the C-F and aromatic C-O bonds suggests a high thermal stability.
Table 1: Predicted Thermal Properties of this compound
| Property | Predicted Value | Rationale |
| Melting Point (°C) | > 70 | Based on the melting point of the non-fluorinated analog (75-77 °C) and the increased molecular symmetry and intermolecular forces from the fluorinated ring.[7] |
| Onset of Decomposition (°C) | > 350 | Fluorinated aromatic ethers are known for their high thermal stability, often exceeding 300-400 °C. The perfluorinated benzene ring is expected to further enhance this stability.[2] |
Mechanism of Thermal Decomposition
The thermal decomposition of this compound is likely to proceed through a complex, multi-step radical mechanism. Evolved Gas Analysis (EGA), coupling TGA with Fourier-transform infrared spectroscopy (TGA-FTIR) or mass spectrometry (TGA-MS), would be instrumental in identifying the decomposition products and elucidating the decomposition pathway.
Proposed Decomposition Pathway:
Caption: Proposed thermal decomposition pathway.
The initial and weakest bond is likely to be the ether C-O bond. Homolytic cleavage would result in the formation of a tetrafluorophenoxy radical and a trifluoroethoxy radical. These highly reactive species would then undergo further fragmentation and rearrangement, leading to the formation of smaller, volatile fluorinated compounds such as carbonyl fluoride (COF₂), hydrogen fluoride (HF), and various fluorocarbons.
Conclusion
This compound is a highly fluorinated aromatic ether with anticipated high thermal stability, making it a robust molecule for applications in drug development and materials science. This guide has outlined the probable synthetic route and provided detailed, actionable protocols for its thermal characterization using TGA and DSC. While awaiting specific experimental data, the predicted thermal properties and decomposition mechanisms discussed herein provide a solid foundation for researchers working with this and related fluorinated compounds. The high thermal stability is a key attribute that should be considered in the design of experiments and in the formulation of products containing this molecule.
References
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PrepChem.com. Synthesis of 1,4-bis(2,2,2-trifluoroethoxy)benzene. [Link]
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PubMed. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. [Link]
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ResearchGate. Thermal and oxidative stability of fluorinated alkyl aryl ethers. [Link]
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Introduction: Navigating the Safety Profile of a Unique Fluorinated Compound
An In-depth Technical Guide to the Safe Handling of 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene
Prepared by: Gemini, Senior Application Scientist
This compound (CAS: 6715-31-7) is a highly fluorinated aromatic ether.[1][2] Its structure, featuring a tetrafluorinated benzene core and two trifluoroethoxy side chains, makes it a compound of interest for researchers in materials science, medicinal chemistry, and advanced organic synthesis. The dense fluorination imparts unique electronic properties and metabolic stability, which are highly sought after in drug development.
However, the very features that make this compound synthetically valuable also necessitate a rigorous approach to safety. Comprehensive, publicly accessible Safety Data Sheets (SDS) with standardized GHS classifications for this specific molecule are limited. Therefore, this guide adopts the precautionary principle. It synthesizes available data for the compound with established safety protocols for structurally related fluorinated aromatic compounds to provide a robust framework for its safe handling, storage, and emergency management.[3][4] This document is intended for researchers, scientists, and drug development professionals who may handle this compound.
Section 1: Physicochemical Profile and Hazard Assessment
Physicochemical Data
The known physical and chemical properties of this compound are summarized below. Its solid state at room temperature is a key consideration for handling, primarily concerning the potential for dust inhalation.
| Property | Value | Source |
| CAS Number | 6715-31-7 | [1][2][5] |
| Molecular Formula | C₁₀H₄F₁₀O₂ | [1][2][5] |
| Molecular Weight | 346.12 g/mol | [1][2] |
| Melting Point | 68-69°C | [1] |
| Boiling Point | 111-112°C / 10 mmHg | [1] |
| Synonyms | 1,2,4,5-tetrafluoro-3,6-bis(2,2,2-trifluoroethoxy)benzene | [1][2][] |
| Appearance | Solid | Inferred from Melting Point |
Inferred Hazard Analysis
Without a formal GHS classification, we must analyze the molecule's structure and available data points:
-
Irritation Potential : An older hazard classification of "Xi" (Irritant) is associated with this compound.[1] Furthermore, SDS information for structurally similar, though not identical, fluorinated aromatic compounds frequently lists hazards such as skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[7][8] It is prudent to assume this compound carries similar risks.
-
Inhalation Hazard : As a solid with a relatively low melting point, the primary inhalation risk is from fine dust or particulates generated during handling.
-
Thermal Decomposition : Like many highly fluorinated organic molecules, thermal decomposition, especially during a fire, can lead to the release of highly toxic and corrosive gases, such as hydrogen fluoride (HF).[4][9]
-
Lack of Toxicological Data : The absence of comprehensive acute and chronic toxicity data necessitates handling this compound as if it were potentially toxic, particularly with repeated exposure.
Section 2: Proactive Risk Mitigation and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is essential. This "hierarchy of controls" is a fundamental principle of laboratory safety.
Caption: The Hierarchy of Controls prioritizes systematic safety measures.
Core Safety Requirements
-
Engineering Controls : All handling of this compound, including weighing and transfers, must be performed inside a certified chemical fume hood.[3][10] This is the most critical step to prevent inhalation of chemical dust and contain any potential spills.
-
Administrative Controls : Detailed Standard Operating Procedures (SOPs) for the handling, storage, and disposal of this compound must be written and readily available.[3] All personnel must be trained on these SOPs and the specific hazards before working with the material. Avoid working alone when handling this chemical.[3]
-
Personal Protective Equipment (PPE) : The final barrier between the researcher and the chemical, PPE must be selected carefully and worn at all times.
-
Eye Protection : Chemical splash goggles are mandatory.[3][10] When handling larger quantities or performing operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or holes before use. For tasks involving solvents, consult the glove manufacturer’s compatibility chart to ensure adequate protection.[3][4]
-
Body Protection : A flame-resistant lab coat must be worn and kept fully buttoned.[3]
-
Section 3: Standard Operating Protocols
Adherence to validated protocols minimizes risk and ensures experimental reproducibility.
Storage and Handling Protocol
Objective : To ensure the chemical's integrity and prevent accidental exposure during storage and routine handling.
Methodology :
-
Receiving : Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling : Ensure the container is clearly labeled with the full chemical name, CAS number, and appropriate hazard warnings (e.g., "Irritant," "Handle in Fume Hood").[10]
-
Storage : Store the container in a cool, dry, and well-ventilated area designated for chemical storage.[3][10] Ensure it is segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[3]
-
Preparation for Use : Before handling, move the container into a chemical fume hood. Allow the container to reach ambient temperature before opening to prevent moisture condensation.
-
Weighing and Transfer :
-
Don all required PPE (goggles, gloves, lab coat).
-
Perform all transfers over a disposable, absorbent bench liner to contain any minor spills.
-
Use a dedicated spatula to carefully transfer the solid chemical to a tared weigh boat or reaction vessel.
-
Avoid any actions that could generate dust, such as rapid scraping or dropping the material from a height.
-
Once the transfer is complete, securely close the primary container.
-
-
Cleanup : Clean the spatula and any non-disposable equipment thoroughly. Dispose of contaminated weigh boats, bench liners, and gloves as hazardous waste.
Section 4: Emergency Response Procedures
Rapid and correct response during an emergency is critical to mitigating harm.
Chemical Spill Response
For a minor spill contained within a fume hood, a trained researcher can safely manage the cleanup. For any major spill or a spill outside of a fume hood, evacuate the area and contact emergency personnel immediately.[11][12]
Caption: Workflow for responding to a minor chemical spill.
Spill Cleanup Protocol :
-
Alert : Immediately alert others in the vicinity.[13]
-
Containment : Prevent the spread of the solid material. For liquids, create a dike around the spill using an inert absorbent material like vermiculite, sand, or commercial spill absorbents.[13]
-
Cleanup : Gently cover the spill with absorbent material, working from the outside in to minimize dust.[13]
-
Collection : Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal.[5][14]
-
Decontamination : Clean the spill area and any contaminated equipment with a suitable solvent, followed by soap and water.[13][14] All cleaning materials should also be disposed of as hazardous waste.
First Aid and Exposure Response
Immediate and appropriate first aid is crucial in the event of an exposure.[5][7]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[5][7] |
| Skin Contact | Remove all contaminated clothing immediately.[14] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[5][7] Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5][7] Call a physician or Poison Control Center immediately.[5][13] |
Conclusion: A Commitment to the Precautionary Principle
This compound is a valuable compound for chemical innovation. However, in the absence of complete safety and toxicological data, its handling demands a conservative and proactive approach. By implementing robust engineering controls, adhering to strict handling protocols, and being prepared for emergencies, researchers can work with this material safely and effectively. The responsibility for safety lies with every individual in the laboratory, grounded in a thorough understanding of the potential risks and the scientifically validated procedures designed to mitigate them.
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The Perfluorinated Benzene Core: A Technical Guide to its Discovery, Synthesis, and Application
A Foreword for the Modern Researcher: The introduction of fluorine into organic molecules has been a transformative event in the chemical sciences. This guide is dedicated to a particularly fascinating class of organofluorine compounds: the perfluorinated benzene derivatives. From their challenging initial synthesis to their now widespread use in materials science, medicinal chemistry, and as advanced research tools, the journey of these molecules is a testament to the relentless pursuit of scientific innovation. This document is crafted for researchers, scientists, and drug development professionals, providing not just a historical overview, but a deep, practical understanding of the core principles and experimental realities of working with these unique compounds.
Part 1: The Dawn of Perfluoroaromatic Chemistry: A Historical Perspective
The story of perfluorinated benzene derivatives is intrinsically linked to the broader history of organofluorine chemistry. Early pioneers in the late 19th and early 20th centuries laid the groundwork by developing methods for introducing fluorine into organic molecules, albeit often with hazardous reagents and low yields.[1] Key milestones that paved the way for the synthesis of fully fluorinated aromatic systems include the development of the Balz-Schiemann reaction in 1927, which provided a method for introducing fluorine into aromatic rings via diazonium salts, and Gottlieb's report in 1936 on nucleophilic halogen exchange using potassium fluoride.[1]
The first synthesis of the archetypal perfluorinated benzene, hexafluorobenzene (C₆F₆), was a significant achievement. While early reports are scattered, the work of McBee, Lindgren, and Ligett stands out in the pioneering efforts to prepare this compound.[2] A notable early method involved the pyrolysis of tribromofluoromethane, a process that, while effective, presented challenges in terms of yield and purification.[3] A significant breakthrough came with the development of the halogen exchange (Halex) reaction, particularly the reaction of hexachlorobenzene with potassium fluoride at high temperatures.[4][5] This method, and variations thereof, remains a cornerstone of industrial hexafluorobenzene production.
The timeline below highlights some of the pivotal moments in the history of perfluorinated benzene derivatives:
Caption: A timeline of key discoveries in perfluorinated benzene chemistry.
Part 2: The Synthetic Arsenal: Crafting the Perfluorinated Benzene Ring
The synthesis of perfluorinated benzene derivatives presents unique challenges due to the high reactivity of fluorinating agents and the stability of the C-F bond. Over the years, several reliable methods have been developed, each with its own set of advantages and mechanistic nuances.
The Workhorse: Halogen Exchange (Halex) Reaction
The most common and industrially scalable method for producing hexafluorobenzene is the halogen exchange reaction of hexachlorobenzene with an alkali metal fluoride, typically potassium fluoride (KF).[4][5]
Reaction: C₆Cl₆ + 6KF → C₆F₆ + 6KCl
Causality Behind Experimental Choices:
-
Choice of Fluoride Source: Potassium fluoride is the preferred reagent due to its favorable balance of reactivity and cost. While other fluoride sources like cesium fluoride (CsF) are more reactive, their higher cost often makes them less practical for large-scale synthesis.[5]
-
High Temperatures: The reaction requires high temperatures (typically in the range of 200-250°C) to overcome the high activation energy associated with breaking the strong C-Cl bonds and forming the even stronger C-F bonds.[6][7]
-
Solvent: The reaction is often carried out in a high-boiling, polar aprotic solvent such as sulfolane or N,N-dimethylformamide (DMF) to facilitate the dissolution of the potassium fluoride and the aromatic substrate.[5][8] In some industrial processes, the reaction can be run without a solvent.[6]
-
Catalysts: Phase-transfer catalysts, such as quaternary phosphonium salts, can be employed to enhance the rate of this heterogeneous reaction by facilitating the transfer of fluoride ions into the organic phase.[5][7]
Mechanism: The Halex reaction proceeds via a nucleophilic aromatic substitution (SNA_r) mechanism. The fluoride ion acts as the nucleophile, attacking the electron-deficient carbon atoms of the hexachlorobenzene ring. The reaction proceeds in a stepwise manner, with the sequential replacement of chlorine atoms with fluorine. The strong electron-withdrawing nature of the fluorine atoms already present on the ring further activates the remaining C-Cl bonds towards nucleophilic attack.
Caption: Simplified schematic of the Halex reaction for hexafluorobenzene synthesis.
Pyrolytic Routes: High-Temperature Transformations
Pyrolysis of various halogenated precursors offers an alternative route to perfluorinated benzenes. A historically significant method is the pyrolysis of tribromofluoromethane (CBr₃F).[3][9]
Reaction: 6 CBr₃F → C₆F₆ + 9 Br₂
Causality Behind Experimental Choices:
-
High Temperatures: This reaction requires very high temperatures (typically 600-800°C) to induce the homolytic cleavage of the C-Br bonds and initiate the radical cascade that ultimately leads to the formation of the aromatic ring.[9]
-
Inert Atmosphere: The reaction is carried out in an inert atmosphere to prevent oxidation of the reactants and products at the high temperatures employed.
-
Flow System: A flow reactor is often used to control the residence time of the reactants in the hot zone, which is crucial for optimizing the yield of the desired product and minimizing the formation of byproducts.[10]
Mechanism: The pyrolysis of tribromofluoromethane is believed to proceed through a free-radical mechanism. The initial step is the thermal decomposition of CBr₃F to generate difluorocarbene (:CF₂) and bromine radicals. The highly reactive difluorocarbene can then undergo a series of complex reactions, including dimerization and cyclization, to form the hexafluorobenzene ring.
Another pyrolytic approach involves the high-temperature decomposition of trifluoroethylene or other halo-olefins.[10]
Synthesis of Functionalized Perfluorinated Benzenes
The synthesis of substituted perfluorinated benzenes often starts from hexafluorobenzene itself, leveraging its susceptibility to nucleophilic aromatic substitution.
Example 1: Synthesis of Pentafluorophenol (C₆F₅OH)
Pentafluorophenol is a valuable intermediate in the synthesis of pharmaceuticals and polymers. It can be prepared by the reaction of hexafluorobenzene with potassium hydroxide.[11][12]
Reaction: C₆F₆ + KOH → C₆F₅OK + HF, followed by acidification to give C₆F₅OH
Causality Behind Experimental Choices:
-
Nucleophile: The hydroxide ion (OH⁻) from KOH acts as a strong nucleophile.
-
Solvent: The reaction can be carried out in various solvents, including tert-butyl alcohol or even water under pressure at elevated temperatures.[11][13] The choice of solvent can influence the reaction rate and selectivity.
-
Temperature: Elevated temperatures are typically required to drive the reaction to completion.
Example 2: Synthesis of Octafluorotoluene (C₆F₅CF₃)
Octafluorotoluene can be synthesized via a high-temperature reaction of hexafluorobenzene with tetrafluoroethylene. Another route involves the halogen exchange reaction of octachlorotoluene with KF.
Part 3: Properties and Reactivity: The Unique Character of the Perfluorinated Benzene Ring
The complete substitution of hydrogen with fluorine atoms imparts a unique set of physical and chemical properties to the benzene ring.
Table 1: Physical Properties of Hexafluorobenzene vs. Benzene
| Property | Hexafluorobenzene (C₆F₆) | Benzene (C₆H₆) |
| Molar Mass ( g/mol ) | 186.05 | 78.11 |
| Melting Point (°C) | 5.2 | 5.5 |
| Boiling Point (°C) | 80.3 | 80.1 |
| Density (g/mL at 25°C) | 1.612 | 0.876 |
Data sourced from[4]
Key Physicochemical Characteristics:
-
High Electron Affinity: The strongly electron-withdrawing fluorine atoms make the perfluorinated benzene ring highly electron-deficient. This is a key factor in its reactivity.
-
Chemical Inertness: The strength of the C-F bond makes perfluorinated benzenes highly resistant to electrophilic attack and oxidation.[9]
-
Unique Solubility: Hexafluorobenzene is immiscible with water but miscible with many organic solvents and, interestingly, forms a 1:1 crystalline complex with benzene.[11]
-
Spectroscopic Signature: The presence of six equivalent fluorine atoms gives hexafluorobenzene a single, sharp signal in ¹⁹F NMR spectroscopy, making it an excellent standard for this technique.[14][15][16]
Reactivity: The dominant mode of reaction for perfluorinated benzenes is nucleophilic aromatic substitution (SNA_r) .[9][11] The electron-deficient nature of the ring makes it highly susceptible to attack by nucleophiles.
Caption: General mechanism of nucleophilic aromatic substitution on a perfluorinated benzene ring.
The regioselectivity of nucleophilic substitution on already substituted perfluorinated benzenes is noteworthy. A second incoming nucleophile often substitutes at the position para to the existing substituent.[4]
Part 4: Applications in Drug Discovery and Development: The "Fluorine Advantage"
The incorporation of fluorine into drug candidates has become a powerful strategy in medicinal chemistry to enhance various properties.[17][18] Perfluorinated benzene derivatives, while not as common as single fluorine substitutions, offer a unique tool for modulating the characteristics of a lead compound.
The Rationale for Fluorine in Drug Design:
-
Metabolic Stability: The strength of the C-F bond can block metabolic oxidation at that position, increasing the drug's half-life.[18]
-
Lipophilicity: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can influence its absorption, distribution, and ability to cross cell membranes.[17]
-
Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with protein targets, enhancing binding affinity and potency.[18]
-
Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.[17]
Case Studies and Examples:
While specific FDA-approved drugs containing a fully perfluorinated benzene ring are not abundant, the strategic use of polyfluorinated phenyl groups is more common. For instance, a review of FDA-approved fluorinated drugs in 2020 highlighted several compounds with fluorinated benzene moieties, demonstrating the continued importance of this structural motif in modern drug design.[19][20] For example, the drug Capmatinib , approved for non-small cell lung cancer, contains a fluorinated phenyl group.[21] The development of such drugs often involves the synthesis of various fluorinated analogues to fine-tune their pharmacokinetic and pharmacodynamic properties.
The synthesis of fluorinated drug candidates often involves the late-stage introduction of fluorine or the use of fluorinated building blocks. The reactivity of hexafluorobenzene and its derivatives towards nucleophiles makes them valuable starting materials for creating a library of fluorinated compounds for screening.
Part 5: Experimental Protocols
Protocol: Synthesis of Hexafluorobenzene via Halogen Exchange
Objective: To synthesize hexafluorobenzene from hexachlorobenzene and potassium fluoride.
Materials:
-
Hexachlorobenzene (C₆Cl₆)
-
Anhydrous potassium fluoride (KF), finely ground
-
Sulfolane (anhydrous)
-
Quaternary phosphonium salt (e.g., tetraphenylphosphonium bromide) (optional, as a phase-transfer catalyst)
-
Nitrogen gas supply
-
Reaction flask equipped with a mechanical stirrer, thermometer, and reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried. In a three-necked round-bottom flask, combine hexachlorobenzene, a molar excess of finely powdered anhydrous potassium fluoride (e.g., 7-8 equivalents), and the phase-transfer catalyst (if used, typically 1-5 mol%).
-
Solvent Addition: Add anhydrous sulfolane to the flask to create a stirrable slurry.
-
Inert Atmosphere: Purge the reaction vessel with dry nitrogen gas.
-
Reaction: Heat the mixture with vigorous stirring to the reaction temperature (typically 200-240°C). Monitor the reaction progress by gas chromatography (GC) analysis of aliquots. The reaction may take several hours to reach completion.
-
Work-up and Purification: After the reaction is complete (as determined by GC), cool the mixture to room temperature. Isolate the crude hexafluorobenzene by fractional distillation. The product can be further purified by a second fractional distillation.
-
Characterization: Confirm the identity and purity of the hexafluorobenzene product using ¹H NMR (to confirm the absence of protons), ¹⁹F NMR (a single peak), and GC-MS.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Hexachlorobenzene is a persistent organic pollutant and should be handled with care. The reaction is conducted at high temperatures and pressures may build up in the reaction vessel.
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Methodological & Application
Application Notes and Protocols: Synthesis of Advanced Fluorinated Poly(arylene ether)s using 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene
Introduction: The Strategic Advantage of Fluorinated Poly(arylene ether)s
In the landscape of high-performance polymers, poly(arylene ether)s (PAEs) are distinguished by their exceptional thermal stability, chemical resistance, and robust mechanical properties.[1][2] The strategic incorporation of fluorine atoms into the polymer backbone elevates these characteristics, imparting a unique combination of attributes including enhanced solubility, lower dielectric constants, reduced moisture absorption, and high hydrophobicity.[1][3] These features make fluorinated PAEs highly desirable for advanced applications in microelectronics, aerospace, and critically, in the biomedical and pharmaceutical sectors.[3][4]
This document provides a detailed guide to the synthesis of a specific class of fluorinated PAEs utilizing the monomer 1,4-bis(2,2,2-trifluoroethoxy)tetrafluorobenzene . The presence of the trifluoroethoxy (-OCH₂CF₃) side chains, in conjunction with a perfluorinated aromatic core, offers a unique molecular architecture. This design is intended to enhance polymer processability while maintaining the benefits of high fluorine content. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these advanced materials.
The primary synthetic route to PAEs is through nucleophilic aromatic substitution (SNAr) polymerization.[1] This step-growth polycondensation involves the reaction of an activated aromatic dihalide with a bisphenoxide. The electron-withdrawing nature of the fluorine atoms on the tetrafluorobenzene ring of our target monomer activates the para-disposed fluorine atoms for nucleophilic attack by a bisphenoxide, driving the polymerization forward.[1]
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is fundamental to successful polymerization.
| Property | Value | Source |
| Chemical Formula | C₁₀H₄F₁₀O₂ | |
| Molecular Weight | 346.13 g/mol | |
| Appearance | White to off-white solid | Generic Material Property |
| Solubility | Soluble in aprotic polar solvents (e.g., DMF, DMAc, NMP, DMSO) | [1][5] |
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr) Polymerization
The synthesis of poly(arylene ether)s from this compound and a bisphenol proceeds via a nucleophilic aromatic substitution mechanism. The key steps are outlined below:
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Application Note & Protocol: A Guide to the Williamson Ether Synthesis of Fluorinated Compounds
Introduction: The Strategic Importance of Fluorinated Ethers
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorinated ethers, a class of organofluorine compounds characterized by a C-O-C linkage with one or more fluorine atoms, are of particular interest across various scientific disciplines. Their unique attributes, such as enhanced thermal stability, chemical resistance, and altered lipophilicity, make them invaluable in pharmaceuticals, materials science, and as advanced solvents. For instance, the trifluoromethoxy (-OCF3) group is a prized substituent in drug design as it can improve metabolic stability and binding affinity, leading to better pharmacokinetic profiles.
The Williamson ether synthesis, a robust and versatile method discovered by Alexander Williamson in 1850, remains a cornerstone of ether formation in organic chemistry. This reaction, which typically involves the SN2 reaction of an alkoxide with a primary alkyl halide, provides a straightforward route to both symmetrical and unsymmetrical ethers. This guide provides a detailed experimental protocol for the Williamson ether synthesis of fluorinated compounds, highlighting the critical considerations and modifications required when dealing with these unique substrates.
Reaction Mechanism: The Influence of Fluorine
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a concerted step.
Figure 1: General mechanism of the Williamson ether synthesis.
When working with fluorinated compounds, several key factors modify the standard Williamson protocol:
-
Increased Acidity of Fluorinated Alcohols: The electron-withdrawing nature of fluorine atoms increases the acidity of the hydroxyl proton in fluorinated alcohols. This means that weaker bases, such as potassium carbonate, can be used for deprotonation, in contrast to the strong bases like sodium hydride (NaH) often required for non-fluorinated alcohols.
-
Reactivity of Fluorinated Alkyl Halides: The reactivity of the alkyl halide is crucial. Primary alkyl halides are preferred to minimize competing elimination reactions (E2). Alkyl bromides are often a good compromise, offering higher reactivity than chlorides and being more cost-effective than iodides.
-
Phase-Transfer Catalysis (PTC): For reactions involving heterogeneous mixtures (e.g., a solid base in a liquid organic phase), a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) can significantly enhance the reaction rate. The catalyst facilitates the transfer of the alkoxide from the solid or aqueous phase to the organic phase where the alkyl halide is present.
Detailed Experimental Protocol: Synthesis of a Model Fluorinated Ether
This protocol details the synthesis of 2-(benzyloxy)-1,1,1-trifluoroethane as a representative example.
Materials and Equipment
| Reagent/Material | Formula | CAS No. | Notes |
| 2,2,2-Trifluoroethanol | C₂H₃F₃O | 75-89-8 | Corrosive, handle with care. |
| Benzyl bromide | C₇H₇Br | 100-39-0 | Lachrymator, handle in a fume hood. |
| Potassium carbonate (K₂CO₃) | CK₂O₃ | 584-08-7 | Anhydrous. |
| Tetrabutylammonium bromide (TBAB) | C₁₆H₃₆BrN | 1643-19-2 | Phase-transfer catalyst. |
| Acetonitrile (CH₃CN) | C₂H₃N | 75-05-8 | Anhydrous, polar aprotic solvent. |
| Diethyl ether ((C₂H₅)₂O) | C₄H₁₀O | 60-29-7 | For extraction. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | NaHCO₃ | 144-55-8 | For washing. |
| Brine (saturated aqueous NaCl) | NaCl | 7647-14-5 | For washing. |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 7487-88-9 | For drying. |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Experimental Workflow
Figure 2: Experimental workflow for the synthesis of 2-(benzyloxy)-1,1,1-trifluoroethane.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,2,2-trifluoroethanol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and tetrabutylammonium bromide (0.1 eq). Add anhydrous acetonitrile (approximately 5 mL per 1 mmol of trifluoroethanol).
-
Addition of Alkyl Halide: Stir the suspension at room temperature and add benzyl bromide (1.05 eq) dropwise over 5 minutes.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85°C) using a heating mantle or oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (benzyl bromide) is consumed (typically 4-8 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and salts through a pad of celite, washing with a small amount of diethyl ether.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dilute the residue with diethyl ether (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL), saturated aqueous sodium bicarbonate (1 x 15 mL), and brine (1 x 15 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure fluorinated ether.
Key Reaction Parameters and Troubleshooting
| Parameter | Options | Rationale & Impact |
| Base | K₂CO₃, Cs₂CO₃, NaH | The increased acidity of fluorinated alcohols allows for the use of milder bases like K₂CO₃. NaH can be used for less acidic alcohols but requires stricter anhydrous conditions. |
| Solvent | Acetonitrile, DMF, DMSO | Polar aprotic solvents are preferred as they solvate the cation of the base, leaving the alkoxide nucleophile more reactive, thus accelerating the SN2 reaction. |
| Leaving Group | -Br, -I, -OTs | Bromides and iodides are excellent |
Application Notes and Protocols for the Synthesis of Liquid Crystals
For: Researchers, scientists, and drug development professionals.
Introduction
Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of conventional liquids and solid crystals.[1] This "mesophase" is characterized by the orientational order of its constituent molecules, known as mesogens, while lacking complete positional order.[1][2] This duality of fluid-like behavior and crystal-like anisotropy makes liquid crystals exquisitely sensitive to external stimuli such as temperature and electromagnetic fields, forming the basis for their widespread application in technologies like liquid crystal displays (LCDs).[2]
Liquid crystals are broadly classified into two main types based on the stimulus that induces the mesophase: thermotropic and lyotropic .[1][3] Thermotropic liquid crystals exhibit phase transitions as a function of temperature, while lyotropic liquid crystals form mesophases within a specific range of concentration in a solvent.[1][4] Based on molecular shape, thermotropic liquid crystals are further categorized as calamitic (rod-like) and discotic (disc-like).[3][5]
The synthesis of liquid crystalline materials is a field of active research, driven by the continuous demand for materials with tailored properties for advanced applications. This guide provides a detailed overview of the key synthetic strategies, step-by-step protocols for the preparation of representative calamitic and discotic liquid crystals, and essential characterization techniques.
Core Principles of Liquid Crystal Design
The ability of a molecule to form a liquid crystalline phase is intrinsically linked to its molecular architecture. Key design principles include:
-
Anisotropic Molecular Shape: Molecules should possess a high aspect ratio, being either elongated and rod-like (calamitic) or flat and disc-like (discotic).[1][5]
-
Rigid Core: A central, rigid core, often composed of aromatic rings, is crucial for maintaining the orientational order of the mesophase.[6]
-
Flexible Terminal Groups: The presence of flexible alkyl or alkoxy chains at the termini of the molecule helps to lower the melting point and can influence the type of mesophase formed.[1][6]
Synthetic Strategies for Calamitic Liquid Crystals
Calamitic liquid crystals, with their characteristic rod-like shape, are the most widely studied and utilized class of liquid crystals. Their synthesis often involves the construction of a rigid core composed of multiple aromatic rings connected by linking groups, with flexible chains attached at the ends.
Key Synthetic Reactions
Two of the most powerful and versatile reactions in the synthesis of calamitic liquid crystals are esterification and palladium-catalyzed cross-coupling reactions , particularly the Suzuki-Miyaura coupling .
Esterification
Ester linkages are commonly employed to connect different aromatic units within the rigid core or to attach the flexible terminal chains. The Fischer-Speier esterification, reacting a carboxylic acid and an alcohol in the presence of an acid catalyst, is a classic method.[7][8] However, for more sensitive substrates, milder coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) are often preferred.[9]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is an exceptionally efficient method for forming carbon-carbon bonds between aromatic rings.[10] It involves the reaction of an aryl halide with an arylboronic acid or ester, catalyzed by a palladium complex.[10] This reaction is highly valued for its tolerance of a wide range of functional groups and its generally high yields.[10] The use of heterogeneous catalysts, such as palladium supported on silicon nitride (Pd/Si3N4), offers the advantage of easy separation and potential for catalyst recycling.[10][11]
Experimental Workflow for Calamitic Liquid Crystal Synthesis
The general workflow for synthesizing a calamitic liquid crystal often involves a multi-step process, as illustrated in the diagram below. This typically begins with the synthesis of key building blocks, followed by their coupling to form the final mesogenic molecule.
Caption: General workflow for the synthesis of calamitic liquid crystals.
Protocol: Synthesis of 4'-butoxy-4-cyanobiphenyl
This protocol details the synthesis of a classic calamitic liquid crystal, 4'-butoxy-4-cyanobiphenyl, utilizing a Suzuki-Miyaura coupling reaction.
Materials:
-
4-bromobenzonitrile
-
4-butoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Sodium carbonate (Na2CO3)
-
Toluene
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzonitrile (1.0 eq), 4-butoxyphenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask.
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Final Product: Recrystallize the purified product from ethanol to obtain 4'-butoxy-4-cyanobiphenyl as a white solid.
Synthetic Strategies for Discotic Liquid Crystals
Discotic liquid crystals are composed of a central, flat aromatic core surrounded by flexible side chains.[5] Their ability to self-assemble into columnar structures has made them promising materials for applications in organic electronics, such as molecular wires.[12]
Key Synthetic Reactions
The synthesis of discotic liquid crystals often revolves around the construction of the polycyclic aromatic core. A common strategy is the oxidative cyclotrimerization of substituted benzenes to form a triphenylene core.[13]
Oxidative Cyclotrimerization
This reaction involves the intramolecular coupling of three benzene units to form the larger, disc-shaped triphenylene core. This is often achieved using reagents like iron(III) chloride (FeCl3) or a mixture of molybdenum(V) chloride (MoCl5) and a Lewis acid.
Experimental Workflow for Discotic Liquid Crystal Synthesis
The synthesis of a discotic liquid crystal typically involves the preparation of a substituted benzene precursor followed by its cyclization to form the discotic core.
Caption: General workflow for the synthesis of discotic liquid crystals.
Protocol: Synthesis of Hexahexyloxytriphenylene
This protocol describes the synthesis of a well-known discotic liquid crystal, hexahexyloxytriphenylene, via an oxidative cyclotrimerization.
Materials:
-
1,2-Dihexyloxybenzene
-
Iron(III) chloride (FeCl3)
-
Dichloromethane (DCM)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Precursor Synthesis: Synthesize 1,2-dihexyloxybenzene by reacting catechol with 1-bromohexane in the presence of a base (e.g., potassium carbonate) via the Williamson ether synthesis.
-
Reaction Setup: In a round-bottom flask, dissolve 1,2-dihexyloxybenzene (1.0 eq) in anhydrous dichloromethane.
-
Oxidant Addition: Cool the solution to 0 °C in an ice bath and slowly add a solution of anhydrous iron(III) chloride (2.2 eq) in dichloromethane.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The solution will turn dark.
-
Quenching: Quench the reaction by slowly adding methanol.
-
Workup: Pour the mixture into a solution of dilute hydrochloric acid. Separate the organic layer, and wash it with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Purification and Characterization
The purity of liquid crystalline materials is paramount to their performance.[14] Impurities can significantly alter the transition temperatures and mesophase behavior.
Purification Techniques
Common purification methods for liquid crystals include:
-
Recrystallization: A standard technique for purifying solid organic compounds.[14]
-
Column Chromatography: Effective for separating the desired product from byproducts and unreacted starting materials.[14]
-
Zone Refining: A specialized technique for achieving very high purity by repeatedly passing a molten zone through a solid sample.[15]
Characterization Techniques
A combination of analytical techniques is employed to confirm the structure and characterize the liquid crystalline properties of the synthesized compounds.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the synthesized molecule. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound. |
| Differential Scanning Calorimetry (DSC) | Identifies the temperatures of phase transitions (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid) and measures the associated enthalpy changes.[4][5] |
| Polarized Optical Microscopy (POM) | Allows for the visual identification of different liquid crystal phases based on their unique textures.[6][16] |
Conclusion
The synthesis of liquid crystals is a dynamic and evolving field that underpins many modern technologies. A thorough understanding of molecular design principles and the judicious application of powerful synthetic methodologies, such as Suzuki-Miyaura coupling and oxidative cyclotrimerization, are essential for the development of novel liquid crystalline materials with tailored properties. Rigorous purification and comprehensive characterization are critical steps to ensure the desired mesophase behavior and performance. This guide provides a foundational framework for researchers entering this exciting area of materials science.
References
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Wikipedia. Liquid crystal. [Link]
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Kelly, S. M., et al. (2011). Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. Liquid Crystals, 38(8), 1037-1044. [Link]
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Kumar, S. (2016). Characterization techniques for liquid crystal materials and its application in optoelectronics devices. Journal of Materials Science: Materials in Electronics, 27(10), 10135-10146. [Link]
- Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press.
- Kitzerow, H. S., & Bahr, C. (Eds.). (2007). Chirality in Liquid Crystals. Springer Science & Business Media.
- Demus, D., Goodby, J., Gray, G. W., Spiess, H. W., & Vill, V. (Eds.). (1998). Handbook of Liquid Crystals, Vol. 2B: Low Molecular Weight Liquid Crystals II. Wiley-VCH.
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Kumar, S. (2009). Discotic nematic liquid crystals: science and technology. Chemical Society Reviews, 38(10), 2844-2856. [Link]
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University of Duisburg-Essen. Introduction to Liquid Crystals. [Link]
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- S. S. S. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal of Applied Chemistry, 13(12), 25-33.
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Perova, T. S., & Vij, J. K. (2016). Switching between purification and contamination regimes governed by the ionic purity of nanoparticles dispersed in liquid crystals. AIP Advances, 6(3), 035213. [Link]
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Laschat, S., et al. (2007). Discotic liquid crystals: from tailor-made synthesis to plastic electronics. Angewandte Chemie International Edition, 46(26), 4832-4887. [Link]
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Barrall, E. M., & Johnson, J. F. (1973). Liquid Crystal Purification by Zone Refining. Molecular Crystals and Liquid Crystals, 23(1-2), 123-128. [Link]
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Kelly, S. M., et al. (2023). Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nematic systems. Liquid Crystals, 50(12), 1735-1750. [Link]
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Kitney, S. P., et al. (2011). Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. Liquid Crystals, 38(8), 1037-1044. [Link]
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Kelly, S. M., et al. (2023). Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nematic systems. UEA Digital Repository. [Link]
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Kumar, S. (2018). Recent Advances in Discotic Liquid Crystal-Assisted Nanoparticles. Nanomaterials, 8(11), 920. [Link]
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Thuo, M. M., et al. (2024). Core-Only Calamitic Liquid Crystals: Molecular Design and Optoelectronic Properties. Chemistry-An Asian Journal, e202401543. [Link]
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Lin, T. H., et al. (2015). Purification of deteriorated liquid crystals by employing porous metal–organic-framework/polymer composites. Optics Express, 23(5), 5573-5579. [Link]
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O'Neill, M., & Kelly, S. M. (2000). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry, 65(24), 8031-8038. [Link]
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Soman, R. K., et al. (2022). design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. Journal of Advanced Scientific Research, 13(4), 59-68. [Link]
- CN103537119A - Method for extracting liquid crystals from liquid crystal screen.
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Baffoun, A., et al. (2025). Synthesis and characterisation of novel calamitic liquid crystalline compounds. ResearchGate. [Link]
- US5540857A - Purification of liquid crystals and liquid crystal composition.
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Kelly, S. M., et al. (2011). Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. ResearchGate. [Link]
-
Baffoun, A., et al. (2024). Synthesis, Characterization, and Liquid Crystalline Behavior of Ester-Schiff Base Derivatives Attached to Nonyl and Tetradecyl Terminal Chains. ResearchGate. [Link]
-
Mali, K., et al. (2017). Ester formation at the liquid–solid interface. Beilstein Journal of Nanotechnology, 8, 2191-2198. [Link]
-
da Silva, A. C., et al. (2016). Synthesis and Thermal Behavior of New Liquid Crystals Arylaldoxime Esters. Journal of the Brazilian Chemical Society. [Link]
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Student Academic Success. Organic Reactions: Esterification & Transesterification. [Link]
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Application Note: 4-Aminophenol as a Versatile Building Block in Pharmaceutical and Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminophenol (p-aminophenol) is an aromatic organic compound featuring both a hydroxyl and an amino functional group attached to a benzene ring.[1][2] This bifunctionality makes it a highly versatile and economically significant building block in organic synthesis.[1][3] The differential reactivity of its nucleophilic amine and hydroxyl groups allows for selective chemical modifications, making it a crucial intermediate in the production of a wide array of products, from widely-used pharmaceuticals to specialized agrochemicals.[3][4][5]
This guide provides an in-depth exploration of 4-aminophenol's synthetic utility, detailing field-proven protocols for its application in both pharmaceutical and agrochemical contexts. We will examine the synthesis of Paracetamol (Acetaminophen), a common analgesic, and N-(4-hydroxyphenyl)glycine, an important intermediate for certain agrochemicals.[6][7]
Section 1: Pharmaceutical Application - Synthesis of Paracetamol (Acetaminophen)
Paracetamol is one of the most common over-the-counter analgesic (pain reliever) and antipyretic (fever reducer) drugs worldwide.[8][9] The industrial synthesis of paracetamol prominently features the acetylation of 4-aminophenol, a straightforward and efficient reaction.[1][3]
Synthetic Pathway Overview
The core of this synthesis is the N-acetylation of 4-aminophenol using acetic anhydride.[8] The amino group (-NH2) is a more potent nucleophile than the hydroxyl group (-OH) under neutral or slightly basic conditions. This difference in reactivity allows for the selective formation of an amide bond, leaving the hydroxyl group intact.[10]
The reaction involves the nucleophilic attack of the nitrogen atom of the amino group on one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion, which then abstracts a proton to form acetic acid as a byproduct, yielding the desired N-(4-hydroxyphenyl)acetamide (Paracetamol).[10][11]
Caption: Figure 1: N-Acetylation of 4-Aminophenol.
Detailed Experimental Protocol: Synthesis of Paracetamol
This protocol is adapted from established laboratory procedures for the synthesis of paracetamol.[8][12][13]
Materials:
-
4-Aminophenol
-
Acetic Anhydride
-
Deionized Water
-
Hot Plate
-
Beaker (100 mL)
-
Erlenmeyer Flask (250 mL)
-
Buchner Funnel and Filter Flask
-
Filter Paper
-
Ice Bath
Procedure:
-
Reaction Setup: Suspend 3.0 g of 4-aminophenol in 10 mL of deionized water in a 100 mL beaker.[8]
-
Addition of Reagent: In a fume hood, carefully add 4.0 mL of acetic anhydride to the 4-aminophenol suspension while stirring.[8]
-
Heating: Gently heat the mixture on a hot plate to about 85°C in a water bath and stir until the 4-aminophenol has completely dissolved.[8] Be cautious, as the reaction can be exothermic. Extending the reaction time may lead to the formation of a diacetylated derivative.[14]
-
Crystallization: After the solid has dissolved, remove the beaker from the heat and allow it to cool to room temperature undisturbed for approximately 5-10 minutes to allow for crystallization.[8] If crystals do not form, gently scratch the inside of the beaker with a glass rod.[14]
-
Cooling: Place the beaker in an ice-water bath for 15-20 minutes to maximize the precipitation of the crude paracetamol.[8][14]
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove impurities.[14]
-
Purification (Recrystallization): Transfer the crude solid to a beaker. Add a minimal amount of hot deionized water to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then in an ice bath, to form purified crystals of paracetamol.[8]
-
Drying: Collect the purified crystals by vacuum filtration and allow them to air dry completely.
Characterization and Data
The final product should be characterized to confirm its identity and purity.
| Parameter | Expected Value |
| Appearance | White, crystalline solid |
| Yield | Typically 60-70% |
| Melting Point | 169-171 °C |
| Key IR Peaks (cm⁻¹) | ~3325 (O-H), ~3160 (N-H), ~1650 (C=O, Amide I) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~9.65 (s, 1H, OH), ~9.20 (s, 1H, NH), ~7.40 (d, 2H, Ar-H), ~6.70 (d, 2H, Ar-H), ~2.00 (s, 3H, CH₃) |
Section 2: Agrochemical Application - Synthesis of an Herbicide Intermediate
4-Aminophenol derivatives are also important in the agrochemical industry, serving as precursors for herbicides and fungicides.[2][5] A key intermediate is N-(4-hydroxyphenyl)glycine (NHPG), which can be synthesized from 4-aminophenol.[6] NHPG and its derivatives are used in the synthesis of more complex herbicidal molecules.[7]
Synthetic Pathway Overview
The synthesis of N-(4-hydroxyphenyl)glycine from 4-aminophenol is typically achieved through a nucleophilic substitution reaction with a glycine equivalent, such as chloroacetic acid.[6] In this reaction, the amino group of 4-aminophenol acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetic acid, displacing the chloride ion. The reaction is usually carried out in an aqueous basic solution to neutralize the generated HCl and the carboxylic acid proton of the product.
Caption: Figure 2: Synthesis of N-(4-hydroxyphenyl)glycine.
Detailed Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)glycine
This protocol describes a general method for the synthesis of N-(4-hydroxyphenyl)glycine.
Materials:
-
4-Aminophenol
-
Chloroacetic Acid
-
Sodium Carbonate
-
Deionized Water
-
Hydrochloric Acid (concentrated)
-
Reaction Flask with Reflux Condenser
-
Heating Mantle
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve sodium carbonate in deionized water. Add 4-aminophenol to this solution.
-
Addition of Reagent: Separately, prepare a solution of chloroacetic acid in water and neutralize it with sodium carbonate. Slowly add this neutralized chloroacetic acid solution to the 4-aminophenol solution.
-
Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 90-100°C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 3.5. This will precipitate the product.
-
Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration and wash it with cold water.
-
Drying: Dry the product, N-(4-hydroxyphenyl)glycine, in a vacuum oven.
Characterization and Data
| Parameter | Expected Value |
| Appearance | Off-white to light gray powder |
| Yield | Varies depending on conditions |
| Melting Point | ~240 °C (decomposes) |
| ¹H NMR (D₂O, δ ppm) | ~7.18 (d, 2H, Ar-H), ~6.80 (d, 2H, Ar-H), ~4.59 (s, 1H, CH) |
Safety and Handling
4-Aminophenol is harmful if swallowed or inhaled and is suspected of causing genetic defects.[15][16][17] It is also very toxic to aquatic life with long-lasting effects.[15][16] Always handle 4-aminophenol in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][18] Avoid creating dust.[15] Acetic anhydride is corrosive and flammable. Handle it with extreme care in a fume hood. Refer to the Safety Data Sheets (SDS) for all chemicals before use.[15][16][17][18][19]
Conclusion
4-Aminophenol's unique structure, containing both an amine and a hydroxyl group, provides a reactive platform for a diverse range of chemical transformations. This guide has demonstrated its utility as a foundational building block in two major chemical industries: pharmaceuticals and agrochemicals. The selective reactivity of its functional groups, as highlighted in the syntheses of paracetamol and an NHPG intermediate, underscores its importance. The protocols provided herein offer a practical framework for researchers to harness the synthetic potential of this versatile molecule.
References
-
Aberystwyth University. Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. Available from: [Link]
-
PubChem. N-(4-Hydroxyphenyl)glycine. National Center for Biotechnology Information. Available from: [Link]
-
Parveen, I., et al. (2023). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. Journal of Chemical Education. Available from: [Link]
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Wikipedia. 4-Aminophenol. Wikimedia Foundation. Available from: [Link]
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Royal Society of Chemistry. Synthesis of paracetamol by acetylation. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 4-Aminophenol in Modern Chemical Manufacturing. Available from: [Link]
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Scribd. 4 Aminophenol Safety Data Sheet. Available from: [Link]
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Aberystwyth University. Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. Available from: [Link]
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Carl ROTH. Safety Data Sheet: 4-Aminophenol. Available from: [Link]
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SAMS chemistry. acetylation of 4-aminophenol: Mechanism. YouTube. Available from: [Link]
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Khan, K. M., et al. (2020). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules. Available from: [Link]
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University of Texas at Dallas. Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Available from: [Link]
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PubMed. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. National Center for Biotechnology Information. Available from: [Link]
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Taylor & Francis Online. 4-aminophenol – Knowledge and References. Available from: [Link]
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PubMed. Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. (PDF) Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Available from: [Link]
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ResearchGate. Design and Evaluation of 4-Aminophenol and Salicylate Derivatives as Free-Radical Scavenger. Available from: [Link]
-
Wikipedia. 4-Hydroxyphenylglycine. Wikimedia Foundation. Available from: [Link]
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National Institutes of Health. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. Available from: [Link]
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ACS Publications. Synthesis of paracetamol and 4-aminophenol from hydroquinone. American Chemical Society. Available from: [Link]
- Google Patents. CN102816076A - Synthetic method of p-hydroxyphenylglycine.
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Quora. How is acetaminophen synthesized from phenol and acetic anhydride?. Available from: [Link]
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PubChem. 4-Aminophenol. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. The reaction mechanism of acetaminophen synthesis. Available from: [Link]
-
YouTube. Organic Chemistry - Acetaminophen Synthesis Mechanism. Available from: [Link]
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Application Notes and Protocols for Stille Cross-Coupling with Tetrafluorobenzene Derivatives
Introduction: The Strategic Value of Polyfluorinated Biaryls
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate a compound's physicochemical and biological properties.[1] Polyfluorinated aromatic moieties, in particular, are of significant interest due to their unique electronic characteristics, metabolic stability, and conformational preferences. Tetrafluorobenzene derivatives serve as critical building blocks for the synthesis of these complex molecules. The Stille cross-coupling reaction, a palladium-catalyzed carbon-carbon bond formation between an organostannane and an organic halide or pseudohalide, has emerged as a powerful and versatile tool for the construction of biaryl linkages, including those involving polyfluorinated systems.[2][3][4][5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for Stille cross-coupling reactions involving tetrafluorobenzene derivatives. We will delve into the mechanistic nuances of this transformation, provide a detailed experimental protocol, discuss key reaction parameters, and offer troubleshooting advice to enable the successful synthesis of polyfluorinated biaryl compounds.
Mechanistic Considerations for Coupling with Tetrafluorobenzene Derivatives
The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] However, the presence of multiple fluorine atoms on the aromatic ring of tetrafluorobenzene introduces specific electronic challenges that must be considered for successful coupling.
1. Oxidative Addition: This initial step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond of the tetrafluorobenzene derivative.[2][3] The high electronegativity of the fluorine atoms makes the aromatic ring electron-deficient, which can facilitate the oxidative addition step. Typically, aryl iodides and bromides are more reactive than chlorides due to their weaker carbon-halogen bonds.[2][3]
2. Transmetalation: In this step, the organic group from the organostannane reagent is transferred to the palladium(II) center, displacing the halide.[2][3] The rate of transmetalation is a critical factor and can be influenced by the nature of the ligands on the palladium, the organic groups on the tin, and the presence of additives. For electron-deficient systems like tetrafluorobenzene, this step can be rate-limiting.
3. Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.[2][3]
Key Parameters for Optimization
The success of a Stille cross-coupling reaction with tetrafluorobenzene derivatives hinges on the careful selection and optimization of several key parameters.
| Parameter | Recommended Reagents/Conditions | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is a common choice as it is an active Pd(0) source.[2][4] Pd₂(dba)₃ and Pd(OAc)₂ are stable Pd(0) and Pd(II) precursors, respectively, that require the addition of a ligand to form the active catalytic species.[2] |
| Ligands | PPh₃, AsPh₃, P(t-Bu)₃, Buchwald-type phosphine ligands | Triphenylphosphine (PPh₃) is a standard ligand. For challenging couplings, more electron-rich and bulky phosphine ligands like P(t-Bu)₃ or specialized Buchwald ligands can accelerate the oxidative addition and reductive elimination steps.[5] |
| Organostannane | Aryl-Sn(n-Bu)₃, Vinyl-Sn(n-Bu)₃ | Tributyltin reagents are commonly used due to their stability and lower toxicity compared to trimethyltin analogues.[3] The relative transfer rate of groups from tin is generally alkynyl > vinyl > aryl > alkyl.[7] |
| Solvent | Toluene, Dioxane, DMF, NMP | The choice of solvent can significantly impact the reaction rate and yield. Aprotic polar solvents like DMF and NMP can help to stabilize charged intermediates and accelerate the reaction, particularly the transmetalation step.[7] |
| Temperature | 80-120 °C | Elevated temperatures are often required to drive the reaction to completion, especially with less reactive aryl bromides or chlorides.[5] |
| Additives | CuI, CsF, LiCl | Copper(I) iodide can act as a co-catalyst, accelerating the transmetalation step.[6][7] Fluoride sources like CsF can activate the organostannane by forming a hypervalent tin species, which enhances its nucleophilicity.[5][8] LiCl can also accelerate transmetalation by preventing ligand dissociation from the palladium center.[2] |
Detailed Experimental Protocol
This protocol provides a general starting point for the Stille cross-coupling of an iodo- or bromo-tetrafluorobenzene derivative with an aryl tributylstannane.
Materials:
-
1-Bromo-2,3,4,5-tetrafluorobenzene (or corresponding iodide)
-
Aryl tributylstannane (e.g., Phenyltributyltin)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylphosphine (PPh₃)
-
Anhydrous toluene
-
Aqueous potassium fluoride (KF) solution (1 M)
-
Diatomaceous earth
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1-bromo-2,3,4,5-tetrafluorobenzene (1.0 equiv), the aryl tributylstannane (1.1-1.2 equiv), and anhydrous toluene (to achieve a concentration of ~0.1 M).
-
Degassing: The reaction mixture should be thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. This can be achieved by three cycles of freeze-pump-thaw or by bubbling a stream of nitrogen or argon through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ (0.01-0.05 equiv) and PPh₃ (0.04-0.20 equiv).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an equal volume of diethyl ether or ethyl acetate and add an aqueous solution of KF (1 M). Stir vigorously for 1-2 hours. This will precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Filtration and Extraction: Filter the mixture through a pad of diatomaceous earth to remove the tin salts, washing the pad with additional organic solvent. Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired polyfluorinated biaryl.
Troubleshooting and Safety Considerations
-
Low or No Conversion: If the reaction stalls, this could be due to catalyst deactivation. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. The addition of a co-catalyst like CuI may be beneficial.
-
Homocoupling of the Organostannane: The formation of R²-R² dimers is a common side reaction.[3] This can be minimized by using a slight excess of the tetrafluorobenzene derivative and ensuring efficient stirring.
-
Difficulty Removing Tin Byproducts: The aqueous KF wash is crucial for removing the toxic tin byproducts.[9] If purification remains challenging, consider alternative workup procedures or using a tin reagent with more easily removable groups.
-
Safety: Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[3] Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
Conclusion
The Stille cross-coupling reaction is a robust and reliable method for the synthesis of polyfluorinated biaryls from tetrafluorobenzene derivatives. By understanding the key mechanistic principles and carefully optimizing the reaction parameters, researchers can effectively utilize this powerful transformation in their synthetic endeavors. The protocol and insights provided in this application note serve as a valuable resource for scientists working in drug discovery and materials science, facilitating the development of novel and impactful fluorinated molecules.
References
-
Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
- Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(25), 4173–4176.
- Casanova, J., & Espinet, P. (2004). The Mechanisms of the Stille Reaction.
-
Stille reaction - Wikipedia. (n.d.). Retrieved from [Link]
- Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(7), 2758–2783.
-
Myers, A. G. (n.d.). The Stille Reaction. Retrieved from [Link]
-
Stille Coupling | OpenOChem Learn. (n.d.). Retrieved from [Link]
- Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197.
-
Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Stille reaction | Brief theory, double cross-coupling. (2022, November 17). Retrieved from [Link]
-
Biaryl synthesis by C-C coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Bassetto, M., Ferla, S., & Pertusati, F. (2015). Polyfluorinated groups in medicinal chemistry. Future Medicinal Chemistry, 7(4), 527–546.
- Wang, J., et al. (2021). Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. The Journal of Organic Chemistry, 86(10), 7115–7126.
- An, H., & Hartwig, J. F. (2003). Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides. Journal of the American Chemical Society, 125(7), 1696–1697.
- Wang, J., et al. (2021). Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. The Journal of Organic Chemistry, 86(10), 7115–7126.
- Brown, J. M., et al. (2014). Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination. Journal of the American Chemical Society, 136(4), 1499–1510.
- Amatore, C., et al. (2015). On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions. Chemistry – A European Journal, 21(50), 18401–18406.
- Oestreich, M., et al. (2021). Transition-Metal-Free Coupling of Polyfluorinated Arenes and Functionalized, Masked Aryl Nucleophiles.
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
- Radius, U., & Marder, T. B. (2019). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. Beilstein Journal of Organic Chemistry, 15, 223–233.
Sources
- 1. Polyfluorinated groups in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.msu.edu [chemistry.msu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene
Welcome to the technical support center for the synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you optimize your synthesis and achieve higher yields and purity.
Introduction
The synthesis of this compound is a crucial step in the development of various advanced materials and pharmaceutical intermediates. The molecule's unique properties, derived from its fluorinated aromatic core and trifluoroethoxy groups, make it a valuable building block. The primary synthetic route involves the nucleophilic aromatic substitution (SNAr) of hexafluorobenzene with 2,2,2-trifluoroethanol. This reaction, while straightforward in principle, can present several challenges in practice, including low yields, side product formation, and purification difficulties. This guide will address these common issues and provide robust solutions.
Reaction Scheme and Mechanism
The synthesis proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. The highly electronegative fluorine atoms on the hexafluorobenzene ring activate it towards nucleophilic attack.[1][2] The reaction generally occurs in two steps, with the formation of a mono-substituted intermediate followed by a second substitution to yield the desired di-substituted product. The para-isomer is typically the major product of disubstitution on hexafluorobenzene.[1][2]
Caption: Overall reaction scheme for the synthesis of this compound.
The mechanism involves the initial deprotonation of 2,2,2-trifluoroethanol by a base to form the trifluoroethoxide nucleophile. This potent nucleophile then attacks the electron-deficient hexafluorobenzene ring, forming a Meisenheimer complex, which is a resonance-stabilized intermediate. The subsequent loss of a fluoride ion restores aromaticity and yields the substituted product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. A systematic approach to identify and resolve the issue is recommended.
-
Incomplete Reaction:
-
Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, TLC, or 19F NMR). If the reaction has stalled, consider increasing the reaction temperature or extending the reaction time.
-
Reagent Purity: Impurities in the starting materials, particularly the solvent and 2,2,2-trifluoroethanol, can interfere with the reaction. Ensure that all reagents are of high purity and that the solvent is anhydrous.
-
-
Suboptimal Base or Solvent:
-
Base Strength: The choice of base is critical for the efficient generation of the trifluoroethoxide nucleophile. Stronger bases like sodium hydride (NaH) are often more effective than weaker bases like potassium carbonate (K2CO3).[3]
-
Solvent Polarity: Polar aprotic solvents such as DMF, DMSO, or THF are generally preferred as they can solvate the cation of the base and enhance the nucleophilicity of the alkoxide.
-
-
Side Reactions:
-
The formation of mono-substituted, tris-substituted, or other isomeric products can significantly reduce the yield of the desired 1,4-isomer. See Q2 for strategies to improve selectivity.
-
-
Losses During Workup and Purification:
-
The product may be lost during aqueous workup if it has some water solubility. Ensure efficient extraction with a suitable organic solvent.
-
During purification by recrystallization or chromatography, some product loss is inevitable. Optimize your purification method to minimize these losses.
-
Caption: Troubleshooting flowchart for low product yield.
Q2: I am observing a significant amount of mono-substituted and/or poly-substituted byproducts. How can I improve the selectivity for the 1,4-disubstituted product?
A2: Controlling the selectivity is key to achieving a high yield of the desired product.
-
Stoichiometry: The molar ratio of the reactants plays a crucial role.
-
To favor the di-substituted product, use a slight excess of 2,2,2-trifluoroethanol and the base (e.g., 2.1-2.5 equivalents of each relative to hexafluorobenzene).
-
Using a large excess of the nucleophile can lead to the formation of tris- and tetrakis-substituted products.
-
-
Reaction Temperature and Time:
-
Lowering the reaction temperature may improve selectivity for the 1,4-isomer, although this may also slow down the reaction rate.
-
Careful monitoring of the reaction and stopping it once the formation of the desired product is maximized can prevent the formation of over-substituted byproducts.
-
-
Nature of the Base and Solvent:
-
The choice of base and solvent can influence the regioselectivity of the second substitution. Experiment with different base/solvent combinations to find the optimal conditions for your setup.
-
| Parameter | To Increase 1,4-Disubstitution | Potential Drawbacks |
| Stoichiometry (Trifluoroethanol:Hexafluorobenzene) | 2.1 - 2.5 : 1 | Higher excess can lead to polysubstitution. |
| Temperature | Lower temperature | Slower reaction rate. |
| Reaction Time | Monitor carefully and stop at optimal point | May result in incomplete conversion of starting material. |
| Base | Use a strong base for efficient reaction | Can promote side reactions if not controlled. |
| Solvent | Polar aprotic (e.g., DMF, THF) | Can be difficult to remove during workup. |
Q3: The reaction is sluggish and does not go to completion. What can I do to drive the reaction forward?
A3: A sluggish reaction can be accelerated by several methods.
-
Increase Temperature: Gently increasing the reaction temperature can significantly increase the reaction rate. However, be mindful that higher temperatures may also lead to more side products.
-
Use a Stronger Base: If you are using a weak base like K2CO3, switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) will generate the nucleophile more effectively and drive the reaction forward.[3]
-
Ensure Anhydrous Conditions: Water can quench the base and inhibit the reaction. Ensure all glassware is oven-dried and that the solvent is anhydrous. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
Q4: I am struggling with the purification of the final product. What are the recommended procedures?
A4: Purification can be challenging due to the similar physical properties of the desired product and potential byproducts.
-
Recrystallization: This is often an effective method for purifying the solid product.
-
Column Chromatography: If recrystallization is not sufficient, column chromatography on silica gel can be used.
-
Eluent System: A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is a good starting point. The optimal eluent composition should be determined by TLC analysis.
-
-
Removing Unreacted Hexafluorobenzene: Hexafluorobenzene is volatile and can often be removed under high vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction, and which one should I choose?
A1: The base is essential for deprotonating the 2,2,2-trifluoroethanol to form the trifluoroethoxide anion, which is the active nucleophile in the reaction. The pKa of 2,2,2-trifluoroethanol is about 12.4, so a base strong enough to deprotonate it is required.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that is very effective. It reacts irreversibly to produce hydrogen gas, which must be safely vented.[3]
-
Potassium Carbonate (K2CO3): A weaker, heterogeneous base that is often used for safety and cost reasons. The reaction may require higher temperatures and longer reaction times.[4]
-
Cesium Fluoride (CsF): Can also be used as a base and has the advantage of activating the aromatic ring towards nucleophilic attack.
The choice of base depends on the desired reactivity, safety considerations, and the scale of the reaction.
Q2: How critical are anhydrous conditions for this synthesis?
A2: Anhydrous conditions are highly recommended, especially when using a strong base like NaH. Water will react with the base, reducing its effectiveness and potentially leading to the formation of undesired hydroxy-substituted byproducts.
Q3: What are the key safety precautions I should take when performing this synthesis?
A3: Standard laboratory safety procedures should be followed.
-
Hexafluorobenzene: It is a volatile liquid and should be handled in a well-ventilated fume hood.
-
Strong Bases: Reagents like sodium hydride are highly reactive and can ignite in the presence of moisture. They should be handled under an inert atmosphere.
-
Fluorinated Compounds: Many organofluorine compounds have biological activity and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Q4: Can I use other fluorinated alcohols for this reaction?
A4: Yes, the reaction is general for other alcohols, but the reactivity and product distribution may vary. The acidity of the alcohol and the steric bulk of the resulting alkoxide will influence the reaction rate and regioselectivity.
Detailed Experimental Protocol
This is a representative protocol synthesized from common practices for similar reactions.[3][4] Optimization may be required for your specific setup.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Ensure all solvents are anhydrous.
-
-
Reaction Setup:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add sodium hydride (2.2 eq.) as a dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil.
-
Add anhydrous DMF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
-
Addition of Reagents:
-
Slowly add a solution of 2,2,2-trifluoroethanol (2.1 eq.) in anhydrous DMF to the sodium hydride suspension via the dropping funnel. (Caution: Hydrogen gas is evolved).
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of hexafluorobenzene (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by GC-MS or TLC.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of isopropanol, followed by water.
-
Pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from hexane or by column chromatography on silica gel.
-
References
- PrepChem. (n.d.). Synthesis of 1,4-bis(2,2,2-trifluoroethoxy)benzene.
- BenchChem. (n.d.). 1,4-Bis(2,2,2-trifluoroethoxy)benzene.
- Google Patents. (n.d.). GB2097000A - Process for the preparation of 1,4-bis(2,2,2-trifluoroethoxy)benzene.
- Wall, L. A., Donadio, R. E., & Pummer, W. J. (1962). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(2), 123–132.
- National Institute of Standards and Technology. (1962). Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1.
-
Kim, Y., & Lee, S. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1435. [Link]
- Tsuchiya, T., et al. (2024). Controlled nucleophilic aromatic substitution of hexafluorobenzene using a flow microreactor. Journal of Fluorine Chemistry.
- Antonucci, J. M., & Wall, L. A. (1967). High-Temperature Reactions of Hexafluorobenzene. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 71A(1), 33–41.
Sources
Technical Support Center: Purification of 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene
Welcome to the technical support center for the purification of 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene (CAS 6715-31-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this highly fluorinated aromatic compound. The unique physicochemical properties imparted by the ten fluorine atoms in this molecule necessitate specific purification strategies to achieve high purity.[][2] This resource aims to equip you with the knowledge to overcome common challenges and optimize your purification workflows.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. The troubleshooting steps are presented in a logical, problem-solving format.
Issue 1: Low Yield of Crystalline Product After Recrystallization
You've completed the synthesis and initial workup, but upon attempting recrystallization, you're observing a low recovery of the desired solid product. What could be the cause, and how can you improve the yield?
Low yields during recrystallization can be frustrating and are often attributable to several factors, including solvent choice, cooling rate, and the presence of impurities that inhibit crystal formation.[3][4]
Caption: Troubleshooting workflow for low recrystallization yield.
-
Solvent Selection: The ideal solvent for recrystallizing this compound should dissolve the compound when hot but not when cold. Hexane has been reported as a suitable solvent.[5] To test new solvents, place a small amount of your crude product in a test tube and add a few drops of the solvent. Heat the mixture; if it dissolves, then cool it to see if crystals form.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude product to achieve complete dissolution. Adding too much solvent is a common reason for low recovery.[6]
-
Cooling: Allow the flask to cool slowly to room temperature. Rapid cooling can trap impurities and lead to the formation of small crystals that are difficult to filter. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a small seed crystal of the pure product.[4]
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[6]
Issue 2: Persistent Impurities Detected by HPLC or NMR After Purification
You have performed a purification step (e.g., recrystallization or column chromatography), but analytical techniques like HPLC or ¹H/¹⁹F NMR still show the presence of contaminants. How do you identify and remove these persistent impurities?
The nature of the synthesis can lead to specific impurities. For instance, if synthesized from hydroquinone and 2,2,2-trifluoroethyl trifluoromethanesulfonate, you might have unreacted starting materials or mono-substituted intermediates.[7]
Caption: Identifying and removing persistent impurities.
For separating fluorinated aromatic compounds, specialized stationary phases can offer unique selectivity.[8][9]
-
Stationary Phase Selection: While standard silica gel can be effective, for challenging separations of fluorinated compounds, consider using a fluorinated stationary phase (e.g., pentafluorophenyl (PFP) or other fluorous phases).[9] These phases can exhibit different retention mechanisms compared to traditional C18 columns, often providing enhanced separation for halogenated aromatics.[8]
-
Mobile Phase Selection: A common mobile phase for normal phase chromatography on silica gel is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the desired product and impurities.
-
Column Packing and Loading: Properly pack the column with the chosen stationary phase. The crude product can be loaded onto the column either as a concentrated solution in the mobile phase or dry-loaded by adsorbing it onto a small amount of silica gel.
-
Elution and Fraction Collection: Elute the column with the chosen mobile phase, collecting fractions. Monitor the fractions by TLC or a UV detector to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What is the most effective purification technique for achieving high purity (>99.5%) of this compound?
For achieving high purity, a multi-step approach is often necessary. A typical workflow would be:
-
Aqueous Workup: After the reaction, an initial extraction and washing step is crucial to remove inorganic salts and water-soluble impurities.[10] A common procedure involves dissolving the crude product in a water-immiscible organic solvent (e.g., chloroform or diethyl ether) and washing with water.[5][7]
-
Recrystallization: This is a powerful technique for removing small amounts of impurities from a solid product.[6][10] As mentioned, hexane is a suitable solvent.[5]
-
Flash Column Chromatography: If recrystallization does not yield the desired purity, flash chromatography is the next logical step. It is particularly effective for removing impurities with different polarities.
-
Sublimation (for ultimate purity): For achieving very high purity, sublimation under high vacuum can be an excellent final purification step for compounds that are thermally stable and have a sufficiently high vapor pressure.
Q2: What are the key parameters to consider when developing an HPLC method for purity analysis of this compound?
Due to the fluorinated nature of the molecule, specific considerations should be taken for HPLC method development.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Fluorinated phase (e.g., PFP, C8-F) or a standard C18 column. | Fluorinated phases can offer unique selectivity for fluorinated analytes.[8][9][11] However, a standard C18 column can also be effective, especially when paired with a fluorinated mobile phase modifier.[12] |
| Mobile Phase | Acetonitrile and water are common choices for reversed-phase HPLC.[13] | The high fluorine content of the analyte may require a higher percentage of the organic modifier. 2,2,2-Trifluoroethanol (TFE) can be a useful mobile phase modifier to improve peak shape and selectivity for fluorinated compounds.[8][14] |
| Detector | UV detector, typically in the range of 210-280 nm. | The benzene ring provides UV absorbance. The exact wavelength for maximum absorbance should be determined experimentally. |
| Column Temperature | Elevated temperature (e.g., 45°C) may improve separation efficiency.[12] | Increased temperature can reduce mobile phase viscosity and improve mass transfer kinetics. |
Q3: What are the primary safety precautions to take when handling this compound and its precursors?
Working with fluorinated organic compounds requires stringent safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (consult a glove compatibility chart), safety goggles, and a lab coat.[15] For tasks with a risk of splashing, a face shield is recommended.[15]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[16]
-
Handling and Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[15][17] Ensure containers are properly labeled.[15]
-
Spill and Waste Disposal: Have a spill kit readily available. Absorb spills with an inert material and dispose of it as hazardous waste.[17][18] All waste containing fluorinated compounds must be collected in labeled, compatible containers.[15]
Q4: Can Quantitative NMR (qNMR) be used to determine the purity of this compound?
Yes, qNMR is a powerful technique for determining the purity of a compound without the need for a reference standard of the analyte itself. Both ¹H and ¹⁹F qNMR can be utilized.
-
¹H qNMR: The methylene protons of the trifluoroethoxy groups (-OCH₂CF₃) will give a distinct signal. By integrating this signal against a certified internal standard with a known concentration and purity, the absolute purity of the analyte can be calculated.
-
¹⁹F qNMR: The trifluoromethyl groups (-CF₃) and the fluorine atoms on the benzene ring will provide strong, well-resolved signals in the ¹⁹F NMR spectrum. This can be particularly useful as there are often fewer background signals in ¹⁹F NMR compared to ¹H NMR.
For accurate qNMR, it is crucial to use a calibrated internal standard and to ensure complete relaxation of all relevant nuclei by using an appropriate relaxation delay in the NMR experiment.[19]
References
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (2003, November 1). LCGC International. Retrieved from [Link]
-
Safety Data Sheet: Fluorobenzene. (n.d.). Carl ROTH. Retrieved from [Link]
-
Retention properties of the fluorinated bonded phase on liquid chromatography of aromatic hydrocarbons. (1990, January 1). PubMed. Retrieved from [Link]
-
FLUOROBENZENE FOR SYNTHESIS MSDS | CAS 462-06-6 MSDS. (2015, May 12). Loba Chemie. Retrieved from [Link]
-
HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Synthesis of 1,4-bis(2,2,2-trifluoroethoxy)benzene. (n.d.). PrepChem.com. Retrieved from [Link]
-
Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. (1997). Journal of Chromatographic Science. Retrieved from [Link]
- Process for the preparation of 1,4-bis(2,2,2- trifluoroethoxy)benzene. (1982, November 24). Google Patents.
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014, June 13). PMC - NIH. Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Purification: How To. (n.d.). University of Rochester. Retrieved from [Link]
-
Recrystallization. (2020, January 10). YouTube. Retrieved from [Link]
-
This compound | C10H4F10O2 | CID 2782461. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. (2018). MDPI. Retrieved from [Link]
-
a validated rapid rp-uhplc method for determination of assay and related substances in ttbb. (2018). IJRPC. Retrieved from [Link]
-
Polyfluoroalkyl, Polyethylene Glycol, 1,4-Bismethylenebenzene, or 1,4-Bismethylene-2,3,5,6-Tetrafluorobenzene Bridged Functionalized Dicationic Ionic Liquids: Synthesis and Properties as High-Temperature Lubricants. (2008). Journal of Organic Chemistry. Retrieved from [Link]
-
New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. (2008). The University of New Mexico. Retrieved from [Link]
-
1,4-Di(2,2,2-trifluoroethoxy)benzene. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
Development of Analytical Methods to Quantify Perfluorooctane Sulfonate and Related Compounds in the Environment. (2007). Redalyc. Retrieved from [Link]
-
Benzene, 1,4-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- - Substance Details. (n.d.). EPA. Retrieved from [Link]
-
Development of 1H qNMR Analytical Procedure for Purity Determination of Imazosulfuron and 1,4-BTMSB-d4 for ISO 17034 Accreditation. (2025, October 22). PubMed. Retrieved from [Link]
- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. (2016, August 11). Google Patents.
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- 3. Purification [chem.rochester.edu]
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- 5. GB2097000A - Process for the preparation of 1,4-bis(2,2,2- trifluoroethoxy)benzene - Google Patents [patents.google.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. prepchem.com [prepchem.com]
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- 12. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Technical Support Center: Synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene. This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical fluorinated building block. Our goal is to provide in-depth, field-proven insights to help you navigate the common challenges and side reactions encountered during its synthesis via the nucleophilic aromatic substitution (SNAr) of hexafluorobenzene.
The synthesis involves the reaction of hexafluorobenzene with the sodium salt of 2,2,2-trifluoroethanol. While seemingly straightforward, this SNAr reaction is prone to several side reactions that can complicate purification and significantly reduce the yield of the desired para-disubstituted product. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered in the laboratory. Each question is followed by a detailed explanation of the root cause and a step-by-step corrective action plan.
Q1: My reaction yields a significant amount of a lower molecular weight byproduct. How do I identify and minimize it?
A1: Cause & Identification: This is the most common issue and the byproduct is almost certainly the mono-substituted intermediate, 1-(2,2,2-trifluoroethoxy)pentafluorobenzene . The underlying cause is incomplete reaction, which can stem from several factors:
-
Insufficient Nucleophile: The stoichiometry of the 2,2,2-trifluoroethoxide nucleophile to the hexafluorobenzene substrate is critical. Using less than two full equivalents will naturally lead to a mixture of mono- and di-substituted products.
-
Inadequate Reaction Time or Temperature: The first substitution on hexafluorobenzene is rapid. However, the electron-donating character of the newly introduced trifluoroethoxy group slightly deactivates the ring towards the second nucleophilic attack, making the second substitution slower. Insufficient time or temperature will stall the reaction at the intermediate stage.
-
Poor Nucleophile Generation: If the base (e.g., sodium hydride, NaH) is old, partially quenched by moisture, or not given enough time to fully deprotonate the 2,2,2-trifluoroethanol, the effective concentration of the nucleophile will be lower than calculated.
Corrective Action Plan:
-
Verify Reagent Stoichiometry: Use a slight excess of the nucleophile. A molar ratio of 2.1 to 2.2 equivalents of 2,2,2-trifluoroethanol and NaH per equivalent of hexafluorobenzene is recommended to drive the reaction to completion.
-
Optimize Reaction Conditions: Monitor the reaction progress via GC-MS or 19F NMR. If the mono-substituted product persists, consider increasing the reaction temperature in increments of 10°C or extending the reaction time.
-
Ensure Anhydrous Conditions: Use freshly opened, anhydrous solvents (e.g., DMF, THF). If using NaH, ensure it is a fresh batch (dry, free-flowing powder) and wash it with dry hexane to remove any mineral oil coating before use. Allow at least 30-60 minutes for the complete deprotonation of the alcohol (cessation of H2 gas evolution) before adding the hexafluorobenzene.
Q2: I'm observing multiple product spots on my TLC/LC-MS that have the same mass as the desired product. What are these and how can I control their formation?
A2: Cause & Identification: These byproducts are regioisomers of the desired product, namely 1,2-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene (ortho) and 1,3-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene (meta). In nucleophilic aromatic substitution on hexafluorobenzene, the initial substitution can occur at any of the six equivalent positions. The directing effect of the first trifluoroethoxy group strongly favors the second substitution at the para position.[1][2] However, minor amounts of ortho and meta isomers can form, particularly at higher reaction temperatures.
Corrective Action Plan:
-
Temperature Control: Maintain the lowest effective temperature that allows the reaction to proceed to completion. Higher temperatures provide more energy to overcome the activation barrier for the formation of the less-favored ortho and meta isomers. Running the reaction at a moderate temperature (e.g., 60-80°C) is often a good balance.
-
Slow Addition of Substrate: Add the hexafluorobenzene dropwise to the solution of the pre-formed nucleophile. This maintains a high concentration of the nucleophile relative to the electrophile and any mono-substituted intermediate, favoring the thermodynamically preferred para product.
-
Purification: Complete separation of these isomers can be challenging. Isocratic column chromatography on silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically required. Careful fraction collection is essential.
Q3: My yield is low, and I've isolated a phenolic impurity. What caused this?
A3: Cause & Identification: The presence of a phenolic impurity, such as pentafluorophenol or tetrafluorohydroquinone derivatives , points directly to contamination with water. Water reacts with the strong base (NaH) to generate sodium hydroxide (NaOH). The resulting hydroxide ion (OH-) is a potent nucleophile that can compete with the trifluoroethoxide and attack the hexafluorobenzene.
Corrective Action Plan:
-
Rigorous Drying of Reagents and Glassware: All glassware must be oven-dried or flame-dried under vacuum immediately before use. Solvents should be passed through a solvent purification system or distilled from an appropriate drying agent. 2,2,2-trifluoroethanol should be stored over molecular sieves.
-
Maintain an Inert Atmosphere: Conduct the entire reaction, from reagent addition to quenching, under a positive pressure of an inert gas like Argon or Nitrogen. This prevents atmospheric moisture from entering the reaction vessel.
Frequently Asked Questions (FAQs)
-
Q: What is the underlying mechanism of this synthesis?
-
A: The reaction proceeds via a bimolecular Nucleophilic Aromatic Substitution (SNAr) mechanism. The trifluoroethoxide anion attacks one of the carbon atoms of the hexafluorobenzene ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The highly electronegative fluorine atoms stabilize this negative charge. In the final step, a fluoride ion is eliminated, restoring aromaticity and forming the C-O bond.[3]
-
-
Q: Why is para-substitution the major product?
-
A: The strong inductive electron-withdrawing effect of the fluorine atoms makes the carbon atoms of the hexafluorobenzene ring highly electrophilic.[1][2] After the first substitution, the introduced -OCH2CF3 group is an activating group for SNAr and is para-directing. This is because the resonance structures of the Meisenheimer complex formed during the second attack show that the negative charge is better stabilized when the attack occurs at the para position relative to the existing substituent.
-
-
Q: Which base is optimal for generating the nucleophile?
-
A: Sodium hydride (NaH) is the most common and effective base because it irreversibly deprotonates the alcohol, driving the equilibrium to form the sodium trifluoroethoxide salt. The only byproduct is hydrogen gas, which is easily removed. Weaker bases like potassium carbonate (K2CO3) can also be used, but they often require higher temperatures and longer reaction times as they establish an equilibrium.[3]
-
-
Q: What are the best safety practices for handling hexafluorobenzene and sodium hydride?
-
A: Both reagents must be handled with care in a well-ventilated fume hood.
-
Hexafluorobenzene: It is volatile and should be handled as a potential irritant.
-
Sodium Hydride (NaH): It is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Never quench a reaction containing residual NaH directly with water. Cool the reaction vessel in an ice bath and slowly add a protic solvent like isopropanol or ethanol to safely quench any unreacted NaH before proceeding with an aqueous workup.
-
-
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the desired 1,4-disubstituted product while minimizing side reactions.
-
Preparation (Inert Atmosphere):
-
Add sodium hydride (60% dispersion in mineral oil, 2.2 eq.) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet.
-
Wash the NaH three times with anhydrous hexane to remove the mineral oil, carefully decanting the hexane each time under inert gas.
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a slurry.
-
-
Nucleophile Formation:
-
Cool the NaH slurry to 0°C using an ice bath.
-
Slowly add 2,2,2-trifluoroethanol (2.1 eq.) dropwise via syringe. Vigorous hydrogen gas evolution will occur.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
-
SNAr Reaction:
-
Add hexafluorobenzene (1.0 eq.) dropwise to the stirred solution of the nucleophile at room temperature.
-
After the addition is complete, heat the reaction mixture to 70°C and maintain for 12-24 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing via GC-MS until the mono-substituted intermediate is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0°C.
-
Slowly and carefully quench the reaction by adding methanol to destroy any excess NaH.
-
Pour the mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate in vacuo.
-
Purify the resulting crude solid by recrystallization from hexane or via column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
-
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Hexafluorobenzene:Alcohol Ratio | 1 : 2.1 | A slight excess of the nucleophile ensures complete disubstitution. |
| Hexafluorobenzene:Base Ratio | 1 : 2.2 | A slight excess of base ensures full deprotonation of the alcohol. |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvents that solvate the cation and accelerate SNAr. |
| Temperature | 60 - 80°C | Balances reaction rate with minimizing regioisomer formation. |
| Reaction Time | 12 - 24 hours | Must be determined by reaction monitoring (GC-MS, TLC, NMR). |
| Primary Impurity | Mono-substituted intermediate | Caused by incomplete reaction. |
| Secondary Impurities | ortho and meta isomers | Controlled by maintaining lower reaction temperatures. |
Visual Guides
Main Synthetic Pathway
Caption: The two-step nucleophilic aromatic substitution (SNAr) pathway.
Primary Side Reaction Mechanism
Caption: Formation of the mono-substituted byproduct due to incomplete reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
PrepChem. Synthesis of 1,4-bis(2,2,2-trifluoroethoxy)benzene. [Link]
- Google Patents. GB2097000A - Process for the preparation of 1,4-bis(2,2,2- trifluoroethoxy)benzene.
-
Wall, L. A., et al. (1965). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 69A(5), 349–360. [Link]
-
Ota, K., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1433. [Link]
-
Wall, L. A., et al. (1965). Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. National Bureau of Standards. [Link]
Sources
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on Tetrafluorobenzene
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions on tetrafluorobenzene substrates. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of these powerful C-F functionalization reactions. Here, we address common experimental challenges in a direct question-and-answer format, grounding our advice in mechanistic principles and field-proven experience.
Mechanism Quick Reference: The SNAr Pathway
Nucleophilic aromatic substitution on electron-deficient arenes like tetrafluorobenzene predominantly follows a two-step addition-elimination mechanism.[1][2] The reaction is initiated by the attack of a nucleophile on the aromatic ring, which is activated by the strongly electron-withdrawing fluorine atoms. This first step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity to form a high-energy carbanionic intermediate known as a Meisenheimer complex.[1][3][4] Aromaticity is restored in the second, faster step through the expulsion of a fluoride leaving group.[2][4]
The high electronegativity of fluorine both activates the ring for nucleophilic attack and makes fluoride a competent leaving group, a combination that makes fluoroarenes excellent SNAr substrates.[2][4]
Caption: The Addition-Elimination Mechanism of SNAr.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low or No Product Yield
Q: My reaction shows very low conversion to the desired product. What are the primary factors to investigate?
A: Low or no yield in SNAr reactions on tetrafluorobenzene typically points to one of three areas: insufficient nucleophilicity, poor reaction conditions (solvent, temperature, base), or substrate decomposition.
-
Nucleophile Reactivity: The nucleophile must be strong enough to attack the electron-deficient ring.
-
Insight: Anionic nucleophiles are generally more reactive than their neutral counterparts. If you are using a neutral nucleophile like an alcohol or a primary/secondary amine, a base is required to deprotonate it in situ, increasing its reactivity.[5]
-
Troubleshooting Steps:
-
Choice of Base: Ensure your base is strong enough to deprotonate your nucleophile. For alcohols, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often necessary.[6][7] For amines, weaker bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) can be effective.[6][8]
-
Pre-formation of the Nucleophile: In some cases, pre-forming the anionic nucleophile by reacting the alcohol or amine with the base before adding the tetrafluorobenzene substrate can improve yields.[3]
-
-
-
Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate.
-
Temperature Control: Reaction temperature directly influences the reaction rate.
-
Insight: Many SNAr reactions require heating to overcome the activation energy barrier. However, excessive heat can lead to decomposition of starting materials or products.
-
Troubleshooting Steps:
-
If the reaction is not proceeding at room temperature, incrementally increase the temperature (e.g., to 60 °C, 80 °C, etc.) while monitoring the reaction by TLC or LC-MS.[8]
-
If you observe decomposition (e.g., multiple new spots on TLC), consider running the reaction at a lower temperature for a longer duration.[3]
-
-
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Q: I am observing a mixture of di- or tri-substituted products instead of the desired mono-substituted product. How can I improve selectivity?
A: The formation of multiple substitution products occurs when the mono-substituted product is still sufficiently activated to react with the nucleophile. This is a common issue with highly activated substrates like tetrafluorobenzene.
-
Control Stoichiometry and Addition:
-
Insight: Using a large excess of the nucleophile will drive the reaction towards multiple substitutions.
-
Troubleshooting Steps:
-
Carefully control the stoichiometry. Start with 1.0 to 1.2 equivalents of the nucleophile.
-
Consider slow addition of the nucleophile to the reaction mixture to maintain a low instantaneous concentration, favoring mono-substitution.
-
-
-
Modify Reaction Conditions:
-
Insight: Harsher conditions (strong base, high temperature, highly polar solvent) can promote over-reaction.
-
Troubleshooting Steps:
-
Solvent and Base Combination: A study on polyfluoroarenes showed that using a milder base like K₃PO₄ in a less polar solvent like MeCN favored mono-substitution, whereas K₂CO₃ in DMF led to multi-substitution.[8][11]
-
Lower Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can significantly enhance selectivity for the mono-substituted product.
-
-
Caption: Decision workflow for troubleshooting low reaction yield.
Issue 3: Which Fluorine is Substituted? (Regioselectivity on Substituted Tetrafluorobenzenes)
Q: If my tetrafluorobenzene substrate already has a substituent, how do I predict which fluorine will be replaced?
A: The site of substitution is determined by the electronic properties of the existing substituent, which influences the stability of the intermediate Meisenheimer complex.
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, -C(O)R: These groups are para-directing. The nucleophile will preferentially attack the fluorine atom at the para position (C4) because the negative charge of the Meisenheimer complex can be delocalized onto the EWG through resonance, leading to a more stable intermediate. Substitution at the ortho position (C2) is also possible but often slower.[1]
-
Electron-Donating Groups (EDGs) like -OR, -NR₂: These groups are generally meta-directing for nucleophilic attack. Attack para or ortho to an EDG would place a partial negative charge on the carbon bearing the EDG, which is destabilizing. Therefore, the nucleophile attacks the meta position (C3).
Data & Protocols
Table 1: Common Solvents and Bases for SNAr
| Solvent | Dielectric Constant (ε) | Typical Bases | Comments |
| Tetrahydrofuran (THF) | 7.6 | NaH, KHMDS, t-BuOK | Good starting point; less polar, may require higher temps.[7][12] |
| Acetonitrile (MeCN) | 37.5 | K₃PO₄, K₂CO₃ | Good for promoting mono-substitution with milder bases.[8][11] |
| N,N-Dimethylformamide (DMF) | 36.7 | K₂CO₃, t-BuOK, Cs₂CO₃ | Excellent for many SNArs, but can promote over-reaction.[7][8][13] |
| Dimethyl sulfoxide (DMSO) | 46.7 | K₂CO₃, KOH | Highly polar, very effective but can be difficult to remove.[9][11] |
Protocol 1: Mono-amination of 1,2,4,5-Tetrafluorobenzene
This protocol provides a general method for the mono-substitution of 1,2,4,5-tetrafluorobenzene with a secondary amine.
Materials:
-
1,2,4,5-Tetrafluorobenzene (1.0 eq)
-
Secondary Amine (e.g., Morpholine) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (0.2 M concentration)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,2,4,5-tetrafluorobenzene (1.0 eq) and anhydrous DMF.
-
Add the secondary amine (1.1 eq) followed by potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 60 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Mono-O-arylation of 1,2,4,5-Tetrafluorobenzene with a Phenol
This protocol outlines a method for reacting a phenol with 1,2,4,5-tetrafluorobenzene.
Materials:
-
1,2,4,5-Tetrafluorobenzene (1.0 eq)
-
Phenol (1.2 eq)
-
Potassium tert-butoxide (t-BuOK) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) (0.2 M concentration)
-
Saturated aqueous NH₄Cl
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol (1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add potassium tert-butoxide (1.5 eq) portion-wise. Stir for 15 minutes at 0 °C to form the phenoxide.
-
Add the 1,2,4,5-tetrafluorobenzene (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.[6]
-
Extract the aqueous layer with dichloromethane (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent in vacuo and purify the residue by flash chromatography.[6]
References
- Shigeno, M., Hayashi, K., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
- Shigeno, M., Hayashi, K., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
- Huang, H., & Lambert, T. H. (2020).
- Kang, Q., Lin, Y., et al. (2021). Catalytic SNAr Hydroxylation and Alkoxylation of Aryl Fluorides. Angewandte Chemie.
- Huang, H., & Lambert, T. H. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
- Anonymous. (2021).
- Anonymous. (n.d.).
- Anonymous. (2025). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
- Anonymous. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene. Benchchem.
- Anonymous. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction.
- Anonymous. (n.d.). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals.
- Anonymous. (2021).
- Anonymous. (2015). Nucleophilic Aromatic Substitution (SNAr)
- Anonymous. (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. PubMed Central.
- Anonymous. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress.
- Anonymous. (n.d.). SNAr Solvents and Reagents. Wordpress.
- Anonymous. (2023). SNAr troubleshooting. Reddit.
- Anonymous. (n.d.). Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions. Benchchem.
- Anonymous. (2019).
- Anonymous. (2024).
- Anonymous. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- Kwan, E. E., et al. (n.d.).
- Bower, J. F., & Galan, M. C. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers.
- Anonymous. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PubMed Central.
- Anonymous. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Lee, H., et al. (2014). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)
- Lee, H., et al. (2025). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure.
- Anonymous. (n.d.). synlett.
- Anonymous. (n.d.). Transition-Metal-Free Synthesis of Functional 2-Arylphenols by Intermolecular SNAr Reaction between Dibenzofurans and Various Nucleophiles.
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
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- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting the Purification of Fluorinated Organic Compounds
Welcome to the technical support center for the purification of fluorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with isolating these valuable molecules. The introduction of fluorine into organic scaffolds dramatically alters their physicochemical properties, often complicating standard purification protocols.[1][2] This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these complexities and achieve high purity for your target compounds.
I. Frequently Asked Questions (FAQs) in Chromatography
Q1: My fluorinated compound is showing significant peak tailing on a standard C18 column. What's causing this and how can I fix it?
A1: Peak tailing for fluorinated compounds on silica-based columns is a common issue, often stemming from a combination of factors related to their unique properties.
Causality:
-
Silanol Interactions: Residual, acidic silanol groups (Si-OH) on the silica surface can interact strongly with basic moieties or even weakly acidic protons on your fluorinated analyte, leading to secondary interactions that cause tailing.[3]
-
"Fluorous-Phobicity": Highly fluorinated compounds can exhibit poor interaction with traditional hydrocarbon-based stationary phases, leading to irregular peak shapes.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting or tailing.[4]
Troubleshooting Protocol:
-
Mobile Phase Modification:
-
Add a Modifier: For basic compounds, adding a small amount (0.05-0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can protonate the analyte and mask silanol interactions. Conversely, for acidic compounds, a basic modifier like ammonium hydroxide may improve peak shape.[3]
-
Introduce Trifluoroethanol (TFE): TFE can act as a unique mobile phase additive that modifies the stationary phase surface and can improve selectivity for fluorinated compounds.[3][5][6]
-
-
Change the Stationary Phase:
-
End-Capped Columns: Switch to a high-quality, end-capped C18 or C8 column. End-capping minimizes the number of accessible free silanol groups.[3]
-
Fluorinated Phases: Consider using a column with a fluorinated stationary phase (e.g., F-C8). These phases can offer unique selectivity for fluorinated analytes through fluorous-fluorous interactions.[3][5][6][7]
-
Phenyl-Hexyl Phases: These columns provide alternative selectivity through π-π interactions, which can be beneficial for aromatic fluorinated compounds.[3]
-
-
Optimize Injection:
-
Reduce Sample Load: Systematically decrease the concentration or injection volume of your sample to rule out column overload.[4]
-
Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equivalent to your initial mobile phase to prevent peak distortion.
-
Q2: I'm struggling to separate my desired fluorinated product from its non-fluorinated precursor. They co-elute in my HPLC system. What strategies can I employ?
A2: The separation of closely related fluorinated and non-fluorinated analogues is a classic challenge that requires enhancing the subtle differences in their properties.
Causality: The primary difference between your product and precursor is the presence of fluorine, which imparts a unique polarity and "fluorophilicity". Standard reversed-phase chromatography may not be sufficient to resolve these small differences. The key is to leverage the unique nature of the C-F bond.
Troubleshooting Workflow:
Caption: Decision tree for resolving co-eluting fluorinated and non-fluorinated compounds.
Detailed Strategies:
-
Optimize Selectivity with Mobile Phase:
-
Switch Organic Modifier: Changing the organic component of your mobile phase (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity of the separation.[3] Methanol is a proton donor and can engage in different hydrogen bonding interactions compared to acetonitrile.
-
Hetero-Pairing: Optimal separation can often be achieved by "hetero-pairing" the column and eluent. For instance, using a standard hydrogenated C18 column with a fluorinated eluent (containing TFE) can significantly enhance resolution.[5][6]
-
-
Utilize a Different Stationary Phase:
-
Fluorinated Columns: A stationary phase with perfluoroalkyl chains will preferentially retain the fluorinated compound, increasing its retention time relative to the non-fluorinated precursor.[7]
-
Phenyl-based Columns: If your compounds are aromatic, a phenyl column can offer different selectivity based on pi-pi stacking interactions, which may be influenced by the electron-withdrawing nature of fluorine.
-
-
Consider Orthogonal Chromatography:
-
Hydrophilic Interaction Chromatography (HILIC): If your compounds are polar, HILIC can provide a completely different separation mechanism based on partitioning into a water-enriched layer on the stationary phase surface.[3]
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase and often provides unique selectivity for closely related compounds, including isomers.
-
Q3: My highly fluorinated compound is not retained on my reversed-phase column and elutes in the void volume. How can I get it to stick?
A3: This is a common problem for compounds with a high fluorine content, often referred to as "fluorous" compounds. Their unique properties make them poorly retained by traditional C18 phases.
Causality: Highly fluorinated molecules are both hydrophobic and lipophobic. They tend to repel both water (the aqueous part of the mobile phase) and the hydrocarbon chains of a C18 column, leading to minimal retention.
Retention Enhancement Strategies:
| Strategy | Mechanism | Recommended Action |
| Increase Aqueous Content | Forces the hydrophobic analyte to interact more with the stationary phase. | Start with a 100% aqueous mobile phase if your column is aqueous-stable.[3] |
| Use a Polar-Embedded Column | These columns have a polar group embedded in the alkyl chain, which allows for better "wetting" of the stationary phase and provides an alternative interaction mechanism. | Switch to a commercially available polar-embedded or polar-endcapped column.[3] |
| Switch to a Fluorinated Phase | Utilizes "like-dissolves-like" principles. The fluorous analyte will have a strong affinity for the fluorous stationary phase. | Employ a column with a perfluorinated stationary phase for optimal retention.[3] |
| Consider HILIC | If the molecule also contains polar functional groups, HILIC can be an effective alternative. | Switch to a HILIC column and a mobile phase with high organic content.[3] |
II. Troubleshooting Work-Up & Extraction
Q4: I am having trouble removing residual fluorinating reagents (e.g., DAST, Deoxo-Fluor®) or their byproducts from my reaction mixture. What is the best approach?
A4: Residual fluorinating reagents and their byproducts are reactive and often polar, complicating standard work-ups. A multi-step approach is usually necessary.
Causality: Reagents like DAST (diethylaminosulfur trifluoride) react with water to form a complex mixture of polar and often corrosive byproducts. Simple aqueous washes are frequently insufficient.
Step-by-Step Purification Protocol:
-
Careful Quenching:
-
Slowly and carefully quench the reaction mixture at low temperature (e.g., 0 °C) by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize acidic byproducts. Safety Note: This can be a vigorous reaction; perform in a well-ventilated fume hood with appropriate personal protective equipment.
-
-
Liquid-Liquid Extraction:
-
Extract the quenched mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers sequentially with:
-
Saturated NaHCO₃ solution (to remove residual acid).
-
Water.
-
Brine (to facilitate phase separation).
-
-
-
"Scavenger" Column Chromatography:
-
If polar impurities persist, pass the crude material through a short plug of silica gel, eluting with a relatively non-polar solvent system (e.g., hexanes/ethyl acetate). The highly polar byproducts will often remain adsorbed to the silica at the top of the plug.
-
-
Specialized Techniques:
-
For stubborn impurities, consider using a fluorous solid-phase extraction (F-SPE) cartridge if your target molecule has a high fluorine content. The fluorinated product will be retained on the fluorous sorbent while non-fluorinated impurities are washed away.
-
Q5: My highly fluorinated product has poor solubility in common extraction solvents, leading to low recovery. How can I improve this?
A5: The unique solubility profile of highly fluorinated compounds, often termed "fluorous," requires non-traditional solvent systems.
Causality: Fluorous compounds are best dissolved in fluorous solvents due to favorable fluorous-fluorous interactions. They often have limited solubility in both hydrocarbon organic solvents and water.[2][8]
Improving Extraction Efficiency:
-
Utilize a Fluorous Solvent:
-
If available, perform the extraction using a fluorous solvent like perfluorohexanes or a hydrofluoroether (HFE). This will create a three-phase system (aqueous, organic, fluorous), with your product selectively partitioning into the fluorous phase.[8]
-
-
Use Fluorinated Co-solvents:
-
If a fully fluorous extraction is not feasible, try using a standard organic solvent (e.g., ethyl acetate) mixed with a fluorinated co-solvent like trifluorotoluene (TFT) or 2,2,2-trifluoroethanol (TFE). This can significantly enhance the solubility of your fluorinated product.
-
-
Dry Loading for Chromatography:
-
If the compound has poor solubility in the chromatography eluent, use a dry loading technique. Dissolve your crude product in a solvent in which it is soluble (e.g., dichloromethane, acetone), adsorb it onto a small amount of silica gel or Celite®, and evaporate the solvent completely. The resulting dry powder can then be loaded directly onto the top of your chromatography column.[3]
-
III. Characterization and Analysis FAQs
Q6: I can't see my fluorinated compound on a TLC plate using a UV lamp. How can I visualize it?
A6: Many fluorinated compounds, especially aliphatic ones, are not UV-active. You will need to use a chemical stain for visualization.
Causality: UV visualization relies on the compound having a chromophore, typically an aromatic ring or a conjugated system, that absorbs UV light.[9][10] If your molecule lacks such a feature, it will be invisible under a UV lamp.
Visualization Workflow:
Caption: Workflow for visualizing spots on a TLC plate.
Recommended Stains:
-
Potassium Permanganate (KMnO₄): This is a good general-purpose stain for compounds that can be oxidized (e.g., alcohols, alkenes, alkynes). It will appear as yellow-brown spots on a purple background.[11]
-
P-Anisaldehyde: A versatile stain that reacts with a wide range of functional groups to produce colored spots upon heating.[12]
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause many organic compounds to appear as temporary yellow-brown spots.[9][10] This method is non-destructive.
Q7: My ¹⁹F NMR spectrum shows more signals than expected or very broad peaks. What could be the issue?
A7: The complexity of ¹⁹F NMR spectra can be a powerful diagnostic tool, but unexpected signals or broadening can indicate several issues. ¹⁹F NMR is a highly sensitive technique for analyzing organofluorine compounds.[13][14][15][16][17]
Causality and Troubleshooting:
-
Diastereomers/Rotamers: The high sensitivity of the ¹⁹F chemical shift to the local electronic environment means that conformational isomers (rotamers) or diastereomers, which might not be distinguishable by ¹H NMR, can give rise to separate signals in the ¹⁹F spectrum.[14]
-
Solution: Try acquiring the spectrum at an elevated temperature. If the signals coalesce, it confirms the presence of rapidly interconverting isomers on the NMR timescale.
-
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., from catalysts) can cause significant line broadening.[4]
-
Solution: Pass your sample through a small plug of Celite® or silica to remove trace metals before re-analyzing.
-
-
Poor Solubility: If the compound is not fully dissolved or is aggregating in the NMR solvent, it can lead to broad lines.[4]
-
Solution: Try a different deuterated solvent (e.g., acetone-d₆, CDCl₃, or even a fluorous solvent if necessary) or gently warm the sample to improve solubility.[4]
-
-
Residual Reagents: Unreacted fluorinating agents or byproducts will have their own characteristic ¹⁹F signals.
-
Solution: Compare your spectrum to that of the starting materials and known byproducts. Further purification is required.
-
References
-
ACS Publications. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. Retrieved from [Link]
-
MDPI. (n.d.). Plasma-Enhanced Atomic Layer Deposition of AlF3 Antireflective Coatings via Pulse-Time Control of Fluorine Radical Reactions. Retrieved from [Link]
-
National Institutes of Health. (2014, June 13). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US2494867A - Removal of fluorine from organic materials.
-
J-Stage. (n.d.). Perfluorocarbon-based Liquid–Liquid Extraction for Separation of Transition Metal Ions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]
-
PubMed. (2025, July 8). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]
-
LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
EPA. (2024, January 1). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved from [Link]
-
University of York. (n.d.). Visualising plates. Chemistry Teaching Labs. Retrieved from [Link]
-
ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]
-
ACS Publications. (n.d.). Removal of Fluoride from Aqueous Solutions by Eichhornia crassipes Biomass and Its Carbonized Form. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
PubMed. (n.d.). Focused ultrasound solid-liquid extraction of perfluorinated compounds from sewage sludge. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, November 6). Fluorine detection in organic compounds. Retrieved from [Link]
-
YouTube. (2020, August 26). Thin-Layer Chromatography (TLC). Retrieved from [Link]
-
ChemRxiv. (2025, April 10). qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. Retrieved from [Link]
-
Bibliothèque et Archives Canada. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and. Retrieved from [Link]
-
National Institutes of Health. (2020, May 18). Adsorptive, kinetics and regeneration studies of fluoride removal from water using zirconium-based metal organic frameworks. Retrieved from [Link]
-
BizNGO. (n.d.). A Short Guide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Repurposing of F-gases: challenges and opportunities in fluorine chemistry. PMC. Retrieved from [Link]
-
LCGC International. (2023, February 1). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
ResearchGate. (2015, November 11). Ultrafast separation of fluorinated and desfluorinated pharmaceuticals using highly efficient and selective chiral selectors bonded to superficially porous particles. Retrieved from [Link]
-
DTIC. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. Retrieved from [Link]
-
PubMed. (n.d.). Solving problems fluorine 19F with NMR spectroscopy. Retrieved from [Link]
-
RSC Publishing. (2022, October 26). Outstanding fluoride removal from aqueous solution by a La-based adsorbent. Retrieved from [Link]
-
ACS Publications. (2021, August 24). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Thieme. (n.d.). Deoxyfluorination of Aliphatic Alcohols. Retrieved from [Link]
-
ACS Publications. (2022, April 19). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Fall 2025. (n.d.). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Separation of Per- and Polyfluoroalkyl Substances (PFAS) by Organic Framework Membranes: Advances, Mechanisms, and Challenges. Retrieved from [Link]
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Technical Support Center: Scaling Up the Production of 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene
Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals focused on the synthesis and scale-up of 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene. This molecule is a critical building block in advanced materials and medicinal chemistry, valued for the unique properties conferred by its fluorinated moieties, such as enhanced metabolic stability, lipophilicity, and binding affinity in drug candidates.[1]
Scaling the production of this compound, however, presents distinct challenges that require a nuanced understanding of its underlying reaction mechanism—Nucleophilic Aromatic Substitution (SNAr). This guide provides in-depth, field-proven insights, troubleshooting protocols, and scalable methodologies to ensure your success from the bench to pilot scale.
Synthesis Pathway: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The primary route to synthesizing this compound involves the reaction of hexafluorobenzene with two equivalents of a 2,2,2-trifluoroethoxide salt. The reaction proceeds via a two-step addition-elimination mechanism, known as SNAr. The highly electron-deficient nature of the perfluorinated benzene ring makes it susceptible to attack by strong nucleophiles.[2][3][4]
The reaction is driven by the powerful electron-withdrawing effect of the fluorine atoms on the aromatic ring, which stabilizes the negatively charged intermediate, known as a Meisenheimer complex.[4][5]
Caption: SNAr pathway for the synthesis of the target compound.
Troubleshooting Guide
This section addresses common issues encountered during synthesis in a direct question-and-answer format.
Reaction Stage Issues
Question 1: My reaction yield is very low, or I see no product formation. What are the primary causes?
Answer: This is a frequent issue that can typically be traced back to one of three areas: the nucleophile, the substrate, or the reaction conditions.
-
Ineffective Nucleophile Generation: The reacting species is the trifluoroethoxide anion (CF₃CH₂O⁻), not trifluoroethanol itself. This anion is generated in situ by reacting 2,2,2-trifluoroethanol with a strong base.
-
Root Cause: If the base is old, hydrated, or not strong enough, the concentration of the active nucleophile will be too low to initiate the reaction. Sodium hydride (NaH) is commonly used and is highly moisture-sensitive.
-
Solution: Use fresh, high-purity NaH from a sealed container. Ensure the reaction solvent (e.g., DMF, THF) is anhydrous. Allow sufficient time for the acid-base reaction between trifluoroethanol and the base to complete (indicated by the cessation of hydrogen gas evolution if using NaH) before adding the hexafluorobenzene.
-
-
Insufficient Ring Activation: The SNAr reaction relies on the electron-deficient nature of the aromatic ring.[2][6]
-
Root Cause: While hexafluorobenzene is highly activated, impurities in the substrate or competition from other nucleophiles (like water) can hinder the reaction.
-
Solution: Use high-purity hexafluorobenzene. Rigorously exclude water from the reaction vessel and reagents, as hydroxide is a competing nucleophile.
-
-
Suboptimal Temperature:
-
Root Cause: SNAr reactions often require heating to overcome the activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow.
-
Solution: Gradually increase the reaction temperature. For this specific synthesis, temperatures in the range of 80-120°C are often employed, depending on the solvent.[7] Monitor the reaction progress by TLC or GC-MS to find the optimal temperature without causing significant side-product formation.
-
Question 2: My analysis shows a significant amount of the mono-substituted intermediate, 1-(2,2,2-trifluoroethoxy)pentafluorobenzene. How do I drive the reaction to completion?
Answer: Formation of the mono-substituted product is a classic sign of incomplete reaction, usually due to stoichiometry or insufficient reaction time.
-
Root Cause & Solution: The second substitution is typically slower than the first because the newly added electron-donating trifluoroethoxy group slightly deactivates the ring towards further nucleophilic attack. To overcome this, you must use a stoichiometric excess of the nucleophile. For complete di-substitution, a molar ratio of at least 2.2 equivalents of both the base and 2,2,2-trifluoroethanol relative to hexafluorobenzene is recommended to ensure the reaction is driven to completion.[1] Additionally, extending the reaction time (e.g., from 4 hours to 12-24 hours) at the optimal temperature is crucial.
Work-up and Purification Issues
Question 3: During the aqueous quench and extraction, I am forming a persistent emulsion. How can I resolve this?
Answer: Emulsions are common when working with fluorinated compounds and polar aprotic solvents like DMF.
-
Root Cause & Solution: The combination of residual high-boiling solvent, salts, and the fluorinated product can create a stable emulsion. To break it, add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to force the separation of the organic and aqueous layers. If the emulsion persists, a slow filtration through a pad of celite or diatomaceous earth can be effective.
Question 4: How can I effectively purify the final product and remove the mono-substituted impurity?
Answer: The structural similarity between the mono- and di-substituted products can make purification challenging.
-
Solution 1 (Recrystallization): The target compound is a solid at room temperature.[7] Recrystallization is a highly effective and scalable purification method. A common procedure involves dissolving the crude product in a hot solvent like chloroform or a mixed solvent system and then adding a non-polar anti-solvent like hexane to induce crystallization upon cooling.[7][8] The desired di-substituted product is typically less soluble and will crystallize out, leaving the mono-substituted impurity and other minor byproducts in the mother liquor.
-
Solution 2 (Chromatography): For very high purity on a smaller scale, column chromatography can be used. However, this method is less practical for large-scale production.
Caption: Troubleshooting workflow for low product yield.
Frequently Asked Questions (FAQs)
Q: What are the most critical safety precautions for this synthesis? A: The primary hazards involve the reagents.
-
Hexafluorobenzene: This is a flammable liquid.[9][10] All handling should be done in a well-ventilated fume hood, away from ignition sources.[11][12] Proper grounding of equipment is necessary to prevent static discharge.[9][12]
-
Sodium Hydride (NaH): This is a water-reactive solid that releases flammable hydrogen gas upon contact with moisture or alcohols. It must be handled under an inert atmosphere (e.g., nitrogen or argon). Quenching of residual NaH must be done slowly and carefully with a proton source like isopropanol followed by water, typically at a low temperature.
-
2,2,2-Trifluoroethanol: This is a corrosive and toxic liquid. Avoid inhalation and skin contact by using appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]
Q: Which analytical methods are best for monitoring this reaction? A: A combination of techniques is ideal.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the disappearance of hexafluorobenzene (a volatile starting material) and the appearance of the mono- and di-substituted products. It provides clear separation and mass identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly powerful for distinguishing between the starting material, intermediate, and final product due to their distinct fluorine chemical shifts. ¹H NMR can be used to confirm the presence of the -OCH₂CF₃ group.
Q: Can I use a different base, like potassium carbonate? A: Yes, other bases can be used, but this choice impacts reaction conditions. A patent describes a similar synthesis of 1,4-bis(2,2,2-trifluoroethoxy)benzene (without the four fluorine atoms on the ring) using potassium carbonate in acetone.[8] For the highly deactivated hexafluorobenzene ring, a stronger base like sodium hydride in a polar aprotic solvent like DMF or THF is generally more effective and allows for lower reaction temperatures.
Detailed Experimental Protocol (Laboratory Scale)
This protocol is a representative procedure for laboratory-scale synthesis.
Reagents & Equipment:
-
Three-neck round-bottom flask with a reflux condenser, nitrogen inlet, and temperature probe.
-
Magnetic stirrer and heating mantle.
-
Anhydrous N,N-Dimethylformamide (DMF).
-
Sodium Hydride (NaH), 60% dispersion in mineral oil.
-
2,2,2-Trifluoroethanol.
-
Hexafluorobenzene.
Procedure:
-
Setup: Assemble the glassware and dry it thoroughly under vacuum or with a heat gun. Allow to cool to room temperature under a nitrogen atmosphere.
-
Nucleophile Formation: To the flask, add anhydrous DMF. Cautiously add 2.2 equivalents of sodium hydride. Stir the suspension and slowly add 2.2 equivalents of 2,2,2-trifluoroethanol dropwise via a syringe. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources. Stir the mixture at room temperature for 1 hour or until gas evolution ceases.
-
Reaction: Add 1.0 equivalent of hexafluorobenzene to the mixture. Heat the reaction to 100°C and maintain for 12 hours. Monitor the reaction's progress periodically using GC-MS.
-
Quench: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the excess NaH by adding isopropanol dropwise until gas evolution stops. Then, slowly add water.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer twice with water, then once with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude solid from a hot chloroform/hexane mixture to yield pure this compound as a white solid.[7][8]
Scale-Up Considerations
Transitioning from the laboratory to a pilot or production scale introduces new challenges. Careful planning is essential for a safe and efficient process.
| Challenge | Mitigation Strategy |
| Exothermic Heat Management | The initial acid-base reaction between NaH and trifluoroethanol is highly exothermic. On a large scale, this can lead to a dangerous thermal runaway. Strategy: Use a jacketed reactor with controlled cooling. Add the trifluoroethanol slowly and sub-surface to ensure rapid mixing and heat dissipation. |
| Reagent Handling & Addition | Handling large quantities of NaH is hazardous. Strategy: Use NaH slurries in a suitable oil, which can be pumped. For liquid reagents, use calibrated dosing pumps for controlled addition rates. |
| Mixing Efficiency | In large vessels, ensuring homogenous mixing is critical for consistent reaction kinetics. Strategy: Select appropriate impeller designs (e.g., pitched-blade turbine) and agitation speeds based on reactor geometry and fluid properties. Baffles are essential to prevent vortexing. |
| Work-up & Phase Separation | Large-scale extractions can be slow, and interface detection can be difficult. Strategy: Use specialized liquid-liquid extraction equipment. Install sight glasses on the reactor to monitor phase separation. |
| Process Safety | The risk of fire from H₂ evolution and flammable solvents is magnified. Strategy: Ensure all equipment is properly grounded to prevent static discharge.[9] The reactor should be in an area with high ventilation and equipped with an inert gas blanketing system. |
References
- Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions. Benchchem.
- A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials. Organofluorine / Alfa Chemistry.
- Synthesis of 1,4-bis(2,2,2-trifluoroethoxy)benzene. PrepChem.com.
- Hexafluorobenzene. Synquest Labs.
- 1,4-Bis(2,2,2-trifluoroethoxy)benzene. Benchchem.
- SAFETY DATA SHEET - Hexafluorobenzene. Sigma-Aldrich.
- hexafluorobenzene - Safety Data Sheet. ChemicalBook.
- Process for the preparation of 1,4-bis(2,2,2-trifluoroethoxy)benzene. Google Patents.
- SAFETY DATA SHEET - Hexafluorobenzene. Fisher Scientific.
- Material Safety Data Sheet - Hexafluorobenzene, 99%. Cole-Parmer.
- Nucleophilic Aromatic Substitution. Chemistry Steps.
- Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
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- 13. chemicalbook.com [chemicalbook.com]
Validation & Comparative
A Senior Scientist's Comparative Guide to 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene and Other Fluorinated Solvents
Welcome to a detailed comparative analysis of 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene. This guide is designed for researchers, chemists, and drug development professionals seeking to understand the nuanced landscape of fluorinated solvents and materials. Rather than a simple catalog of properties, this document provides a causal analysis of how molecular structure dictates function, offering insights into where this unique compound may offer strategic advantages over more conventional fluorinated solvents like hexafluoroisopropanol (HFIP), 2,2,2-trifluoroethanol (TFE), and perfluorohexane.
Introduction: The Allure of the C-F Bond in Modern Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, materials science, and catalysis. The carbon-fluorine bond, being one of the strongest in organic chemistry, imparts exceptional thermal and metabolic stability.[1] Furthermore, the high electronegativity of fluorine profoundly alters a molecule's electronic properties, lipophilicity, and binding interactions, often leading to enhanced performance and novel functionalities.[1]
Fluorinated solvents, in particular, offer a unique reaction environment. They can be broadly categorized:
-
Perfluoroalkanes (e.g., Perfluorohexane): These are chemically inert, non-polar, and form the basis of "fluorous" chemistry, enabling facile catalyst and product separation through liquid-liquid extraction.[2]
-
Fluoroalcohols (e.g., HFIP, TFE): These are polar, protic solvents with strong hydrogen-bond donating capabilities and low nucleophilicity, making them exceptional at stabilizing charged intermediates and solubilizing polar molecules like peptides.
This guide focuses on This compound , a member of the polyfluoroaromatic ether class. Its rigid, electron-deficient aromatic core combined with flexible, fluorinated ether side-chains suggests a hybrid property profile, distinct from the two major classes above. While it is not a widely characterized solvent in the traditional sense, its structure points toward specialized applications as a high-temperature reaction medium, a functional material, or a high-performance additive.
Physicochemical Property Showdown: A Structural Comparison
Direct experimental data for many of the solvent properties of this compound are not widely available in the literature. However, we can infer its likely characteristics by comparing its structure to well-understood alternatives and examining the data we do have.
| Property | This compound | Hexafluoroisopropanol (HFIP) | 2,2,2-Trifluoroethanol (TFE) | Perfluorohexane |
| CAS Number | 6715-31-7[3] | 920-66-1 | 75-89-8 | 355-42-0 |
| Molecular Formula | C₁₀H₄F₁₀O₂[3][] | C₃H₂F₆O | C₂H₃F₃O | C₆F₁₄ |
| Molecular Weight | 346.12 g/mol [3][] | 168.04 g/mol | 100.04 g/mol | 338.04 g/mol |
| Melting Point (°C) | 68 - 69[5] | -4 | -44[6] | -90 |
| Boiling Point (°C) | 111-112 @ 10 mmHg[5] (est. atm. >220) | 59 | 77 - 80[6] | 56 |
| Density (g/mL) | Data not available | 1.596 (25 °C) | 1.373 (25 °C)[6] | 1.68 (25 °C) |
| Dielectric Constant | Data not available | 16.7 | 8.5 | 1.76 |
| Key Structural Features | Fluorinated aromatic ether | Fluorinated secondary alcohol | Fluorinated primary alcohol | Perfluorinated alkane |
| Dominant Solvent Character | High-boiling, likely moderately polar, aprotic | Highly polar, strong H-bond donor | Polar, H-bond donor | Non-polar, inert, hydrophobic & lipophobic |
Analysis of Properties:
-
High Boiling Point & Thermal Stability: The most striking feature of this compound is its high melting point and very high boiling point, a direct consequence of its larger molecular weight and rigid aromatic core. This suggests excellent thermal stability, making it a candidate for high-temperature applications where solvents like HFIP, TFE, and perfluorohexane would vaporize. Its use as a component in high-temperature lubricants has been explored for structurally related compounds.[7]
-
Polarity and Solvating Power: While its dielectric constant is unknown, the presence of ether oxygens and a π-system suggests it is more polar than perfluorohexane. However, the electron-withdrawing nature of the perfluorinated rings and trifluoroethoxy groups likely reduces the Lewis basicity of the ether oxygens, making it a weak coordinator.[] It is aprotic, unlike HFIP and TFE, meaning it cannot act as a hydrogen-bond donor. This combination could be advantageous in reactions sensitive to protic solvents or where modulation of cation reactivity is desired.
-
Phase and Miscibility: As a solid at room temperature, its primary use would be at elevated temperatures or as an additive. Like other highly fluorinated compounds, it is expected to have limited miscibility with conventional non-fluorinated organic solvents and water, but good solubility in other fluorous media.
Performance in Key Applications: Established Roles vs. Emerging Potential
A direct comparison of solvent efficacy is challenging due to the lack of published applications for this compound. Instead, we will compare the established roles of the alternatives with the potential applications of our target compound, based on data from its structural analogues.
Organic Synthesis & Catalysis
-
Established Players (HFIP & TFE): HFIP and TFE are workhorse solvents for reactions that benefit from strong H-bonding and cation stabilization. Their ability to activate electrophiles and stabilize anionic intermediates is well-documented. TFE is a choice solvent for hydrogen peroxide-mediated oxidations, while HFIP's unique properties are leveraged across a wide spectrum of modern organic chemistry.
-
Emerging Potential (Polyfluoroaromatic Ethers): The high thermal stability of this compound makes it a potential medium for high-temperature catalysis. More significantly, its derivatives are being explored as building blocks for functional materials. For example, related structures with 1,4-bismethylene-2,3,5,6-tetrafluorobenzene linkers are used to create dicationic ionic liquids that serve as high-temperature lubricants.[7] The rigid, electron-deficient core is a valuable scaffold in supramolecular chemistry and materials science.
Materials Science & Electronics
-
Established Players (Perfluorohexane): Perfluorohexane is a classic medium for "fluorous phase" chemistry, allowing for the separation of fluorous-tagged catalysts from reaction products.[2] Its inertness and high gas solubility also lead to applications as a heat-transfer fluid and in medical imaging.
-
Emerging Potential (Polyfluoroaromatic Ethers): This is where this compound and its analogues show the most promise.
-
Liquid Crystals: The rigid aromatic core combined with flexible side chains is a classic design motif for liquid crystals. The fluorination enhances thermal and oxidative stability, which is critical for device durability.[9]
-
Advanced Polymers: Fluorinated poly(aryl ether)s are known for their excellent thermal stability, chemical resistance, low dielectric constants, and low moisture absorption—properties essential for microelectronics and aerospace applications.[10]
-
Organic Electronics: A structurally similar compound, 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene, is used as an additive in organic solar cells to reduce charge recombination and improve electron mobility.[9][11] This points to the potential of these molecules to modulate electronic properties in organic semiconducting materials.
-
Energy Storage
-
Established Players (General Fluorinated Compounds): Fluorinated compounds are widely used as electrolyte additives in lithium-ion batteries. They improve safety due to their non-flammability and can form a stable solid-electrolyte interphase (SEI) on the electrode surface, enhancing cycling stability and lifespan.[12]
-
Emerging Potential (Polyfluoroaromatic Ethers): The high oxidative stability imparted by the fluorinated aromatic core makes these compounds intriguing candidates for high-voltage electrolyte formulations. A related, non-fluorinated analogue, 1,4-bis(2,2,2-trifluoroethoxy)benzene, has been investigated as a redox shuttle additive to provide overcharge protection in lithium-ion batteries.[1]
Experimental Protocol: Synthesis of a Related Polyfluoroaromatic Ether
Given the limited application data for the target compound, providing a validated protocol for its use is not feasible. However, demonstrating its accessibility is crucial for researchers. The following is a representative protocol for the synthesis of the related compound 1,4-bis(2,2,2-trifluoroethoxy)benzene , which illustrates the common Williamson ether synthesis approach used for this class of molecules.[1]
Reaction: Synthesis of 1,4-bis(2,2,2-trifluoroethoxy)benzene from 1,4-dihydroxybenzene (hydroquinone).
Causality: This protocol uses a classic Williamson ether synthesis. The base (potassium carbonate) deprotonates the hydroxyl groups of hydroquinone, forming a more nucleophilic phenoxide. This nucleophile then attacks the electrophilic carbon of the trifluoroethylating agent (2,2,2-trifluoroethyl bromide), displacing the bromide leaving group to form the ether linkage. Acetone is a suitable polar aprotic solvent that dissolves the reactants without interfering with the reaction.
Step-by-Step Methodology:
-
Setup: To a 3-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add potassium carbonate (2.2 eq) and acetone.
-
Reagent Addition: Dissolve 1,4-dihydroxybenzene (1.0 eq) in acetone and add it to the dropping funnel. Dissolve 2,2,2-trifluoroethyl bromide (2.1 eq) in acetone and add it to the flask.
-
Reaction: Slowly add the 1,4-dihydroxybenzene solution to the stirred reaction mixture at room temperature over 1-2 hours.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetone. Combine the filtrates and concentrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The final product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Safety & Environmental Considerations
-
This compound: Safety data indicates that this compound may cause skin, eye, and respiratory irritation. Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses) and handling in a well-ventilated fume hood, are required.
-
HFIP & TFE: Both are flammable liquids with significant toxicity. They are corrosive and can cause severe eye and lung damage. Strict handling within a chemical fume hood is mandatory.
-
Perfluorohexane: This compound has low acute toxicity but possesses an extremely high global warming potential (GWP) and a long atmospheric lifetime. Its use is under regulatory scrutiny, and alternatives are being sought for many applications. As a perfluorocarbon (PFC), it contributes to the greenhouse gas effect.[9][11]
Conclusion & Future Outlook
This compound represents an intriguing but under-characterized molecule. While it is unlikely to serve as a general-purpose replacement for common fluorinated solvents like HFIP or TFE due to its high melting point and distinct aprotic nature, its true potential lies in specialized applications where its unique combination of properties can be leveraged.
-
Key Advantages: Its primary strengths are its presumed high thermal and chemical stability, stemming from its robust polyfluoroaromatic structure. This makes it a compelling candidate for high-temperature applications.
-
Primary Application Area: The most promising avenues for this compound and its derivatives are in materials science and electronics . Its rigid core and fluorinated side chains are ideal for creating stable liquid crystals, high-performance polymers, and functional additives for organic electronics and advanced batteries.
-
Recommendation for Researchers: Scientists and drug development professionals should view this compound not as a solvent, but as a specialty chemical and functional building block . Its value is in creating new materials with tailored properties rather than dissolving existing ones. Further research is critically needed to characterize its fundamental physical properties (density, viscosity, dielectric constant) and to explore its performance in the promising application areas identified in this guide.
By understanding the fundamental structure-property relationships, the scientific community can unlock the full potential of this and other novel fluorinated molecules, driving innovation in medicine, materials, and beyond.
References
- BenchChem. (n.d.). 1,4-Bis(2,2,2-trifluoroethoxy)benzene. Retrieved from a relevant chemical supplier website.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Zeng, Z., Phillips, B. S., Xiao, J.-C., & Shreeve, J. M. (2008). Polyfluoroalkyl, Polyethylene Glycol, 1,4-Bismethylenebenzene, or 1,4-Bismethylene-2,3,5,6-Tetrafluorobenzene Bridged Functionalized Dicationic Ionic Liquids: Synthesis and Properties as High-Temperature Lubricants. Industrial & Engineering Chemistry Research, 47(8), 2539-2547.
- Boswell, P. G., Bühlmann, P., & Stein, B. (2006). Coordinative properties of highly fluorinated solvents with amino and ether groups. The Journal of Physical Chemistry B, 110(29), 14200–14206.
- Wang, Y., et al. (2025). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. RSC Advances, 15, 47630–47636.
- Google Patents. (n.d.). US20140113203A1 - Electrolyte additives for lithium ion battery and lithium ion battery containing same.
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Cheméo. (n.d.). Chemical Properties of Benzene, 1,2,3,4-tetrafluoro- (CAS 551-62-2). Retrieved from [Link]
- SCIEPublish. (2024). Research Progress on Electrolyte Additives for Sodium Ion Batteries.
- Lo, A. S. W., & Horváth, I. T. (2015). Fluorous Ethers. Green Chemistry.
- ResearchGate. (n.d.). Synthesis of ether-linked fluorocarbon surfactants and their aggregational properties in organic solvents.
- University of Rochester, Department of Chemistry. (n.d.). COMMON SOLVENT PROPERTIES.
- BenchChem. (n.d.). Application Notes and Protocols for Formulating Electrolytes with 1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane. Retrieved from a relevant chemical supplier website.
- ResearchGate. (n.d.). Study of Tetraethylammonium bis(trifluoromethylsulfonyl)imide as a Supporting Electrolyte for an All-organic Redox Flow Battery....
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PubChem. (n.d.). 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane. National Center for Biotechnology Information. Retrieved from [Link]
- ResearchGate. (n.d.). Dielectric constant of 2,2,2-trifluoroethanol.
- Grodstoll, M., & Abraham, M. H. (n.d.). Dielectric Constant of Common solvents.
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A Guide to the Structural Confirmation of 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene using ¹⁹F NMR Analysis
For researchers, synthetic chemists, and professionals in drug development, unambiguous structural confirmation of novel fluorinated compounds is paramount. The unique physicochemical properties imparted by fluorine atoms—such as enhanced metabolic stability, lipophilicity, and binding affinity—make fluorinated aromatics, like 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene, highly valuable in medicinal chemistry and materials science.[1] This guide provides an in-depth analysis of the expected ¹⁹F Nuclear Magnetic Resonance (NMR) spectrum of this compound, offering a robust framework for its structural verification. We will delve into the principles behind predicting the ¹⁹F NMR spectrum and provide a detailed experimental protocol for acquiring high-quality data.
The Power of ¹⁹F NMR for Fluorinated Molecules
While ¹H and ¹³C NMR are foundational techniques in structural elucidation, ¹⁹F NMR offers distinct advantages for fluorinated compounds. The ¹⁹F nucleus has a spin of 1/2, is 100% naturally abundant, and possesses a high gyromagnetic ratio, resulting in high sensitivity, second only to ¹H.[2] Furthermore, the chemical shift range of ¹⁹F NMR is significantly wider than that of ¹H NMR, spanning several hundred ppm.[2] This large dispersion minimizes the likelihood of signal overlap, even in complex polyfluorinated molecules, allowing for clear and detailed spectral interpretation.[3]
Predicting the ¹⁹F NMR Spectrum of this compound
The structure of this compound presents two distinct fluorine environments: the aromatic fluorines on the tetrafluorobenzene ring and the aliphatic fluorines of the two trifluoroethoxy groups. Due to the molecule's symmetry, we expect two primary signals in the ¹⁹F NMR spectrum.
The Trifluoroethoxy Group (-OCH₂CF₃)
The six fluorine atoms of the two equivalent trifluoroethoxy groups will give rise to a single resonance. The chemical shift of a CF₃ group is influenced by the electronegativity of the adjacent atoms. For a trifluoroethoxy group, the signal is anticipated to appear in the range of -74 to -78 ppm relative to CFCl₃.
In a ¹H-coupled ¹⁹F NMR spectrum, this signal will appear as a triplet . This splitting pattern arises from the coupling to the two adjacent protons of the methylene (-CH₂-) group. The magnitude of this three-bond coupling (³JHF) is typically in the range of 7-10 Hz . For instance, the ³JH-F in TMSF has been reported as 7.5 Hz.
The Tetrafluorobenzene Ring (C₆F₄)
The four fluorine atoms on the aromatic ring are chemically equivalent due to the molecule's C₂h symmetry. Therefore, they are expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of these aromatic fluorines is influenced by the electron-donating effect of the two ether oxygen atoms. Starting from the chemical shift of 1,2,4,5-tetrafluorobenzene, the alkoxy groups are expected to shift the resonance to a higher field (more shielded). We can predict the chemical shift to be in the region of -140 to -150 ppm .
In a high-resolution spectrum, this signal will appear as a singlet in a ¹H-decoupled experiment. In a ¹H-coupled spectrum, it may show very small, long-range couplings to the methylene protons, but these are often unresolved. The primary interactions to consider are the ¹⁹F-¹⁹F couplings within the ring. However, due to the chemical equivalence of all four aromatic fluorines, no ¹⁹F-¹⁹F splitting will be observed for this signal.
Summary of Predicted ¹⁹F NMR Data
| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹H-Coupled) | Predicted Coupling Constant (J, Hz) |
| -OCH₂CF₃ | -74 to -78 | Triplet (t) | ³JHF = 7-10 |
| Ar-F | -140 to -150 | Singlet (s) | N/A |
Visualizing the Coupling Network
To better understand the expected interactions, a molecular structure diagram illustrating the key couplings is beneficial.
Caption: Predicted ³J(H-F) coupling in this compound.
Experimental Protocol for ¹⁹F NMR Analysis
To obtain a high-quality, unambiguous ¹⁹F NMR spectrum, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the compound and does not have signals that interfere with the regions of interest. Acetone-d₆ or acetonitrile-d₃ are suitable choices.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard can be added. A common standard is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.7 ppm.
NMR Instrument Parameters
-
Spectrometer Frequency: A spectrometer with a ¹⁹F operating frequency of 376 MHz or higher is recommended for good signal dispersion and resolution.
-
Pulse Program: A standard one-pulse sequence with proton decoupling is generally sufficient. For quantitative measurements, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., from -60 to -170 ppm).
-
Acquisition Time (AT): An acquisition time of at least 1-2 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay (D1): Fluorine nuclei can have long relaxation times. A relaxation delay of 5-10 seconds is crucial for accurate integration and to avoid signal saturation.[3]
-
Number of Scans (NS): Due to the high sensitivity of ¹⁹F, a relatively small number of scans (e.g., 16-64) is often sufficient to achieve an excellent signal-to-noise ratio.
-
-
Processing:
-
Apply an exponential multiplication with a line broadening of 0.3-0.5 Hz to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform a baseline correction.
-
Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm) or the internal standard if used.
-
Experimental Workflow Diagram
Caption: Workflow for ¹⁹F NMR analysis of this compound.
Comparison with Alternative Analytical Techniques
While techniques like Mass Spectrometry (MS) can confirm the molecular weight and elemental composition, and ¹H and ¹³C NMR provide information about the hydrocarbon framework, they cannot definitively establish the substitution pattern of the fluorine atoms on the aromatic ring or unambiguously confirm the presence and connectivity of the trifluoroethoxy groups in the same way as ¹⁹F NMR. The simplicity of the expected ¹⁹F NMR spectrum—two distinct signals with predictable chemical shifts, multiplicities, and a 6:4 integration ratio—provides a powerful and direct confirmation of the target structure. Computational methods can also be employed to predict ¹⁹F NMR chemical shifts, offering an additional layer of confidence in spectral assignment.[4]
Conclusion
The ¹⁹F NMR spectrum of this compound is predicted to be simple and highly informative, displaying two main resonances corresponding to the trifluoroethoxy and the aromatic fluorine atoms. By following the detailed experimental protocol outlined in this guide, researchers can obtain high-quality spectral data. The congruence of this experimental data with the predicted chemical shifts, multiplicities, and integration ratios will provide unequivocal confirmation of the molecular structure, ensuring the integrity of subsequent research and development efforts.
References
-
Royal Society of Chemistry. (n.d.). BF3·OEt2 and TMSOTf: A Synergistic Combination of Lewis Acids Supplementary Information. Retrieved from [Link]
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SpectraBase. (n.d.). bis-(1-Phenyl-2,2,2-trifluoroethyl)-ether;1,1'-[oxybis-(2,2,2-trifluoroethane-1,1-diyl)]-dibenzene - Optional[¹⁹F NMR] - Chemical Shifts. Retrieved from [Link]
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Loughborough University Research Repository. (2019). NMR spectral analysis of second-order ¹⁹F-¹⁹F, ¹⁹F-¹H and ¹³C-¹⁹F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Retrieved from [Link]
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19Flourine NMR. (n.d.). Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). Nuclear Magnetic Resonance Studies of ¹⁹F-¹⁹F Spin-Spin Coupling. 1-Substituted 4,5-Difluoro-8-methylphenanthrenes. Retrieved from [Link]
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A Comparative Guide to the Performance of 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of advanced materials with superior performance characteristics, fluorinated polymers have carved a significant niche, particularly in applications demanding exceptional thermal stability, chemical inertness, and specific dielectric properties. This guide provides a comprehensive assessment of polymers derived from 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene, a monomer poised to yield a new class of high-performance poly(arylene ether)s. By examining its structural attributes and drawing comparisons with established industry benchmarks—Kapton®, Ultem®, and PEEK—we aim to provide researchers and drug development professionals with a predictive and insightful performance analysis.
The core of this investigation lies in understanding how the unique molecular architecture of this compound, characterized by a hexa-substituted benzene ring with both fluorine and trifluoroethoxy groups, translates into macroscopic polymer properties. The high fluorine content is anticipated to bestow low dielectric constants and enhanced thermal and oxidative stability, while the ether linkages in the polymer backbone are expected to provide a degree of flexibility and processability.[1][2]
Comparative Performance Analysis: A Data-Driven Overview
While specific experimental data for polymers synthesized directly from this compound is emerging, we can project their performance profile based on the well-documented structure-property relationships in fluorinated poly(arylene ether)s.[3][4] The following tables present a comparative analysis against leading high-performance polymers.
Table 1: Thermal Properties
| Property | Expected for this compound-based Polymer | Kapton® HN | Ultem® 1000 | PEEK (unfilled) |
| Glass Transition Temperature (Tg) | > 200 °C | 360 - 410 °C[5] | 217 °C[6] | 143 °C[7] |
| Decomposition Temperature (Td, 5% weight loss) | > 500 °C in N₂[3][4] | ~500 °C in N₂ | 570 °C in N₂ | 575 °C in N₂ |
| Continuous Service Temperature | High, projected > 200 °C | 260 °C (up to 400°C for short durations)[4][5] | 170 °C[8] | 250 °C[7] |
Table 2: Dielectric Properties
| Property | Expected for this compound-based Polymer | Kapton® HN | Ultem® 1000 | PEEK (unfilled) |
| Dielectric Constant (1 MHz) | < 2.8[9] | 3.4[5] | 3.15 | 3.2 - 3.3 |
| Dielectric Strength (V/mil) | High | 7,700[5] | 830 | 480 |
| Dissipation Factor (1 MHz) | < 0.005 | 0.002 | 0.0013 | 0.0015 |
Table 3: Chemical Resistance
| Chemical Class | Expected for this compound-based Polymer | Kapton® HN | Ultem® 1000 | PEEK (unfilled) |
| Acids (dilute) | Excellent | Excellent | Excellent[3] | Excellent |
| Acids (concentrated) | Good to Excellent | Good | Limited | Good |
| Bases | Good to Excellent | Limited | Excellent | Excellent |
| Organic Solvents | Good to Excellent (soluble in some polar aprotics)[3][4] | Excellent[5] | Good (sensitive to some chlorinated solvents) | Excellent |
| Hydrolysis | Excellent | Excellent | Excellent[3] | Excellent |
In-Depth Technical Discussion
The Foundation of Performance: Molecular Structure
The anticipated high performance of polymers derived from this compound stems directly from its molecular structure. The presence of numerous carbon-fluorine bonds, which are among the strongest covalent bonds, imparts exceptional thermal and chemical stability. The trifluoroethoxy groups are expected to lower the dielectric constant and surface energy, while also potentially improving solubility in certain organic solvents, a common challenge with rigid aromatic polymers.[3][9]
The polymerization of this monomer, likely through a nucleophilic aromatic substitution reaction with a bisphenol, would result in a poly(arylene ether). This class of polymers is known for its excellent combination of thermal and mechanical properties.[3][4]
Caption: Synthesis of fluorinated poly(arylene ether)s.
Experimental Protocols: A Guide to Performance Validation
To empirically validate the projected performance of these novel polymers, standardized testing methodologies are crucial. The following section outlines the key experimental protocols for assessing thermal, dielectric, and chemical resistance properties.
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and thermal stability of the polymer.
Methodology:
-
A small, precisely weighed sample (5-10 mg) of the polymer is placed in a TGA crucible.
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is determined as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Dielectric Property Measurement
Objective: To determine the dielectric constant and dissipation factor of the polymer film.
Methodology (Parallel Plate Method):
-
A thin film of the polymer is prepared with a uniform thickness.
-
Circular electrodes are applied to both sides of the film (e.g., by sputtering or using conductive paint).
-
The sample is placed in a dielectric test fixture, which forms a parallel plate capacitor.
-
An LCR meter is used to measure the capacitance (C) and dissipation factor (D) of the sample at various frequencies.
-
The dielectric constant (εr) is calculated using the formula: εr = (C * d) / (ε₀ * A), where d is the film thickness, A is the electrode area, and ε₀ is the permittivity of free space.
Caption: Workflow for Dielectric Property Measurement.
Chemical Resistance Evaluation
Objective: To assess the polymer's stability when exposed to various chemicals.
Methodology (Immersion Testing):
-
Pre-weighed and dimensionally measured polymer samples are prepared.
-
Samples are fully immersed in the test chemical at a specified temperature for a defined period (e.g., 24 hours, 7 days).
-
After immersion, the samples are removed, rinsed, and dried.
-
The samples are re-weighed and their dimensions are re-measured.
-
Changes in weight, dimensions, and visual appearance (e.g., swelling, discoloration, cracking) are recorded to determine the chemical resistance.
Authoritative Grounding and Future Outlook
The projections for the performance of this compound-based polymers are grounded in the extensive body of literature on fluorinated high-performance polymers. The introduction of fluorine-containing groups is a well-established strategy for enhancing thermal stability, chemical resistance, and for lowering the dielectric constant of polymers.[3][9] Specifically, for poly(arylene ether)s, the incorporation of trifluoromethyl (-CF3) groups has been shown to improve solubility, increase the glass transition temperature, and lower the dielectric constant without compromising thermal stability.[4] It is reasonable to extrapolate that the trifluoroethoxy groups in the target monomer will impart similar, if not enhanced, properties.
The continued development of such polymers is crucial for advancing technologies in microelectronics, aerospace, and specialized pharmaceutical applications where material performance under extreme conditions is paramount. Future research should focus on the synthesis of a range of polymers from this monomer and the comprehensive characterization of their properties to validate these promising projections.
References
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Dhara, M. G., & Banerjee, S. (2010). Fluorinated high-performance polymers: Poly(arylene ether)s and aromatic polyimides containing trifluoromethyl groups. Progress in Polymer Science, 35(8), 1022-1077. [Link]
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Wang, J., et al. (2020). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. RSC Advances, 10(1), 1-9. [Link]
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Piedmont CMG. Ultem: Invention, Properties & Applications. [Link]
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PEEKCHINA. (2024, July 27). Why PEEK is Ideal for Electrical Insulation?[Link]
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Li, W., et al. (2021). Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Polymer Chemistry, 12(34), 4876-4886. [Link]
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Petron Thermoplast LLP. (2023, August 22). What is ULTEM PEI Material? Properties and Applications. [Link]
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TOPKING. What Is Polyimide Tape (Kapton)? Types, Application, Uses & Buying Guide. [Link]
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Marian, Inc. (2020, October 26). Kapton® Polyimide Film's Extraordinary Properties. [Link]
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AZoM. Supplier Data - Polyetheretherketone (PEEK) (Goodfellow). [Link]
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Curbell Plastics. PEEK Plastic Material & Properties | High Temp, Chemical Resistant Plastic. [Link]
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MDPI. (2020). Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers. Polymers, 12(1), 163. [Link]
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ResearchGate. Synthesis and Properties of Novel Fluorinated Poly(arylene ether)s. [Link]
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Royal Society of Chemistry. (2018). Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Polymer Chemistry, 9(34), 4435-4443. [Link]
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Royal Society of Chemistry. (2023). Development of a light-responsive fluorinated poly(arylene ether) copolymer containing azobenzene groups in the main polymer chain. Polymer Chemistry. [Link]
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ResearchGate. Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers. [Link]
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AGC Chemicals. (2025, January 31). Amorphous Fluoropolymers: A Revolution in Advanced Materials. [Link]
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ResearchGate. Synthesis and Characterization of Novel Poly(arylene ether)s Based on 9,10-Bis-(4-fluoro-3-trifluoromethylphenyl) anthracene and 2,7-Bis-(4-fluoro-3-trifluoromethylphenyl) fluorene. [Link]
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MDPI. (2023). The Effects of Chain Conformation and Nanostructure on the Dielectric Properties of Polymers. Polymers, 15(1), 1. [Link]
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ACS Publications. (2020). Tuning Porosity in Triptycene-Poly(arylene ether)s. Macromolecules, 53(15), 6377-6383. [Link]
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Royal Society of Chemistry. (2025). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. RSC Advances. [Link]
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Preprints.org. (2024, September 5). Polynitrobenzene Derivatives, Containing -CF3, -OCF3, and -O(CF2)nO- Functional Groups, as Candidates for Perspective Fluorinated High-Energy Materials: Theoretical Study. [Link]
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National Center for Biotechnology Information. (2022). A polyphosphazene elastomer containing 2,2,2-trifluoroethoxy groups as a dielectric in electrically responsive soft actuators. Journal of Materials Chemistry C, 10(1), 1-9. [Link]
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MDPI. (2024). Polynitrobenzene Derivatives, Containing -CF3, -OCF3, and -O(CF2)nO- Functional Groups, as Candidates for Perspective Fluorinated High-Energy Materials: Theoretical Study. Molecules, 29(18), 4209. [Link]
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Datapdf.com. Polymer Morphology of Poly[ bis(trifluoroethoxy) phosphazene]. [Link]
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ACS Publications. (2008). Polyfluoroalkyl, Polyethylene Glycol, 1,4-Bismethylenebenzene, or 1,4-Bismethylene-2,3,5,6-Tetrafluorobenzene Bridged Functionalized Dicationic Ionic Liquids: Synthesis and Properties as High-Temperature Lubricants. Industrial & Engineering Chemistry Research, 47(7), 2284-2291. [Link]
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Royal Society of Chemistry. (2021). Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate. Polymer Chemistry, 12(36), 5184-5192. [Link]
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MDPI. (2022). Thermal [2+2] Cycloaddition Reactions of Perfluorobicyclo[2.2.0]hex-1(4)-ene with Ethylene, Benzene and Styrene: A MEDT Perspective. Molecules, 27(19), 6296. [Link]
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A Comparative Guide to the Synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene
For researchers and professionals in drug development and materials science, the strategic incorporation of fluorinated moieties is a cornerstone of modern molecular design. The title compound, 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene, represents a molecule of significant interest, combining a rigid, electron-deficient tetrafluorobenzene core with the unique electronic and lipophilic properties of the trifluoroethoxy group. This guide provides an in-depth comparison of the primary synthetic strategies to access this valuable compound, grounded in mechanistic principles and supported by detailed experimental protocols.
Introduction: The Synthetic Challenge
The synthesis of this compound presents a distinct challenge centered on achieving selective 1,4-disubstitution on a highly activated aromatic ring. The strong electron-withdrawing nature of the fluorine atoms on the benzene ring makes it highly susceptible to nucleophilic attack, but controlling the regioselectivity and preventing over-substitution are paramount. This guide will compare three principal synthetic disconnection approaches:
-
Nucleophilic Aromatic Substitution (SNAr) on Hexafluorobenzene: The most direct and widely applicable approach.
-
Williamson Ether Synthesis from Tetrafluorohydroquinone: A classic ether synthesis with a fluorinated precursor.
-
Ullmann Condensation of a 1,4-Dihalotetrafluorobenzene: A copper-catalyzed cross-coupling strategy.
Each route will be evaluated based on precursor accessibility, reaction efficiency, scalability, and overall practicality in a research and development setting.
Route 1: Nucleophilic Aromatic Substitution (SNAr) of Hexafluorobenzene
This is the most logical and experimentally validated approach for the synthesis of polyfluoroaryl ethers. The high electrophilicity of the carbon atoms in hexafluorobenzene, induced by the six fluorine substituents, makes it an excellent substrate for SNAr reactions.
Mechanistic Rationale
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile, in this case, the 2,2,2-trifluoroethoxide anion, attacks one of the carbons of the hexafluorobenzene ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the ring and is effectively stabilized by the electron-withdrawing fluorine atoms. Subsequently, a fluoride ion is eliminated, restoring the aromaticity of the ring.
For disubstitution, the initial substitution with one trifluoroethoxy group deactivates the ring slightly but directs the second substitution to the para position. This is because the para position allows for the most effective resonance stabilization of the negative charge in the second Meisenheimer complex, avoiding unfavorable adjacent positive charges that would arise from ortho or meta attack. Literature on nucleophilic substitution of hexafluorobenzene consistently reports that disubstitution predominantly yields the 1,4-isomer[1].
Detailed Experimental Protocol (Adapted from[1])
Materials:
-
Hexafluorobenzene (C₆F₆)
-
2,2,2-Trifluoroethanol (CF₃CH₂OH)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium 2,2,2-trifluoroethoxide: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.1 equivalents, washed with hexanes to remove mineral oil) and suspend it in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 2,2,2-trifluoroethanol (2.1 equivalents) dropwise via the dropping funnel. Hydrogen gas will evolve. Allow the mixture to stir at room temperature for 1 hour after the addition is complete to ensure full formation of the alkoxide.
-
Nucleophilic Substitution: Cool the freshly prepared sodium 2,2,2-trifluoroethoxide solution back to 0 °C.
-
Add hexafluorobenzene (1.0 equivalent) dropwise to the stirred solution.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 12-18 hours. Monitor the reaction progress by GC-MS or ¹⁹F NMR.
-
Work-up and Purification: Cool the reaction mixture to room temperature and quench by slowly pouring it into ice-cold saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane or ethanol to yield pure this compound.
Route 2: Williamson Ether Synthesis
This classical method involves the reaction of an alkoxide with an alkyl halide. For the synthesis of our target molecule, this would translate to the reaction of 2,3,5,6-tetrafluorohydroquinone with a suitable 2,2,2-trifluoroethylating agent.
Mechanistic Rationale
The reaction follows a standard SN2 mechanism. A base is used to deprotonate the two hydroxyl groups of tetrafluorohydroquinone, forming a more nucleophilic phenoxide. This dianion then displaces a leaving group from two equivalents of a trifluoroethylating agent, such as 2,2,2-trifluoroethyl bromide or triflate.
The primary challenge of this route lies in the synthesis and handling of 2,3,5,6-tetrafluorohydroquinone, although it is commercially available from specialized suppliers.[2][3][4] The acidity of the hydroxyl protons in tetrafluorohydroquinone is higher than in hydroquinone due to the inductive effect of the fluorine atoms, which may facilitate deprotonation.
Proposed Experimental Protocol (Adapted from[5][6])
Materials:
-
2,3,5,6-Tetrafluorohydroquinone
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate (or 2,2,2-trifluoroethyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone or DMF
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 2,3,5,6-tetrafluorohydroquinone (1.0 equivalent), anhydrous potassium carbonate (2.5 equivalents), and anhydrous acetone.
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (2.2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water (3x) and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography or recrystallization as described in Route 1.
Route 3: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from an aryl halide and an alcohol. This route would involve coupling a 1,4-dihalotetrafluorobenzene with 2,2,2-trifluoroethanol.
Mechanistic Rationale
The classical Ullmann reaction requires harsh conditions (high temperatures, stoichiometric copper). Modern protocols often use soluble copper(I) catalysts with ligands, allowing for milder conditions.[5][6] The proposed mechanism involves the formation of a copper(I) trifluoroethoxide species, which then undergoes oxidative addition to the C-X bond of the dihalotetrafluorobenzene. Reductive elimination from the resulting copper(III) intermediate would then form the C-O bond and regenerate the copper(I) catalyst.
A key precursor for this route is 1,4-diiodo-2,3,5,6-tetrafluorobenzene, which has been reported in the literature.[7] While aryl iodides are typically more reactive in Ullmann couplings, the high activation of the tetrafluorinated ring might allow for the use of dibromo- or even dichloro-precursors.
Proposed Experimental Protocol (Adapted from[7])
Materials:
-
1,4-Diiodo-2,3,5,6-tetrafluorobenzene
-
2,2,2-Trifluoroethanol (can be used as solvent)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylglycine (as ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene (if alcohol is not the solvent)
Procedure:
-
In an oven-dried Schlenk tube, combine 1,4-diiodo-2,3,5,6-tetrafluorobenzene (1.0 equivalent), CuI (10 mol%), N,N-dimethylglycine (20 mol%), and cesium carbonate (2.5 equivalents).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon).
-
Add anhydrous 2,2,2-trifluoroethanol as the reactant and solvent.
-
Seal the tube and heat the mixture at 110-120 °C for 24-48 hours.
-
Monitor the reaction by GC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and base.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Comparative Analysis
| Feature | Route 1: SNAr | Route 2: Williamson Ether Synthesis | Route 3: Ullmann Condensation |
| Starting Material | Hexafluorobenzene | 2,3,5,6-Tetrafluorohydroquinone | 1,4-Dihalotetrafluorobenzene |
| Precursor Availability | Readily available, common | Specialized, but commercially available[2] | Requires synthesis, less common[7] |
| Reagents | NaH, CF₃CH₂OH (common) | K₂CO₃, CF₃CH₂-X (triflate is expensive) | CuI, Ligand, Base (specialized) |
| Reaction Conditions | Moderate (0 to 70 °C) | Moderate (reflux in acetone) | Harsh (110-120 °C) |
| Selectivity | High para-selectivity is well-documented for SNAr on C₆F₆[1]. | High, inherent to the precursor's structure. | High, inherent to the precursor's structure. |
| Potential Yield | High, often >80% for similar reactions. | Potentially high, depends on trifluoroethylating agent. | Moderate to good, catalyst dependent. |
| Scalability | Excellent, direct route. | Good, but precursor cost may be a factor. | Moderate, catalyst cost and removal can be issues. |
| Key Advantage | Most direct, uses cheapest fluorinated aromatic precursor. | Uses a precursor with pre-defined regiochemistry. | Avoids handling highly reactive hexafluorobenzene directly. |
| Key Disadvantage | Potential for over-reaction if not controlled. | Cost and availability of the fluorinated hydroquinone. | Harsh conditions, catalyst cost, and potential for metal contamination. |
Conclusion and Recommendation
For the synthesis of This compound , the Nucleophilic Aromatic Substitution (SNAr) of hexafluorobenzene (Route 1) stands out as the most practical and efficient method. Its primary advantages are the use of a readily available and inexpensive starting material, the well-documented high selectivity for para-disubstitution, and the straightforward reaction conditions. This route offers the best balance of cost-effectiveness, scalability, and predictable outcomes for both laboratory and potential pilot-scale synthesis.
While the Williamson Ether Synthesis (Route 2) is a viable alternative, its practicality is contingent on the cost and availability of 2,3,5,6-tetrafluorohydroquinone. The Ullmann Condensation (Route 3) is the least favorable due to the need for a less accessible dihalo-precursor and the harsher, metal-catalyzed reaction conditions.
Therefore, for researchers aiming to synthesize the title compound, focusing development efforts on optimizing the SNAr reaction of hexafluorobenzene with sodium 2,2,2-trifluoroethoxide is the most scientifically and economically sound strategy.
References
-
Wall, L. A., et al. (1963). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 67A(6), 481–497. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tetrafluorohydroquinone: A Key Fluorinated Building Block for Synthesis. Available at: [Link]
- Landini, D., & Maia, A. (1984). Nucleophilic Aromatic Substitution by Hydroxide Ion under Phase-Transfer Catalysis Conditions.
- Saadati, F., & Meftah-Booshehri, H. (2013). Synthesis of 1,4-DIMETHOXY-2-FLUOROBENZENE. Synlett, 24(13), 1702-1706.
- Pozzi, G., et al. (2008). Fluorous phase transfer catalysts: From onium salts to crown ethers. Journal of Fluorine Chemistry, 129(10), 920-929.
-
Taylor & Francis. (n.d.). Phase transfer catalysts – Knowledge and References. Available at: [Link]
- Horáková, P., et al. (2008).
-
Wall, L. A., et al. (1963). Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. NIST Technical Series Publications. Available at: [Link]
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A Comparative Review of Substituted Tetrafluorobenzenes: Applications in Drug Discovery, Materials Science, and Organic Synthesis
An In-Depth Technical Guide
Introduction: The Unique Influence of Fluorine
Substituted tetrafluorobenzenes are a class of aromatic compounds where four hydrogen atoms on a benzene ring are replaced by fluorine atoms. This high degree of fluorination imparts a unique combination of physical and chemical properties that make them invaluable building blocks and functional motifs in diverse scientific fields.[1] The strong electron-withdrawing nature of the four fluorine atoms significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack while simultaneously increasing its oxidative and thermal stability.[1][2] This guide provides a comparative analysis of the applications of substituted tetrafluorobenzenes, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore their role in enhancing pharmaceutical efficacy, creating high-performance materials, and serving as versatile intermediates in organic synthesis, supported by experimental data and detailed protocols.
Part 1: Enhancing Drug Efficacy in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate molecular properties, including potency, pharmacokinetics, and metabolic stability.[3] Substituted tetrafluorobenzenes, in particular, offer a distinct scaffold for enhancing therapeutic potential.
Modulating Physicochemical and Biological Properties
The tetrafluorinated phenyl ring can profoundly influence a drug's profile. The fluorine atoms can alter lipophilicity, improve metabolic stability by blocking sites of oxidation, and modulate the acidity (pKa) of nearby functional groups.[3][4] Furthermore, the unique electronic properties of the C-F bond can lead to enhanced binding interactions with protein targets.
Case Study: Tetrafluorinated Barbituric Acids as Anti-Angiogenic Agents
A compelling example is the development of novel thalidomide derivatives for their immunomodulatory and anti-angiogenic properties.[5] Researchers synthesized and evaluated three classes of barbituric acids: phthalimido-, tetrafluorophthalimido-, and tetrafluorobenzamidobarbituric acids.
The experimental results demonstrated that the tetrafluorination of the phthalimide moiety was crucial for activity. All non-fluorinated counterparts lost their anti-angiogenic properties, highlighting the direct impact of the tetrafluorobenzene ring.[5] The study found that both the tetrafluorophthalimido and the more flexible tetrafluorobenzamido derivatives retained significant anti-angiogenic activity, as measured in an ex vivo rat aortic ring assay.[5]
| Compound Class | Core Structure | Anti-Angiogenic Activity |
| Phthalimidobarbituric Acids | Non-fluorinated Phthalimide | Inactive |
| Tetrafluorophthalimidobarbituric Acids | Tetrafluorinated Phthalimide | Active |
| Tetrafluorobenzamidobarbituric Acids | Tetrafluorinated Benzamide | Active |
| Table 1: Comparison of anti-angiogenic activity based on fluorination of the core structure. Data synthesized from[5]. |
This case illustrates a key principle: the strategic incorporation of a tetrafluorobenzene moiety can be an enabling feature in drug design, converting an inactive compound into a potent agent. The electron-poor nature of the ring likely plays a critical role in the molecule's interaction with its biological target.
Part 2: Engineering High-Performance Materials
The thermal stability and unique electronic properties of tetrafluorobenzenes make them excellent candidates for the development of advanced materials, particularly high-performance polymers for the electronics industry.[1][6]
Poly(tetrafluoro-p-xylylene): A Superior Dielectric Insulator
A prime example is poly(tetrafluoro-p-xylylene), also known as PA-f or VT-4.[7][8] This polymer is synthesized via a chemical vapor polymerization process and has been evaluated as an interlayer dielectric for integrated circuits and multichip modules. Its performance is best understood when compared to its non-fluorinated analog, parylene-n (PA-n).
Experimental data shows that PA-f exhibits properties superior to those of PA-n for high-speed interconnection applications.[7] Specifically, it has a lower dielectric constant, which reduces signal delay, and higher thermal stability.
| Property | Poly(tetrafluoro-p-xylylene) (PA-f) | Parylene-n (PA-n) | Advantage of Fluorination |
| Dielectric Constant | 2.38 - 2.42[7][8] | ~2.65 | Lower signal crosstalk and delay |
| Thermal Stability (Weight Loss) | > 480 °C[7][8] | Lower | Suitable for high-temp manufacturing |
| Volume Resistivity | 1.3 x 10¹⁶ Ω cm[7] | - | Excellent electrical insulation |
| Annealed Stress Levels | 20 MPa[7] | 40 MPa | Lower mechanical stress on components |
| Table 2: Comparative performance data of fluorinated and non-fluorinated polymers. Data sourced from[7][8]. |
The causality behind this enhanced performance lies in the strong, stable C-F bonds and the overall chemical inertness conferred by the fluorine atoms.[9] These attributes make PA-f a preferred choice for demanding applications requiring robust thermal and electrical properties.
Part 3: A Versatile Platform for Organic Synthesis
Substituted tetrafluorobenzenes are fundamental building blocks for creating complex fluorinated organic compounds.[6] Their reactivity is dominated by the electron-deficient nature of the aromatic ring, making them highly susceptible to nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of polyfluoroaromatic chemistry.[2] Unlike electron-rich benzene, which undergoes electrophilic substitution, the electron-poor tetrafluorobenzene ring is readily attacked by nucleophiles.[10] This reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[10][11]
The presence of four electron-withdrawing fluorine atoms is critical as it stabilizes the negative charge of the Meisenheimer complex, thereby accelerating the reaction.[10] This makes the SNAr reaction on tetrafluorobenzenes a highly efficient and predictable method for forming C-O, C-N, and C-S bonds.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: Synthesis of a Tetrafluorobenzamide Derivative
This protocol is adapted from the synthesis of tetrafluorobenzamido barbituric acids, demonstrating a typical SNAr reaction followed by further transformation.[5]
Objective: To synthesize an N-substituted tetrafluorobenzamide via nucleophilic aromatic substitution.
Materials:
-
1,2,4,5-Tetrafluorobenzene
-
Appropriate amine nucleophile (e.g., a substituted barbituric acid)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the amine nucleophile (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Addition of Electrophile: Add 1,2,4,5-tetrafluorobenzene (1.1 eq) to the suspension. Causality Note: The base (K₂CO₃) deprotonates the amine, generating the active nucleophile required to attack the electron-deficient tetrafluorobenzene ring.
-
Reaction: Stir the mixture at room temperature (or gentle heating, e.g., 60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within 2-12 hours.
-
Workup: Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired tetrafluorobenzamide derivative.
-
Validation: Confirm the structure of the final product using analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry. This step is crucial for a self-validating protocol, ensuring the desired transformation has occurred.
Palladium-Catalyzed Cross-Coupling Reactions
While the C-F bond is the strongest single bond to carbon, recent advances have enabled its activation for cross-coupling reactions. Specialized palladium catalysts can facilitate the oxidative addition into a C-F bond, allowing for the formation of new C-C bonds.[12][13] This strategy has been successfully applied to the cross-coupling of hexafluorobenzene and tetrafluoroethylene with organometallic reagents.[12] These methods are more challenging than traditional cross-couplings involving aryl chlorides, bromides, or iodides but offer a powerful way to synthesize highly functionalized polyfluoroaromatic compounds.[14]
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A Comparative Analysis of 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene for Advanced Material Applications
In the relentless pursuit of materials with superior performance characteristics, the field of advanced materials continually explores novel molecular architectures. Among these, fluorinated organic compounds have garnered significant interest due to the unique properties imparted by the carbon-fluorine bond, one of the strongest in organic chemistry. This guide provides a comprehensive benchmark of 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene against established traditional materials, offering researchers, scientists, and drug development professionals a detailed comparison to inform their material selection and experimental design.
The focus of this guide is to objectively evaluate the physicochemical properties of this compound in the context of its potential applications in advanced materials, such as specialty coatings and as a medium for electronic materials synthesis. For this purpose, we will be comparing its projected properties with those of Polytetrafluoroethylene (PTFE), a benchmark for chemical inertness and thermal stability in coatings, and with N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF), two common high-boiling point polar aprotic solvents used in polymer processing and chemical synthesis.
Physicochemical Property Showdown: A Comparative Overview
A material's utility is fundamentally dictated by its intrinsic physicochemical properties. The introduction of extensive fluorination in this compound is anticipated to bestow upon it a unique combination of thermal stability, chemical resistance, and specific solvency. The following table summarizes the key properties of our target compound and the selected traditional materials.
| Property | This compound (Projected) | Polytetrafluoroethylene (PTFE) | N-Methyl-2-pyrrolidone (NMP) | Dimethylformamide (DMF) |
| Molecular Formula | C₁₀H₄F₁₀O₂[1][] | (C₂F₄)n | C₅H₉NO[3] | C₃H₇NO[4] |
| Molecular Weight | 346.12 g/mol [1][] | Varies | 99.13 g/mol [3] | 73.09 g/mol [4] |
| Melting Point | 68-69 °C (analogue) | ~327 °C[] | -24 °C[3][5] | -61 °C[6] |
| Boiling Point | >200 °C (analogue has b.p. of 220.91 °C)[7] | Decomposes >260 °C[][8] | 202-204 °C[5][9] | 153 °C |
| Thermal Stability | High (Projected >350 °C) | Excellent (up to 260 °C continuous)[][8] | Good (Decomposition ~350 °C) | Good (Decomposition >350 °C) |
| Dielectric Constant | Low (Projected ~2-3) | ~2.1[7] | 32.2[9] | 36.71[6] |
| Chemical Resistance | Excellent (Projected) | Excellent | Good (Reacts with strong oxidizers)[5] | Good (Hydrolyzes with strong acids/bases)[4] |
| Solubility | Soluble in select organic solvents | Insoluble in most solvents | Miscible with water and many organic solvents[1] | Miscible with water and many organic solvents[4] |
In-Depth Analysis of Key Performance Metrics
Thermal Stability
High thermal stability is a critical requirement for materials used in demanding environments, such as in aerospace applications and high-temperature electronics processing. The strength of the C-F bond suggests that highly fluorinated compounds will exhibit exceptional thermal stability.
Discussion of Causality: The thermal stability of a compound is dictated by the bond energies within the molecule. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which is why materials like PTFE are exceptionally stable at high temperatures.[8] For this compound, the perfluorinated benzene ring, coupled with the trifluoroethoxy groups, creates a molecule with a high degree of thermal inertia. It is projected to have a decomposition temperature significantly higher than many conventional organic molecules, likely exceeding 350°C, similar to the decomposition onset of DMF and NMP.
Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol outlines the standard method for determining the thermal stability of a material.
Caption: Thermogravimetric Analysis (TGA) Workflow.
Dielectric Properties
The dielectric constant is a crucial parameter for materials used in electronic applications, particularly for insulators in capacitors and substrates for high-frequency circuits. A low dielectric constant is desirable to minimize signal loss and interference.[7]
Discussion of Causality: The high electronegativity of fluorine atoms leads to a significant polarization of the C-F bonds. In a symmetric molecule like this compound, the individual bond dipoles may largely cancel each other out, resulting in a low overall molecular dipole moment and, consequently, a low dielectric constant. This is in stark contrast to polar aprotic solvents like NMP and DMF, which possess high dielectric constants due to their strong molecular dipoles.[9] The projected low dielectric constant of our target compound makes it a promising candidate for specialized electronic applications where PTFE is currently used.[7]
Experimental Protocol: Dielectric Constant Measurement
The following protocol describes a common method for determining the dielectric constant of a liquid or a solid material that can be melted.
Caption: Dielectric Constant Measurement Workflow.
Chemical Resistance
For applications involving harsh chemical environments, such as in the manufacturing of pharmaceuticals or specialty polymers, the chemical resistance of a material is paramount. Fluorinated compounds are renowned for their chemical inertness.
Discussion of Causality: The strength and stability of the C-F bond, combined with the shielding effect of the fluorine atoms around the carbon backbone, make fluoropolymers like PTFE highly resistant to a wide range of chemicals. Similarly, the perfluorinated aromatic core of this compound is expected to be highly resistant to attack by acids, bases, and oxidizing agents. In contrast, while NMP and DMF are relatively stable, they can be hydrolyzed by strong acids and bases and can react with strong oxidizing agents.[4][5]
Experimental Protocol: Chemical Resistance Evaluation (ASTM D543)
This protocol is based on the ASTM D543 standard for evaluating the resistance of plastics to chemical reagents.
Caption: Chemical Resistance Evaluation Workflow.
Solubility
The solubility characteristics of a compound are critical for its application as a solvent or for its processing in solution. Highly fluorinated compounds often exhibit unique solubility profiles, being soluble in some organic solvents but immiscible with others.
Discussion of Causality: NMP and DMF are known as "universal solvents" due to their ability to dissolve a wide range of polar and nonpolar substances.[4] In contrast, the high degree of fluorination in this compound is expected to render it less miscible with many common organic solvents, a characteristic of many perfluorinated compounds. However, it is likely to be a good solvent for other fluorinated molecules. This unique solvency can be advantageous in specific applications, such as in biphasic catalysis or for dissolving highly fluorinated drug candidates.
Experimental Protocol: Solubility Determination
A straightforward method to determine the qualitative solubility of a compound in various solvents.
References
- 1. This compound | C10H4F10O2 | CID 2782461 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. 1,4-Bis(2,2,2-trifluoroethoxy)benzene | 66300-61-6 | Benchchem [benchchem.com]
- 6. GB2097000A - Process for the preparation of 1,4-bis(2,2,2- trifluoroethoxy)benzene - Google Patents [patents.google.com]
- 7. Benzene, 1,2,3,4-tetrafluoro- (CAS 551-62-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. US6613948B1 - Process for the preparation of 2,3,4,5-tetrafluorobenzene derivatives - Google Patents [patents.google.com]
- 9. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene: An Analysis of Byproduct Formation
For Researchers, Scientists, and Drug Development Professionals
The introduction of trifluoroethoxy groups into aromatic systems is a key strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The target molecule, 1,4-bis(2,2,2-trifluoroethoxy)tetrafluorobenzene, is a valuable building block in these endeavors. Its synthesis, however, is not without challenges, primarily concerning the control of selectivity and the minimization of byproducts. This guide provides an in-depth analysis of the prevalent synthetic route, a comparison with a viable alternative, and a detailed examination of the potential byproducts, supported by analytical methodologies for their identification and quantification.
I. The Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr) of Hexafluorobenzene
The most common method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction of hexafluorobenzene with 2,2,2-trifluoroethanol. The high electrophilicity of the hexafluorobenzene ring, arising from the strong electron-withdrawing nature of the fluorine atoms, facilitates attack by nucleophiles.
The reaction typically proceeds by treating hexafluorobenzene with at least two equivalents of 2,2,2-trifluoroethanol in the presence of a base, such as sodium hydride or potassium carbonate, in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). The base deprotonates the alcohol to form the more nucleophilic trifluoroethoxide anion, which then attacks the aromatic ring.
Mechanism of the Primary Synthetic Route
Caption: Mechanism of the SNAr reaction for the synthesis of this compound.
II. Analysis of Potential Byproducts in the SNAr Synthesis
Several byproducts can arise from this reaction, primarily due to incomplete reaction, over-reaction, or lack of complete regioselectivity.
A. Monosubstituted Intermediate: 1-(2,2,2-trifluoroethoxy)pentafluorobenzene
The most common byproduct is the monosubstituted intermediate. Its formation is a consequence of the stepwise nature of the SNAr reaction. If the reaction is not driven to completion, a significant amount of this intermediate will remain in the final product mixture.
Causality:
-
Stoichiometry: Insufficient equivalents of the trifluoroethoxide nucleophile.
-
Reaction Time: Inadequate reaction time for the second substitution to occur.
-
Temperature: Lower reaction temperatures may favor the formation of the monosubstituted product as the second substitution has a higher activation energy.
B. Isomeric Disubstituted Products
While the para-disubstituted product is generally favored due to the directing effect of the first trifluoroethoxy group, ortho- and meta-isomers can also be formed. The strong electron-withdrawing nature of the trifluoroethoxy group deactivates the ortho and meta positions to a lesser extent than the para position is activated, but side reactions can still occur.
Causality:
-
Reaction Conditions: Harsher reaction conditions (e.g., higher temperatures, stronger bases) can lead to a decrease in regioselectivity.
-
Statistical Distribution: A small percentage of ortho and meta substitution is statistically possible.
C. Trisubstituted and Polysubstituted Products
In cases where an excess of the nucleophile is used to drive the reaction to completion, there is a risk of over-substitution, leading to the formation of tris- and even tetra-substituted products.
Causality:
-
Excess Nucleophile: A large excess of the trifluoroethoxide can lead to further substitution on the electron-deficient tetrafluorinated ring.
-
Prolonged Reaction Times: Extended reaction times at elevated temperatures can promote over-reaction.
Byproduct Formation Pathways
Caption: Potential byproduct formation pathways in the synthesis of this compound.
III. Alternative Synthetic Route: Ullmann Condensation
An alternative approach for the synthesis of similar diaryl ethers is the Ullmann condensation. For the target molecule, this would involve the reaction of 1,4-dibromotetrafluorobenzene with 2,2,2-trifluoroethanol in the presence of a copper catalyst and a strong base. While less common for this specific transformation, it offers a different selectivity profile.
Comparative Analysis of Synthetic Routes
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Ullmann Condensation |
| Starting Material | Hexafluorobenzene | 1,4-Dihalotetrafluorobenzene |
| Reagents | 2,2,2-Trifluoroethanol, Base (e.g., NaH, K2CO3) | 2,2,2-Trifluoroethanol, Base, Copper Catalyst |
| Typical Byproducts | Monosubstituted intermediate, isomeric products, over-reaction products. | Monosubstituted intermediate, homo-coupling of starting materials. |
| Advantages | Readily available starting material, generally high yields. | Can be more regioselective for certain substrates. |
| Disadvantages | Potential for lack of complete regioselectivity and over-reaction. | Requires a catalyst which can be difficult to remove, potentially harsher conditions. |
IV. Experimental Protocols
A. Protocol for Synthesis via SNAr
-
To a stirred solution of 2,2,2-trifluoroethanol (2.2 equivalents) in anhydrous DMF, add sodium hydride (2.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of hexafluorobenzene (1.0 equivalent) in DMF dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by GC-MS or 19F NMR.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
B. Protocol for Byproduct Analysis by GC-MS and 19F NMR
Experimental Workflow for Byproduct Analysis
Caption: Workflow for the identification and quantification of byproducts.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, ramp to 280 °C.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: 50-500 amu.
-
-
Analysis: Identify the desired product and byproducts based on their retention times and fragmentation patterns. The relative peak areas can provide a semi-quantitative measure of their abundance.
2. 19F Nuclear Magnetic Resonance (19F NMR) Spectroscopy: [1][2][3]
-
Sample Preparation: Dissolve a sample of the crude reaction mixture in a deuterated solvent (e.g., CDCl3).
-
Acquisition: Acquire a proton-decoupled 19F NMR spectrum. Due to the high sensitivity and large chemical shift dispersion of the 19F nucleus, even minor byproducts can often be detected and quantified.[2]
-
Analysis:
-
The desired 1,4-disubstituted product will show a characteristic singlet for the four equivalent aromatic fluorine atoms.
-
The monosubstituted intermediate will exhibit a more complex spectrum with multiple resonances for the five non-equivalent fluorine atoms.
-
Isomeric and over-reaction byproducts will have their own unique 19F NMR signatures.
-
Integration of the respective signals allows for accurate quantification of the product and byproduct ratios.
-
V. Conclusion
The synthesis of this compound via the SNAr reaction of hexafluorobenzene is an effective method, but careful control of reaction conditions is paramount to minimize the formation of byproducts. The primary impurities to consider are the monosubstituted intermediate, isomeric disubstitution products, and over-reaction products. A thorough understanding of the reaction mechanism and the factors influencing selectivity is crucial for optimizing the synthesis and achieving high purity of the desired product. The use of powerful analytical techniques such as GC-MS and, particularly, 19F NMR is essential for the detailed analysis of the reaction mixture and the implementation of effective purification strategies. For syntheses where regioselectivity is a major concern, exploration of alternative routes like the Ullmann condensation may be warranted.
VI. References
-
Teunissen, J. P., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8219–8227. [Link]
-
Cobas, C., et al. (2015). A practical guide to the daily use of 19F NMR spectroscopy for the working chemist. Mestrelab Research SL. [Link]
-
Wenzel, T. J. (2018). Fluorine NMR Spectroscopy. Analytical Chemistry, 90(1), 248-265. [Link]
-
Wall, L. et al. (1961). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 65A(4), 371-388. [Link]
-
U.S. Patent No. 4,331,822. (1982). Process for the preparation of 1,4-bis(2,2,2-trifluoroethoxy)benzene.
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A Senior Application Scientist's Guide to Cross-Referencing Experimental Data and Computational Predictions for Fluorinated Molecules
For researchers, medicinal chemists, and drug development professionals, understanding the physicochemical properties of fluorinated molecules is paramount. The strategic incorporation of fluorine can dramatically alter a molecule's pKa, lipophilicity (logP), and conformational preferences, thereby influencing its pharmacokinetic and pharmacodynamic profile.[1][2][3] This guide provides an in-depth comparison of experimental and computational approaches for determining these critical parameters, offering field-proven insights and methodologies to ensure robust and reliable data cross-referencing.
The narrative that follows is designed to provide not just procedural steps, but also the underlying scientific rationale for a self-validating system of inquiry. We will explore the nuances of both "wet lab" experimentation and in silico prediction, culminating in a best-practice framework for their synergistic use.
The Indelible Impact of Fluorine in Molecular Design
Fluorine's high electronegativity and relatively small size introduce unique electronic effects that can significantly modulate a molecule's properties. The strong carbon-fluorine bond can enhance metabolic stability, while the electronic perturbations can alter acidity and basicity, as well as conformational preferences through noncovalent interactions.[1][4] Accurately quantifying these effects is a cornerstone of modern drug discovery.
Determining Acidity and Basicity: The pKa of Fluorinated Molecules
A molecule's ionization state (pKa) is a critical determinant of its solubility, permeability, and target engagement. The electron-withdrawing nature of fluorine can have a profound impact on the pKa of nearby functional groups.[1][3]
Experimental Determination of pKa
For fluorinated compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and direct method for pKa determination.[5][6] This technique leverages the high sensitivity of the ¹⁹F nucleus to its local electronic environment.
Experimental Protocol: ¹⁹F NMR-Based pKa Determination
-
Sample Preparation: Prepare a series of solutions of the fluorinated compound at a constant concentration (e.g., 1 mM) across a range of pH values. A buffer system with known pH values should be used to ensure accurate pH control.
-
NMR Acquisition: Acquire ¹⁹F NMR spectra for each sample. It is crucial to use a consistent acquisition temperature.
-
Data Analysis: Plot the ¹⁹F chemical shift (δ) as a function of pH.
-
pKa Calculation: Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value.
Computational Prediction of pKa
A variety of computational methods are available for predicting pKa, ranging from empirical approaches to rigorous quantum mechanical (QM) calculations.[7][8]
-
Empirical and Data-Driven Methods: Software like ACD/Labs Percepta, ChemAxon, and MoKa utilize large databases of experimental pKa values to train algorithms that predict pKa based on molecular structure.[9][10][11] These methods are fast and can be reasonably accurate for compounds similar to those in their training sets.
-
Quantum Mechanical (QM) Methods: QM-based approaches, often employing Density Functional Theory (DFT) with a continuum solvation model (like PCM or SMD), calculate the free energy change of the deprotonation reaction to predict pKa.[12][13] While computationally more intensive, these methods can be more accurate for novel fluorinated scaffolds.
Cross-Referencing pKa Data: A Comparative Workflow
Caption: Workflow for pKa data cross-referencing.
A discrepancy between experimental and computational pKa values may indicate limitations in the computational model or experimental artifacts. In such cases, re-evaluating the choice of theoretical method or experimental conditions is warranted.
| Method | Advantages | Disadvantages |
| ¹⁹F NMR | Direct measurement, high sensitivity for fluorinated compounds.[5][6] | Requires specialized equipment, can be sensitive to experimental conditions. |
| Empirical Prediction | Fast, high-throughput.[9][10] | Accuracy depends on the training set, may be less reliable for novel scaffolds.[14] |
| QM Prediction | High accuracy for a wide range of compounds, provides mechanistic insight.[8][13] | Computationally expensive, requires expertise in setup and interpretation. |
Assessing Lipophilicity: The LogP of Fluorinated Molecules
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a key factor in a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorination can have complex and sometimes counterintuitive effects on logP.[15]
Experimental Determination of LogP
The shake-flask method, coupled with ¹⁹F NMR for quantification, is a robust technique for measuring the logP of fluorinated compounds.[16][17][18]
Experimental Protocol: ¹⁹F NMR-Based LogP Determination
-
Equilibration: A solution of the fluorinated compound in a biphasic system of n-octanol and water is shaken until equilibrium is reached.
-
Phase Separation: The two phases are separated by centrifugation.
-
Quantification: The concentration of the fluorinated compound in each phase is determined by ¹⁹F NMR, often using a fluorinated internal standard.[18]
-
LogP Calculation: The logP is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Computational Prediction of LogP
Numerous computational tools are available for logP prediction, primarily based on fragmental or atom-based contribution methods.[19][20]
-
Fragment-Based Methods: Programs like ALOGP, miLOGP, and XLOGP3 estimate logP by summing the contributions of individual molecular fragments.[18] These methods are very fast and widely used.
-
Molecular Dynamics (MD) Simulations: For a more fundamental understanding, free energy calculations from MD simulations can predict logP by simulating the partitioning of a molecule between water and octanol.[21] This approach can be particularly useful for understanding the conformational effects on lipophilicity.
Cross-Referencing LogP Data: A Comparative Workflow
Caption: Workflow for LogP data cross-referencing.
When computational predictions deviate significantly from experimental results, it may be necessary to retrain fragment-based models with relevant experimental data or refine the force fields used in MD simulations.[22][23]
| Method | Advantages | Disadvantages |
| Shake-Flask with ¹⁹F NMR | "Gold standard" for accuracy, suitable for non-UV active compounds.[17][24] | Labor-intensive, requires careful experimental technique. |
| Fragment-Based Prediction | Extremely fast, suitable for virtual screening.[18] | Can be inaccurate for molecules with novel or complex fluorine substitution patterns.[18] |
| MD Simulations | Provides detailed insight into solvation and conformational effects.[21] | Computationally demanding, results are sensitive to force field parameters. |
Unraveling Conformational Preferences
The three-dimensional conformation of a molecule is crucial for its interaction with biological targets. Fluorine can influence conformation through a variety of stereoelectronic effects and noncovalent interactions, such as C-H···F hydrogen bonds.[25][26][27]
Experimental Conformational Analysis
NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), is a cornerstone of experimental conformational analysis.[28][29] For fluorinated molecules, ¹⁹F-¹H and ¹⁹F-¹³C heteronuclear couplings provide valuable conformational information.[2]
Experimental Protocol: NMR-Based Conformational Analysis
-
NMR Data Acquisition: Acquire a suite of 1D and 2D NMR spectra, including ¹H, ¹⁹F, and ¹³C experiments, as well as correlation experiments like HSQC, HMBC, and NOESY.
-
Coupling Constant Analysis: Measure relevant homonuclear and heteronuclear coupling constants.
-
NOE Analysis: Identify and quantify NOEs to determine through-space proximities between atoms.
-
Structural Elucidation: Use the collected NMR restraints to build a model of the predominant solution-state conformation.
Computational Conformational Analysis
Quantum chemical calculations are a powerful tool for exploring the conformational landscape of a molecule.[25][26][27]
-
Conformational Searching: Algorithms are used to systematically or stochastically explore the rotatable bonds of a molecule to identify low-energy conformers.
-
Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated using QM methods (e.g., DFT). This allows for the determination of the most stable conformers and the energy barriers between them.
Cross-Referencing Conformational Data: An Integrated Approach
Caption: Integrated workflow for conformational analysis.
The most robust conformational models are derived from an integrated approach where experimental NMR data is used to validate and refine the results of computational conformational searches.[30] Discrepancies may point to the need for more sophisticated theoretical models that better account for solvent effects or noncovalent interactions.
| Method | Advantages | Disadvantages |
| NMR Spectroscopy | Provides direct experimental evidence of solution-state conformation.[31] | Can be challenging to interpret for complex or flexible molecules. |
| Quantum Chemical Calculations | Allows for the exploration of the entire conformational space and provides energetic information.[25][26] | Can be computationally expensive, accuracy is dependent on the level of theory and basis set. |
Best Practices for Data Cross-Referencing
-
Consistency is Key: Ensure that the experimental conditions (e.g., temperature, solvent) are as close as possible to the conditions simulated in the computational model.
-
Understand the Limitations: Be aware of the inherent limitations of both the experimental techniques and the computational methods being used.[23]
-
Iterative Refinement: Use experimental data to refine and validate computational models. Conversely, use computational predictions to guide the design of new experiments.[30]
-
Comprehensive Reporting: When publishing, provide detailed information about both the experimental protocols and the computational methods used, including software versions and parameters.
By embracing a synergistic approach that leverages the strengths of both experimental and computational chemistry, researchers can gain a deeper and more reliable understanding of the behavior of fluorinated molecules, ultimately accelerating the drug discovery and development process.
References
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- Blackthorn AI. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Journal of Computational Chemistry, 46(2).
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- Rahimi, R., Saban, N., & Bar, I. (2024). Conformational Mapping, Interactions, and Fluorine Impact by Combined Spectroscopic Approaches and Quantum Chemical Calculations. The Journal of Physical Chemistry Letters.
- JoVE. (2018). Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy.
- Wang, Z., Jeffries, B. F., Felstead, H. R., Wells, N. J., Chiarparin, E., & Linclau, B. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE (Journal of Visualized Experiments).
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- MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
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- ACS Publications. (2024). Conformational Mapping, Interactions, and Fluorine Impact by Combined Spectroscopic Approaches and Quantum Chemical Calculations. The Journal of Physical Chemistry Letters.
- ACS Publications. (2024). Determining the Surface pKa of Perfluorooctanoic Acid. The Journal of Physical Chemistry C.
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- ResearchGate. (n.d.). 10930 PDFs | Review articles in FLUORINE CHEMISTRY.
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- National Institutes of Health. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
- Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
- Materials Simulation Community. (2022). Best resources for someone going from experimental to computational chemistry.
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- ACS Publications. (n.d.). Computational Investigation of Structure–Function Relationship in Fluorine-Functionalized MOFs for PFOA Capture from Water. The Journal of Physical Chemistry C.
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene
Understanding the Compound: A Prerequisite for Safe Disposal
1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene is a halogenated aromatic ether. Its structure, characterized by a fully fluorinated benzene ring and trifluoroethoxy side chains, imparts a high degree of chemical stability. While advantageous for many applications, this stability poses a significant challenge for degradation and disposal.
Before proceeding with any disposal protocol, it is imperative to have a comprehensive understanding of the compound's properties and associated hazards.
| Property | Value | Source |
| Molecular Formula | C₁₀H₄F₁₀O₂ | PubChem |
| Molecular Weight | 346.12 g/mol | PubChem |
| Appearance | White to off-white solid | Alfa Aesar |
| Melting Point | 68-70 °C | Alfa Aesar |
| Boiling Point | 111-112 °C at 10 mmHg | Alfa Aesar |
The primary hazards associated with this compound, as outlined in safety data sheets (SDS), include skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, appropriate personal protective equipment (PPE) is non-negotiable during handling and disposal.
The Regulatory Landscape: Navigating EPA Guidelines
The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not explicitly listed as a hazardous waste, its chemical nature as a halogenated organic compound (HOC) places it under scrutiny. The EPA's "California List" includes HOCs as wastes that have land disposal restrictions, meaning they must be treated to specific standards before being landfilled.[1]
Due to its high fluorine content, this compound shares characteristics with per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment. The EPA has issued interim guidance on the destruction and disposal of PFAS, recommending high-temperature incineration as a viable destruction method.[2] This guidance, while not directly regulating our compound of interest, provides a strong indication of the most environmentally sound disposal approach.
It is the legal responsibility of the waste generator to perform a hazardous waste determination. This can be based on process knowledge or analytical testing. Given the nature of this compound, it is highly probable that it will be classified as a hazardous waste.
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound.
Step 1: Waste Characterization and Profiling
-
Consult your institution's Environmental Health and Safety (EHS) department. They are the ultimate authority on waste disposal procedures at your facility and can provide specific guidance and necessary paperwork.
-
Gather all relevant information. This includes the chemical name, CAS number (6715-31-7), quantity of waste, and any potential contaminants.
-
Complete a hazardous waste profile sheet. This document will be provided by your EHS department or your contracted hazardous waste disposal vendor. Be as detailed as possible.
Step 2: Personal Protective Equipment (PPE)
Given the hazards of skin, eye, and respiratory irritation, the following PPE is mandatory when handling waste this compound:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from incidental contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. All handling of the solid material should be done in a well-ventilated area, preferably a chemical fume hood.
Step 3: Waste Segregation and Containment
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for halogenated organic waste.
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste or other incompatible materials.
-
Secure Containment: The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
Step 4: Labeling
Proper labeling is a critical component of compliant waste disposal. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "6715-31-7"
-
The specific hazard characteristics (e.g., "Irritant")
-
The accumulation start date (the date you first add waste to the container)
-
Your name and contact information
Step 5: Storage
Store the sealed and labeled waste container in a designated satellite accumulation area or your facility's main hazardous waste storage area. This area should be secure, well-ventilated, and away from sources of ignition.
Step 6: Arranging for Disposal
-
Contact your EHS department or a licensed hazardous waste disposal company. They will arrange for the pickup, transportation, and ultimate disposal of the waste.
-
Provide all necessary documentation, including the completed waste profile sheet.
The Science of Disposal: Why High-Temperature Incineration?
The carbon-fluorine bond is one of the strongest in organic chemistry, making compounds like this compound highly resistant to natural degradation. Landfilling this type of waste is not an environmentally sound option, as it can lead to long-term contamination of soil and groundwater.
High-temperature incineration is the recommended disposal method for highly fluorinated organic compounds. The extreme temperatures (typically >1000 °C) and controlled conditions within a hazardous waste incinerator are necessary to break the robust carbon-fluorine bonds. The process is designed to convert the organic material into less harmful inorganic compounds such as carbon dioxide, water, and hydrogen fluoride (HF). The resulting acid gases, like HF, are then neutralized in a scrubber system before being released into the atmosphere.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a multi-faceted process that requires a thorough understanding of the chemical's properties, a firm grasp of the regulatory landscape, and a strict adherence to established safety protocols. By following the steps outlined in this guide, researchers can ensure that they are not only protecting themselves and their colleagues but also contributing to the long-term health of our environment. Always remember that your institution's Environmental Health and Safety department is your most valuable resource in this critical endeavor.
References
Navigating the Synthesis and Handling of 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene: A Guide to Safe Laboratory Operations
For the innovative researcher in drug development, the synthesis and application of novel fluorinated compounds like 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene is a frontier of discovery. The unique properties imparted by fluorine atoms can significantly enhance the metabolic stability and binding affinity of therapeutic candidates. However, these same properties demand a heightened level of awareness and stringent safety protocols in the laboratory. This guide provides essential, experience-driven insights and step-by-step procedures for the safe handling, use, and disposal of this compound, ensuring both the integrity of your research and the safety of your team.
Understanding the Hazard Landscape
This compound is a highly fluorinated aromatic compound.[1][][3] While specific toxicological data is limited, the presence of multiple fluorine atoms necessitates a cautious approach.[4] Similar fluorinated compounds can cause irritation to the skin, eyes, and respiratory system.[5][6] Therefore, all handling procedures must be designed to minimize direct contact and inhalation.
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C10H4F10O2 | [1][][7] |
| Molecular Weight | 346.12 g/mol | [1][7] |
| CAS Number | 6715-31-7 | [1][7][8] |
Core Directive: Personal Protective Equipment (PPE)
The foundation of safe handling for any chemical, particularly highly fluorinated ones, is a robust and correctly implemented PPE strategy. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Flame-resistant lab coat | Not generally required if performed in a certified chemical fume hood |
| Running reactions and work-up | Chemical splash goggles and a face shield | Nitrile or neoprene gloves (double-gloving recommended) | Flame-resistant lab coat and a chemical-resistant apron | Not generally required if performed in a certified chemical fume hood |
| Handling large quantities or potential for splashes | Chemical splash goggles and a face shield | Nitrile or neoprene gloves (double-gloving recommended) | Chemical-resistant suit or apron over a flame-resistant lab coat | Consider a full-face respirator with appropriate cartridges if engineering controls are insufficient |
| Cleaning spills | Chemical splash goggles and a face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant suit or apron | Air-purifying respirator with organic vapor cartridges |
The Rationale Behind the Choices:
-
Eye Protection: The potential for splashes of this organic compound necessitates, at a minimum, chemical splash goggles.[4] A face shield provides an additional layer of protection, especially during transfers and reactions where the risk of splashing is higher.[4]
-
Hand Protection: Given the fluorinated nature of the compound, standard latex gloves may not offer sufficient protection. Nitrile or neoprene gloves are recommended. Double-gloving is a prudent measure to protect against undetected pinholes and immediate contamination of the skin.[4] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Body Protection: A flame-resistant lab coat is standard practice in any chemical laboratory.[4] When handling larger quantities or during procedures with a higher risk of spills, a chemical-resistant apron or suit is essential to prevent saturation of clothing and prolonged skin contact.[4]
-
Respiratory Protection: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4] If engineering controls are not sufficient to maintain exposure below permissible limits, respiratory protection is required.[4]
Operational Plan: From Receipt to Reaction
A systematic and well-documented workflow is critical for maintaining a safe laboratory environment.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The storage area should be clearly marked with the appropriate hazard symbols.
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]
-
Engineering Controls: All manipulations, including weighing and solution preparation, must be performed in a certified chemical fume hood to minimize inhalation risk.[4]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before opening the container.
-
Weighing and Transfer: To prevent static discharge, which can ignite flammable vapors, use non-sparking tools and ensure all equipment is properly grounded.[5]
-
Reaction Setup: When setting up reactions, use equipment that is in good condition and appropriate for the scale of the reaction. Ensure that reaction vessels are adequately secured.
-
Post-Reaction Work-up: Quenching and extraction procedures should also be performed in the fume hood. Be mindful of potential pressure build-up during quenching.
Disposal Plan: Responsible Stewardship
The disposal of fluorinated organic compounds requires careful consideration to protect the environment.[4] Due to their persistence, these compounds should never be disposed of down the drain.[7]
Caption: A clear and compliant disposal plan for fluorinated chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: All waste containing this compound, including contaminated gloves, weigh boats, and solvent waste, must be segregated as halogenated waste.[4] Do not mix with non-halogenated waste streams.
-
Containerization: Use clearly labeled, compatible containers for waste collection.[4] The label should include the chemical name and associated hazards.
-
Liquid Waste: Collect all liquid waste containing the compound in a designated halogenated organic waste container.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, paper towels, silica gel) in a separate, clearly labeled solid waste container.
-
Final Disposal: Arrange for the disposal of all waste through your institution's environmental health and safety office or a certified hazardous waste disposal company. The primary method for the destruction of highly fluorinated compounds is high-temperature incineration.[9]
Emergency Procedures: Preparedness is Paramount
In the event of an accidental release or exposure, a swift and informed response is crucial.
Spill Response:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[7]
-
Carefully collect the absorbed material into a sealed container for proper waste disposal.[7]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting.[7] Rinse mouth with water. Seek immediate medical attention.[7]
By adhering to these guidelines, researchers can confidently and safely work with this compound, unlocking its potential for advancing drug discovery while upholding the highest standards of laboratory safety.
References
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MCF Environmental Services. Guidelines for Disposing of PFAs. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
